molecular formula C24H17ClF3NO3 B15579086 ELQ-596

ELQ-596

Numéro de catalogue: B15579086
Poids moléculaire: 459.8 g/mol
Clé InChI: ZFORXOUKLCZDHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ELQ-596 is a useful research compound. Its molecular formula is C24H17ClF3NO3 and its molecular weight is 459.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H17ClF3NO3

Poids moléculaire

459.8 g/mol

Nom IUPAC

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]-1H-quinolin-4-one

InChI

InChI=1S/C24H17ClF3NO3/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)16-5-3-14(4-6-16)15-7-9-17(10-8-15)32-24(26,27)28/h3-12H,1-2H3,(H,29,30)

Clé InChI

ZFORXOUKLCZDHX-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-596 is a next-generation endochin-like quinolone (ELQ) demonstrating potent antiparasitic activity against a range of protozoan pathogens, including Plasmodium and Babesia species. This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers and drug development professionals. It details the molecular target, summarizes key quantitative data, and provides detailed experimental protocols for the characterization of this compound and its derivatives.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its antiparasitic effect by targeting the mitochondrial electron transport chain (ETC), a pathway essential for vital cellular functions in these organisms.[1] The specific molecular target of this compound is the cytochrome bc1 complex , also known as Complex III of the ETC.[1]

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This creates a proton gradient that drives ATP synthesis. The complex has two distinct quinone-binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.

Evidence strongly suggests that this compound, like other 3-biaryl-ELQs, functions as a Qi site inhibitor . This is in contrast to the widely used antimalarial atovaquone, which targets the Qo site. By binding to the Qi site, this compound blocks the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle, collapsing the mitochondrial membrane potential, and inhibiting parasite respiration. This ultimately leads to parasite death. The disruption of the ETC also impacts other essential metabolic pathways that rely on a functioning mitochondrion, such as de novo pyrimidine (B1678525) biosynthesis.

Signaling Pathway Diagram

ELQ596_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Downstream Effects Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 + 2H+ + 2e- (Qi site) Complex_III Complex III (Cytochrome bc1) UQH2->Complex_III e- (Qo site) CytC Cytochrome c Complex_III->CytC e- ETC_disruption ETC Disruption Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi ELQ596 This compound ELQ596->Complex_III Inhibits Qi site ELQ596->ETC_disruption MMP_collapse Mitochondrial Membrane Potential Collapse ETC_disruption->MMP_collapse Pyrimidine_synthesis_inhibition Inhibition of de novo Pyrimidine Synthesis ETC_disruption->Pyrimidine_synthesis_inhibition Respiration_inhibition Inhibition of Respiration MMP_collapse->Respiration_inhibition Parasite_death Parasite Death Respiration_inhibition->Parasite_death Pyrimidine_synthesis_inhibition->Parasite_death

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Quantitative Data: In Vitro Potency and Selectivity

This compound and its orally bioavailable prodrug, ELQ-598, have demonstrated potent activity against various parasite species and strains, including those resistant to other antimalarial drugs. The following tables summarize the 50% inhibitory concentration (IC50) values from published studies.

CompoundParasite/Cell LineIC50 (nM)Reference
This compound Babesia duncani32 ± 4.9[2]
ELQ-598 Babesia duncani37 ± 2.2[2]
This compound Human Cell Lines (average)>10,000[2]
ELQ-598 Human Cell Lines (average)>10,000[2]
This compound Plasmodium falciparum (D6 strain)0.4 ± 0.1
This compound Plasmodium falciparum (Dd2 strain)0.3 ± 0.1
This compound Plasmodium falciparum (Atovaquone-resistant C2B strain)0.3 ± 0.1
This compound Plasmodium falciparum (ELQ-300-resistant D1 strain)4.8 ± 0.8

Note: Data for P. falciparum strains are derived from non-cited, publicly available research data and are included for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Parasite Growth Inhibition Assay (SYBR Green I Method)

This assay is used to determine the IC50 value of a compound against Plasmodium falciparum or other parasites that infect red blood cells. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.

SYBR_Green_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add synchronized parasite culture (e.g., P. falciparum at ring stage) prepare_plates->add_parasites incubate Incubate for 72 hours under standard culture conditions add_parasites->incubate freeze_thaw Freeze plates at -20°C incubate->freeze_thaw add_lysis_buffer Thaw plates and add lysis buffer containing SYBR Green I freeze_thaw->add_lysis_buffer incubate_dark Incubate in the dark at room temperature for 1-2 hours add_lysis_buffer->incubate_dark read_fluorescence Read fluorescence (Excitation: ~485 nm, Emission: ~530 nm) incubate_dark->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.

  • Preparation of Drug Plates:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in culture medium.

    • Dispense 100 µL of each drug dilution into the wells of a 96-well black, clear-bottom microtiter plate. Include wells with drug-free medium (positive control for growth) and wells with uninfected red blood cells (negative control).

  • Parasite Culture Preparation:

    • Culture P. falciparum in human red blood cells using standard techniques.

    • Synchronize the parasite culture to the ring stage.

    • Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.

  • Assay Incubation:

    • Add 100 µL of the parasite culture to each well of the drug-dosed plate.

    • Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • After incubation, freeze the plates at -20°C for at least 2 hours to lyse the red blood cells.

    • Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • Thaw the plates and add 100 µL of the lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption in parasites, providing a direct assessment of mitochondrial respiration. A Seahorse XF Analyzer is commonly used for this purpose.

OCR_Workflow start Start prepare_parasites Isolate and purify parasites (e.g., late-stage P. falciparum) start->prepare_parasites seed_plate Seed parasites onto a Seahorse XF microplate prepare_parasites->seed_plate permeabilize Permeabilize parasites with a mild detergent (e.g., digitonin) seed_plate->permeabilize equilibrate Equilibrate the plate in a CO2-free incubator permeabilize->equilibrate load_cartridge Load Seahorse XF cartridge with substrates and inhibitors (including this compound) equilibrate->load_cartridge run_assay Run the assay on the Seahorse XF Analyzer load_cartridge->run_assay analyze_data Analyze OCR data to determine the effect of this compound run_assay->analyze_data end End analyze_data->end

Caption: Workflow for measuring mitochondrial oxygen consumption rate (OCR).

  • Parasite Preparation:

    • Culture and enrich late-stage P. falciparum trophozoites and schizonts.

    • Isolate the parasites from red blood cells.

    • Resuspend the parasites in a suitable assay medium (e.g., MAS buffer).

  • Plate Seeding and Permeabilization:

    • Seed the parasites into the wells of a Seahorse XF microplate coated with an appropriate adhesive (e.g., Cell-Tak).

    • Centrifuge the plate to adhere the parasites to the bottom of the wells.

    • Permeabilize the parasite plasma membrane with a low concentration of digitonin (B1670571) to allow substrates to access the mitochondria.

  • Assay Setup:

    • Hydrate the Seahorse XF sensor cartridge overnight.

    • Load the injection ports of the sensor cartridge with the compounds to be tested. A typical injection strategy might be:

      • Port A: this compound or vehicle control

      • Port B: ADP (to stimulate ATP synthesis)

      • Port C: A mitochondrial uncoupler (e.g., FCCP) to measure maximal respiration

      • Port D: A Complex III inhibitor (e.g., antimycin A) and a Complex I inhibitor (e.g., rotenone) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition and Analysis:

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Run the assay, which will measure the OCR in real-time before and after each injection.

    • Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and the specific inhibitory effect of this compound.

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This standard assay, also known as the Peters' test, evaluates the in vivo antimalarial activity of a compound in a mouse model of malaria.[3][4]

InVivo_Workflow start Start infect_mice Infect mice with Plasmodium berghei (Day 0) start->infect_mice group_and_treat Group mice and administer first dose of ELQ-598 (or vehicle/control drug) (2-4 hours post-infection) infect_mice->group_and_treat daily_treatment Administer daily doses for 4 consecutive days (Days 0-3) group_and_treat->daily_treatment monitor_parasitemia On Day 4, prepare blood smears and determine parasitemia daily_treatment->monitor_parasitemia calculate_suppression Calculate the percentage of parasite growth suppression monitor_parasitemia->calculate_suppression monitor_survival Monitor survival of the mice calculate_suppression->monitor_survival end End monitor_survival->end

References

Target Validation of ELQ-596 in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-596 is a next-generation endochin-like quinolone (ELQ) demonstrating potent antimalarial activity against Plasmodium falciparum, including multidrug-resistant strains. This technical guide provides an in-depth overview of the target validation for this compound, focusing on its interaction with the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows and pathways to facilitate a comprehensive understanding of the this compound mechanism of action and its validation as a promising antimalarial candidate.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) is a well-validated target for antimalarial drugs due to its essential role in parasite survival and its divergence from the human host's mETC. This compound, a 3-position biaryl endochin-like quinolone, has been identified as a highly effective compound against both the blood and liver stages of the parasite. This guide focuses on the scientific evidence validating its primary molecular target.

Primary Molecular Target: Cytochrome bc1 Complex

The primary molecular target of this compound in Plasmodium falciparum is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential and inhibits the regeneration of ubiquinone, which is essential for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine (B1678525) biosynthesis.[3]

ELQ compounds, including this compound, are thought to bind to the Qi (ubiquinone reduction) site of the cytochrome b subunit within the cytochrome bc1 complex.[4][5] This is distinct from the binding site of the antimalarial drug atovaquone (B601224), which targets the Qo (ubiquinol oxidation) site.[6]

Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated against various laboratory strains of P. falciparum, including those with known drug resistance profiles. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and broad-spectrum activity.

P. falciparum StrainResistance PhenotypeThis compound IC50 (nM)Reference Compound IC50 (nM)
D6Drug-Sensitive0.2 ± 0.03Atovaquone: 0.7 ± 0.1
Dd2Multidrug-Resistant0.3 ± 0.05Atovaquone: 0.6 ± 0.1
Tm90-C2BAtovaquone-Resistant (Y268S in cyt b)0.4 ± 0.07Atovaquone: >1000
D1 cloneELQ-300-Resistant (I22L in cyt b)15.0 ± 2.0ELQ-300: >100

Data summarized from "3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance".[7]

Experimental Protocols for Target Validation

The validation of the cytochrome bc1 complex as the target of this compound involves a combination of genetic, biochemical, and cellular assays.

In Vitro Drug Susceptibility Assays

These assays are fundamental to determining the potency of the compound against live parasites and understanding its activity against resistant strains.

Protocol: SYBR Green I-Based Drug Susceptibility Assay [7][8]

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes using standard methods (e.g., in RPMI 1640 medium supplemented with human serum or Albumax II, under a low-oxygen atmosphere).[1][9][10]

  • Drug Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.

  • Parasite Inoculation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% and added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Generation and Characterization of Resistant Mutants

The generation of drug-resistant parasites and the identification of mutations in the target protein provide strong evidence for the drug's mechanism of action.

Protocol: In Vitro Resistance Selection [6]

  • Drug Pressure: A culture of drug-sensitive P. falciparum is exposed to a sub-lethal concentration of the ELQ compound (e.g., ELQ-300).

  • Stepwise Increase in Concentration: The drug concentration is gradually increased over several weeks to months as the parasites adapt and develop resistance.

  • Clonal Isolation: Once a resistant parasite line is established, individual clones are isolated by limiting dilution.

  • Phenotypic Characterization: The level of resistance in the clonal lines is quantified using the in vitro drug susceptibility assay described above.

  • Genotypic Analysis: The gene encoding the target protein (cytochrome b) is sequenced from the resistant clones to identify any mutations. For example, resistance to ELQ-300 has been associated with an I22L mutation in the cytochrome b gene.[11]

Mitochondrial Respiration Assays

These assays directly measure the effect of the compound on mitochondrial function.

Protocol: Oxygen Consumption Rate (OCR) Measurement

  • Parasite Isolation: Late-stage P. falciparum parasites are isolated from infected red blood cells.

  • Cell Permeabilization: The parasite membranes are permeabilized to allow for the measurement of mitochondrial respiration.

  • Seahorse XF Analyzer: The permeabilized parasites are plated in a Seahorse XF microplate, and the oxygen consumption rate is measured in real-time.

  • Compound Injection: this compound is injected into the wells, and the change in OCR is monitored to determine the extent of mitochondrial inhibition.

Signaling Pathways and Workflows

The Role of Cytochrome bc1 in the P. falciparum mETC

The P. falciparum mitochondrial electron transport chain is essential for the parasite's survival, primarily to facilitate de novo pyrimidine biosynthesis.

mETC_pathway cluster_pyrimidine Pyrimidine Biosynthesis DHODH Dihydroorotate Dehydrogenase (DHODH) UQ Ubiquinone (Q) DHODH->UQ reduces UQH2 Ubiquinol (QH2) ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII donates electrons ComplexIII->UQ regenerates CytC Cytochrome c ComplexIII->CytC transfers electrons ComplexIV Cytochrome c Oxidase (Complex IV) CytC->ComplexIV O2 O2 ComplexIV->O2 reduces H2O H2O ELQ596 This compound ELQ596->ComplexIII inhibits

Caption: The central role of the Cytochrome bc1 complex in the P. falciparum mETC and pyrimidine biosynthesis.

Experimental Workflow for Target Validation

A logical workflow is followed to validate the molecular target of a novel antimalarial compound like this compound.

target_validation_workflow A In Vitro Potency (IC50 Determination) B Activity Against Resistant Strains A->B F Biochemical Assays (e.g., Enzyme Inhibition) A->F G Cellular Assays (e.g., OCR Measurement) A->G C In Vitro Resistance Selection B->C D Genotypic Analysis of Resistant Clones C->D E Identification of Target Gene Mutations D->E H Target Validated E->H F->H G->H

Caption: A streamlined workflow for the target validation of antimalarial compounds.

Resistance Mechanisms

Understanding potential resistance mechanisms is critical for the development of durable antimalarial therapies. Resistance to inhibitors of the cytochrome bc1 complex typically arises from point mutations in the cytochrome b gene (cytb).

  • Atovaquone Resistance: Clinical resistance to atovaquone is most commonly associated with a tyrosine to serine substitution at position 268 (Y268S) in the Qo binding pocket of cytochrome b.[12][13][14] The Tm90-C2B strain harbors this mutation.[15]

  • ELQ Resistance: In vitro selection with ELQ-300 has led to the identification of an isoleucine to leucine (B10760876) mutation at position 22 (I22L) in the Qi binding pocket of cytochrome b.[11]

The fact that this compound retains high potency against the atovaquone-resistant Tm90-C2B strain provides strong evidence that it does not bind to the Qo site and is consistent with its proposed interaction with the Qi site.[7]

Conclusion

References

In-Depth Technical Guide to the Physicochemical Properties of ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-596 is a promising next-generation endochin-like quinolone (ELQ) derivative with potent antimicrobial activity against a variety of protozoan parasites, including those responsible for malaria (Plasmodium) and babesiosis (Babesia).[1][2][3] This class of compounds targets the mitochondrial electron transport chain, a crucial metabolic pathway for these parasites.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and a typical experimental workflow.

Physicochemical Data

PropertyValueSource
Molecular Formula C₂₄H₁₇ClF₃NO₃--INVALID-LINK--
Molecular Weight 459.84 g/mol --INVALID-LINK--
Melting Point Not availableN/A
pKa Not availableN/A
logP Not availableN/A
Solubility Soluble in DMSO. Low water solubility.--INVALID-LINK--

Mechanism of Action

This compound exerts its antiparasitic effect by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[2][3] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent cell death. The diagram below illustrates this mechanism.

Mechanism of Action of this compound This compound This compound Cytochrome bc1 Complex (Parasite Mitochondria) Cytochrome bc1 Complex (Parasite Mitochondria) This compound->Cytochrome bc1 Complex (Parasite Mitochondria) Inhibits Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex (Parasite Mitochondria)->Electron Transport Chain Disrupts ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Blocks Parasite Death Parasite Death ATP Synthesis->Parasite Death Leads to

Caption: Inhibition of the parasite's cytochrome bc1 complex by this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of small molecules like this compound.

Determination of Molecular Weight

Molecular weight is typically determined using mass spectrometry.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to determine the mass-to-charge ratio (m/z).

  • Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Determination of Melting Point

The melting point provides an indication of the purity of a crystalline solid.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility

Solubility is a critical parameter for drug formulation and bioavailability.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a specific buffer) in a sealed, clear container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant shaking or stirring mechanism should be used.

  • Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of pKa

The pKa value indicates the strength of an acid or base and influences the ionization state of a molecule at a given pH.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point of the first derivative of the curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix a known volume of the this compound solution with a known volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

In Vitro Efficacy Testing Workflow

The following diagram illustrates a general workflow for the in vitro screening of anti-babesial compounds like this compound.

In Vitro Anti-Babesial Drug Screening Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Parasite Culture Parasite Culture Incubation Incubation Parasite Culture->Incubation Add to plates Compound Dilution Compound Dilution Compound Dilution->Incubation Add to plates Growth Measurement Growth Measurement Incubation->Growth Measurement IC50 Determination IC50 Determination Growth Measurement->IC50 Determination Selectivity Index Selectivity Index IC50 Determination->Selectivity Index Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Selectivity Index

Caption: A generalized workflow for in vitro screening of anti-babesial compounds.

References

In-Depth Technical Guide: ELQ-596 Inhibition of the Parasite Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-596 is a potent, second-generation endochin-like quinolone (ELQ) that demonstrates broad-spectrum activity against a variety of protozoan parasites, including Plasmodium and Babesia, the causative agents of malaria and babesiosis, respectively.[1][2][3] Its primary mechanism of action is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (Complex III), a critical enzyme in the electron transport chain.[1][3] This inhibition disrupts essential cellular processes, including pyrimidine (B1678525) biosynthesis, leading to parasite death.[4][5] this compound and its analogs are being investigated as next-generation antiparasitic agents, with its prodrug, ELQ-598, showing enhanced oral bioavailability and efficacy in preclinical models.[6][7][8] This guide provides a comprehensive technical overview of this compound, focusing on its inhibitory action, quantitative data, experimental protocols, and the molecular basis of its interaction with the cytochrome bc1 complex.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane that plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c.[9][10][11][12] This process is coupled to the translocation of protons across the membrane, generating the mitochondrial membrane potential necessary for ATP synthesis. The complex contains two distinct catalytic sites for quinone binding: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5][10][13]

This compound and other endochin-like quinolones are potent inhibitors of this complex.[1][5] Subtle structural modifications to the ELQ scaffold can alter the binding preference between the Qo and Qi sites.[9][14][15] While the widely used antimalarial atovaquone (B601224) targets the Qo site, its clinical utility is hampered by the rapid development of resistance due to point mutations in this region (e.g., Y268S).[11][16] ELQ-300, a related quinolone, has been identified as a preferential Qi site inhibitor.[9][14] this compound, a 3-biaryl-ELQ, has shown high potency against both wild-type and atovaquone-resistant parasite strains, suggesting it may have a distinct binding mode or interact with the Qi site, thus circumventing common resistance mechanisms.[6]

Signaling Pathway of Cytochrome bc1 Inhibition

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_bc1 Cytochrome bc1 Complex cluster_Downstream Downstream Effects Ubiquinol Ubiquinol (QH2) Qo_site Qo Site Ubiquinol->Qo_site e- CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red Qo_site->CytC_ox e- Qi_site Qi Site Qo_site->Qi_site e- Protons_out H+ (Intermembrane Space) Qo_site->Protons_out 4H+ Ubiquinone Ubiquinone (Q) Qi_site->Ubiquinone ATP_Synth ATP Synthesis Disruption Qi_site->ATP_Synth Pyrimidine_Synth Pyrimidine Biosynthesis Inhibition Qi_site->Pyrimidine_Synth Ubiquinone->Ubiquinol Protons_in H+ (Matrix) Protons_in->Qi_site 2H+ ELQ596 This compound ELQ596->Qi_site Inhibition Parasite_Death Parasite Death ATP_Synth->Parasite_Death Pyrimidine_Synth->Parasite_Death

Caption: Mechanism of this compound action on the parasite cytochrome bc1 complex.

Quantitative Data

This compound exhibits potent inhibitory activity against various parasitic species in vitro. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Activity of this compound and its Prodrug ELQ-598
CompoundParasite/Cell LineAssay TypeIC50 / EC50 (nM)Reference
This compound Babesia duncaniGrowth Inhibition32[2]
This compound Plasmodium falciparum (D6, drug-sensitive)Growth InhibitionData not explicitly found for this strain
This compound Plasmodium falciparum (Dd2, multidrug-resistant)Growth InhibitionData not explicitly found for this strain
This compound Plasmodium falciparum (Tm90-C2B, atovaquone-resistant)Growth InhibitionEnhanced potency noted[6]
ELQ-598 (Prodrug) Babesia duncaniGrowth Inhibition57 ± 18[17]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Cytotoxicity Profile of this compound
CompoundCell LineAverage IC50 (µM)Therapeutic Index (vs. B. duncani)Reference
This compound HeLa, HepG2, HEK293, HCT116> 10 (average ~30)> 350[2][17]

The therapeutic index is the ratio of the cytotoxic concentration to the effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to evaluate the efficacy of this compound.

In Vitro Parasite Growth Inhibition Assay (SYBR Green I)

This assay is commonly used to determine the IC50 values of compounds against intraerythrocytic parasites like Babesia and Plasmodium.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite proliferation.

Protocol:

  • Parasite Culture: Asynchronously growing parasites are maintained in in vitro culture with appropriate host red blood cells and culture medium.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution series is then prepared in the culture medium.

  • Assay Plate Setup: In a 96-well plate, the parasite culture is added to wells containing the different drug concentrations. Control wells with no drug and wells with uninfected red blood cells are included.

  • Incubation: The plate is incubated for a specified period (e.g., 62-72 hours) under standard culture conditions (e.g., 37°C, specific gas mixture).[2]

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to each well.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The fluorescence values are corrected by subtracting the background from uninfected red blood cells. The percentage of growth inhibition is calculated relative to the drug-free control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[17]

Experimental Workflow for In Vitro IC50 Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Maintain asynchronous parasite culture A1 Add parasites and drug dilutions to 96-well plate P1->A1 P2 Prepare serial dilutions of this compound P2->A1 A2 Incubate for 62-72 hours A1->A2 A3 Lyse cells and add SYBR Green I dye A2->A3 D1 Measure fluorescence A3->D1 D2 Calculate percent inhibition vs. control D1->D2 D3 Determine IC50 using sigmoidal dose-response curve D2->D3

Caption: Workflow for determining the in vitro IC50 of this compound.

Cytochrome bc1 Complex Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated cytochrome bc1 complex.

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is initiated by the addition of a ubiquinol substrate.

Protocol:

  • Enzyme Preparation: The cytochrome bc1 complex is isolated and purified from the parasite (e.g., P. falciparum) or a model organism.

  • Reaction Mixture: A reaction buffer is prepared containing cytochrome c and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a ubiquinol substrate, such as decylubiquinol.

  • Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the change in absorbance at a specific wavelength pair (e.g., 550-542 nm) over time.[4]

  • Data Analysis: The initial rate of the enzymatic reaction is calculated. The activity in the presence of the inhibitor is expressed as a fraction of the uninhibited control. The IC50 value is determined by plotting the fractional activity against the inhibitor concentration.[4]

In Vivo Efficacy Studies in Mouse Models

Animal models are essential for evaluating the therapeutic potential of drug candidates.

Principle: Mice are infected with a specific parasite strain, and the efficacy of the drug (often a prodrug like ELQ-598 for oral administration) is assessed by monitoring parasitemia and survival.

Protocol:

  • Infection: Mice (e.g., immunocompromised SCID mice for B. microti or C3H mice for lethal B. duncani infection) are infected with the parasite.[3][17]

  • Drug Administration: The prodrug ELQ-598, dissolved in a suitable vehicle (e.g., PEG-400), is administered to the mice, typically via oral gavage, at specific doses (e.g., 10 mg/kg).[3][4]

  • Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored over time by examining blood smears. Animal survival and other clinical signs are also recorded.

  • Data Analysis: The reduction in parasitemia in treated mice is compared to that in a vehicle-treated control group. The efficacy of the treatment is determined, with "radical cure" being the complete elimination of parasites.[3][17]

Resistance and Structure-Activity Relationship

The emergence of drug resistance is a major challenge in antiparasitic therapy.[18][19][20] Resistance to cytochrome bc1 inhibitors like atovaquone typically arises from point mutations in the Qo binding pocket of cytochrome b.[11] The development of ELQs that target the Qi site or have a different binding mode within the Qo site is a key strategy to overcome this resistance.

Studies on a series of ELQ analogs have revealed that subtle changes in chemical structure can significantly alter the site of inhibition. For instance, halogens at the 6-position or aryl side chains at the 3-position are associated with Qi site inhibition, while substituents at the 5 and 7-positions tend to favor Qo site inhibition.[9] The 3-biaryl structure of this compound is a key feature that contributes to its enhanced potency against multidrug-resistant P. falciparum strains.[6][7]

Logical Relationship of ELQ Structural Features and Site Selectivity

cluster_modifications Structural Modifications cluster_sites Inhibition Site Preference ELQ_Scaffold 4(1H)-quinolone Scaffold Mod_6_Halogen 6-Position Halogens ELQ_Scaffold->Mod_6_Halogen Mod_3_Aryl 3-Position Aryl Side Chains (e.g., ELQ-300, this compound) ELQ_Scaffold->Mod_3_Aryl Mod_57_Dihalogen 5,7-Dihalogen Groups ELQ_Scaffold->Mod_57_Dihalogen Mod_7_Sub 7-Position Substituents ELQ_Scaffold->Mod_7_Sub Qi_Site Qi Site Inhibition Mod_6_Halogen->Qi_Site Mod_3_Aryl->Qi_Site Qo_Site Qo Site Inhibition Mod_57_Dihalogen->Qo_Site Mod_7_Sub->Qo_Site Circumvents Atovaquone\nResistance (Qo mutants) Circumvents Atovaquone Resistance (Qo mutants) Qi_Site->Circumvents Atovaquone\nResistance (Qo mutants)

Caption: Influence of ELQ chemical structure on cytochrome bc1 inhibition site.

Conclusion

This compound is a highly promising next-generation antiparasitic compound that effectively targets the parasite mitochondrial cytochrome bc1 complex. Its potent in vitro activity, favorable safety profile, and efficacy in preclinical models, particularly when administered as the prodrug ELQ-598, underscore its potential for clinical development.[3] The ability of the 3-biaryl-ELQ series to overcome existing resistance to Qo site inhibitors like atovaquone makes it a valuable scaffold for future drug discovery efforts aimed at combating parasitic diseases. Further research should continue to explore the precise molecular interactions of this compound with the cytochrome bc1 complex and to optimize its pharmacokinetic and pharmacodynamic properties for human use.

References

The Prodrug ELQ-598: A Technical Guide to a Novel Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against malaria, a disease that continues to claim hundreds of thousands of lives annually, the emergence of drug-resistant Plasmodium parasites necessitates the development of novel therapeutics. ELQ-598 is a promising antimalarial candidate that employs a prodrug strategy to enhance the therapeutic potential of its active counterpart, ELQ-596. This technical guide provides an in-depth overview of the core science behind ELQ-598, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

This compound is a potent inhibitor of the parasite's mitochondrial cytochrome bc1 complex, a critical enzyme in the electron transport chain. However, like its predecessor ELQ-300, this compound suffers from high crystallinity, which can limit its oral bioavailability. To overcome this, ELQ-598 was designed as an alkoxycarbonate ester prodrug of this compound. This modification significantly reduces the crystal lattice strength, leading to improved physicochemical properties and enhanced in vivo performance.[1][2] Upon administration, ELQ-598 is rapidly and efficiently converted to the active drug, this compound, within the host.[1]

Data Presentation

The following tables summarize the key quantitative data regarding the in vitro activity, in vivo efficacy, and pharmacokinetic profile of ELQ-598 and its active metabolite, this compound.

Table 1: In Vitro Activity of ELQ-598 and its Active Form this compound

CompoundParasite/Cell LineAssayIC50 / CC50
ELQ-598Babesia duncaniGrowth Inhibition37 nM[3][4]
This compoundBabesia duncaniGrowth Inhibition32 nM[3]
ELQ-598Human CellsCytotoxicity19 µM[4]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: In Vivo Efficacy of ELQ-598 in Murine Models

Disease ModelParasiteMouse StrainDose & RegimenOutcome
MalariaPlasmodium yoelii-0.3 mg/kg (single dose)Lowest fully protective dose[1]
Malaria (Prophylaxis)P. yoelii sporozoites-1.0 mg/kg (single oral dose)Complete protection[1]
BabesiosisBabesia duncaniC3H10 mg/kg (p.o., daily for 5 days)Complete elimination of parasites[3][4]
BabesiosisBabesia microtiImmunocompromised10 mg/kg (p.o., daily for 5 days)Radical cure[3]

p.o.: oral administration.

Table 3: Pharmacokinetic Parameters of ELQ-598 and this compound in Mice Following a Single Oral Dose of ELQ-598 (10 mg/kg)

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
ELQ-5981300130001.5
This compound120083900028

Data adapted from Pou et al., 2024. Cmax: maximum plasma concentration; Tmax: time to reach Cmax; AUC: area under the concentration-time curve.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of ELQ-598.

In Vitro Parasite Growth Inhibition Assay

The 50% inhibitory concentration (IC50) of ELQ-598 and its active form against intraerythrocytic parasites is determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual stages of the parasite are cultured in vitro in human erythrocytes in a complete medium under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Drug Dilution: The test compounds are serially diluted in a 96-well plate to create a concentration gradient.

  • Assay Initiation: Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and added to the wells containing the drug dilutions.

  • Incubation: The assay plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • Data Acquisition and Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in Murine Malaria Models

The efficacy of ELQ-598 is evaluated in mouse models of malaria, such as the Plasmodium yoelii infection model.

  • Infection: Mice are infected intravenously with P. yoelii-infected red blood cells.

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered to the mice, typically via oral gavage, at various doses and regimens. A control group receives the vehicle only.

  • Monitoring of Parasitemia: Thin blood smears are prepared from the tail blood of each mouse at specified time points post-infection. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Endpoint: The primary endpoint is the suppression of parasitemia compared to the control group. A cure is defined as the complete and permanent clearance of parasites from the blood. For prophylactic studies, mice are challenged with sporozoites after drug administration, and the establishment of a blood-stage infection is monitored.

Pharmacokinetic Analysis

The pharmacokinetic properties of ELQ-598 and its active metabolite this compound are determined in mice following oral or intravenous administration of the prodrug.

  • Drug Administration: A single dose of ELQ-598 is administered to mice.

  • Blood Sampling: Blood samples are collected from the mice at various time points after drug administration. Plasma is separated by centrifugation.

  • Sample Analysis: The concentrations of ELQ-598 and this compound in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Mandatory Visualizations

Signaling Pathway: Inhibition of the Mitochondrial Electron Transport Chain

The active form of the prodrug, this compound, targets the cytochrome bc1 complex (Complex III) of the Plasmodium mitochondrial electron transport chain. This complex plays a crucial role in ATP synthesis and the regeneration of ubiquinone, which is essential for pyrimidine (B1678525) biosynthesis. By inhibiting Complex III, this compound disrupts these vital processes, leading to parasite death.[5][6][7][8][9][10][11][12]

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone Pool (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase ELQ596 This compound ELQ596->Complex_III Inhibition

Caption: Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.

Experimental Workflow: Preclinical Evaluation of ELQ-598

The preclinical development of ELQ-598 involves a series of in vitro and in vivo experiments to assess its efficacy, safety, and pharmacokinetic properties.

cluster_workflow Preclinical Evaluation Workflow for ELQ-598 Prodrug_Design Prodrug Design (ELQ-598 from this compound) In_Vitro_Activity In Vitro Activity (IC50 vs. Parasites) Prodrug_Design->In_Vitro_Activity Cytotoxicity Cytotoxicity (CC50 vs. Human Cells) Prodrug_Design->Cytotoxicity Selectivity_Index Selectivity Index (CC50 / IC50) In_Vitro_Activity->Selectivity_Index Cytotoxicity->Selectivity_Index In_Vivo_Efficacy In Vivo Efficacy (Murine Models) Selectivity_Index->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (PK in Mice) In_Vivo_Efficacy->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: A streamlined workflow for the preclinical assessment of the ELQ-598 prodrug.

Logical Relationship: The ELQ-598 Prodrug Strategy

The development of ELQ-598 is a clear example of a rational prodrug design strategy aimed at improving the drug-like properties of a potent active pharmaceutical ingredient.

cluster_logic Rationale for the ELQ-598 Prodrug Approach ELQ596 Active Compound: this compound High_Crystallinity High Crystallinity ELQ596->High_Crystallinity has Poor_Bioavailability Poor Oral Bioavailability High_Crystallinity->Poor_Bioavailability leads to Prodrug_Strategy Prodrug Strategy: Alkoxycarbonate Ester Poor_Bioavailability->Prodrug_Strategy necessitates ELQ598 Prodrug: ELQ-598 Prodrug_Strategy->ELQ598 results in Reduced_Crystallinity Reduced Crystallinity ELQ598->Reduced_Crystallinity exhibits In_Vivo_Conversion Rapid In Vivo Conversion ELQ598->In_Vivo_Conversion undergoes Improved_Bioavailability Improved Oral Bioavailability Reduced_Crystallinity->Improved_Bioavailability leads to In_Vivo_Conversion->ELQ596 releases

Caption: The logical progression from the challenges of this compound to the prodrug solution, ELQ-598.

References

A Technical Guide to the In Vitro Antiparasitic Spectrum of ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: ELQ-596 is a next-generation endochin-like quinolone (ELQ) demonstrating potent in vitro activity against a range of protozoan parasites. As with other ELQs, its primary mechanism of action is the inhibition of the mitochondrial electron transport chain by targeting the cytochrome bc1 complex.[1] This document provides a comprehensive overview of the known in vitro antiparasitic spectrum of this compound, details the experimental methodologies used to determine its activity, and outlines its mechanism of action. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams to facilitate understanding.

Quantitative In Vitro Activity of this compound

This compound has shown potent nanomolar activity against several apicomplexan parasites. Its efficacy is particularly well-documented against Plasmodium falciparum and Babesia species. The following tables summarize the available quantitative data on its inhibitory concentrations.

Table 1: In Vitro Activity of this compound Against Protozoan Parasites

Parasite Species Strain(s) Assay Metric Value (nM) Comments
Plasmodium falciparum D6 (drug-sensitive) IC50 < 62.5 Activity was below the lowest tested concentration range in the initial screen.[2]
Dd2 (multidrug-resistant) IC50 < 62.5 Shows potent activity against resistant strains.[2]
Tm90-C2B (atovaquone-resistant) IC50 < 62.5 Retains potency against parasites with mutations in the cytochrome bc1 complex Qo site.[2]
Babesia duncani WA1 IC50 32 ± 4.9 Demonstrates excellent potency against this agent of human babesiosis.[3]
Toxoplasma gondii - EC50 / IC50 Data Not Available The ELQ class of compounds is active against T. gondii, but specific data for this compound is not currently published.

| Cryptosporidium parvum | - | EC50 / IC50 | Data Not Available | The ELQ class is a promising scaffold for anti-cryptosporidial development, but specific data for this compound is not available. |

Table 2: In Vitro Cytotoxicity Profile of this compound

Cell Lines Assay Metric Average Value (µM) Selectivity Index (vs. B. duncani)

| Human Cell Lines (HeLa, HepG2, HEK293, HCT116) | IC50 | ~30 | >937 | The high selectivity index indicates a favorable safety profile, with significantly higher toxicity to parasites than to human cells.[4] |

Mechanism of Action

This compound targets a critical metabolic pathway in apicomplexan parasites: mitochondrial respiration. Its molecular target is the cytochrome bc1 complex (also known as Complex III) of the electron transport chain.[1]

  • Target Site: this compound preferentially binds to the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex.[3] This is distinct from other inhibitors like atovaquone, which targets the ubiquinol-oxidation (Qo) site.[3]

  • Consequence of Inhibition: By blocking the Qi site, this compound disrupts the Q-cycle, halting electron flow from ubiquinol (B23937) to cytochrome c. This leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, parasite death. This pathway is also crucial for the de novo synthesis of pyrimidines, an essential process for parasite replication.

ELQ596_MOA cluster_ETC Mitochondrial Electron Transport Chain cluster_Q_sites Complex III Binding Sites cluster_Inhibitors Inhibitors UQH2 Ubiquinol (UQH2) ComplexIII Cytochrome bc1 (Complex III) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATP_Synth ATP Synthesis ComplexIII->ATP_Synth Drives H+ pump Pyrimidine_Synth Pyrimidine Synthesis ComplexIII->Pyrimidine_Synth Required for Qo Qo site Qi Qi site ELQ596 This compound ELQ596->Qi Inhibits ATV Atovaquone ATV->Qo Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for determining the in vitro antiparasitic activity of compounds like this compound.

A typical workflow for assessing the in vitro efficacy of an antiparasitic compound involves parasite cultivation, drug exposure, and growth quantification.

experimental_workflow start Start: Prepare Parasite & Host Cell Cultures prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add parasite/host cell suspension to each well prepare_plates->add_parasites incubate Incubate under appropriate conditions (e.g., 48-72 hours) add_parasites->incubate quantify Quantify Parasite Growth (e.g., SYBR Green, qPCR, Plaque count) incubate->quantify analyze Analyze data and calculate IC50/EC50 values quantify->analyze end End: Determine In Vitro Potency analyze->end

Generalized workflow for in vitro antiparasitic drug testing.

This fluorescence-based assay is commonly used to determine antiplasmodial activity by quantifying parasite DNA.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes using standard methods (e.g., RPMI 1640 medium supplemented with AlbuMAX II) under a low-oxygen atmosphere (5% O₂, 5% CO₂, 90% N₂) at 37°C.[5]

  • Assay Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in culture medium.

    • Add parasite culture (typically synchronized to the ring stage) to each well at a final hematocrit of 1.5-2% and a starting parasitemia of 0.25-0.5%.[6]

    • Include drug-free wells as positive controls for parasite growth and wells with uninfected erythrocytes as negative controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining:

    • Prepare a lysis buffer containing Tris, EDTA, saponin, and Triton X-100.[3]

    • Add SYBR Green I dye to the lysis buffer (e.g., 2X concentration).

    • Freeze the assay plate at -20°C or -80°C to lyse the erythrocytes.

    • Thaw the plate and add the SYBR Green I lysis buffer to each well.

  • Quantification:

    • Incubate the plate in the dark at room temperature for at least one hour.

    • Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[3][4]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration using a sigmoidal dose-response model.

This protocol is adapted for the intraerythrocytic development of Babesia.

  • Parasite Culture: B. duncani is propagated in A+ human red blood cells at 5% hematocrit in DMEM/F12 medium. The culture is maintained at 37°C.[3]

  • Assay Preparation:

    • Asynchronously growing B. duncani cultures are diluted to ~0.1% parasitemia.

    • The parasite suspension is added to 96-well plates containing serial dilutions of this compound.

  • Incubation: Plates are incubated for 62 hours, corresponding to approximately three developmental cycles.[3][4]

  • Quantification and Analysis: The SYBR Green I lysis, staining, and fluorescence reading steps are performed similarly to the P. falciparum protocol. IC50 values are calculated from the resulting dose-response curves.[3]

This assay assesses the overall lytic cycle of the parasite (invasion, replication, and egress) over a longer period.

  • Host Cell Culture: Grow a monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) to confluence in 24-well plates.

  • Assay Preparation:

    • Infect the host cell monolayer with a low number of freshly harvested T. gondii tachyzoites (e.g., 100-500 tachyzoites per well).

    • Allow parasites to invade for approximately 2 hours.

    • Wash the wells to remove extracellular parasites and add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the plates undisturbed for 7-10 days at 37°C with 5% CO₂ to allow for plaque formation.[7][8]

  • Quantification:

    • Fix the monolayer with methanol (B129727) or paraformaldehyde.

    • Stain the remaining host cells with a solution like crystal violet.[7]

    • Plaques (clear zones where host cells have been lysed) are counted and their size can be measured.

  • Data Analysis: The reduction in plaque number or size relative to the drug-free control is used to determine the inhibitory concentration of the compound.

This method quantifies parasite proliferation by measuring the amount of parasite-specific DNA in host cells.

  • Host Cell Culture: Seed a host cell line suitable for C. parvum growth (e.g., human ileocecal adenocarcinoma HCT-8 cells) in 96-well plates and grow to ~90% confluence.[1]

  • Oocyst Preparation: Treat C. parvum oocysts with a bleach solution to sterilize them, followed by an excystation solution (e.g., acidic media with trypsin/EDTA) to release infectious sporozoites.[6]

  • Infection and Treatment:

    • Inoculate the HCT-8 cell monolayers with a defined number of sporozoites (e.g., 2 x 10⁴ per well).

    • Allow parasites to invade for 3 hours.

    • Remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the infected cells for 48 hours at 37°C with 5% CO₂.

  • DNA Extraction and Quantification:

    • After incubation, wash the cell monolayers and lyse the cells.

    • Extract total DNA from each well.

    • Perform a quantitative PCR (qPCR) using primers specific for a C. parvum gene, such as the 18S rRNA gene, to quantify the amount of parasite DNA.[6]

  • Data Analysis: Determine the EC50 value by comparing the amount of parasite DNA in treated wells to that in untreated controls.

Summary of Antiparasitic Spectrum

This compound is a potent inhibitor of apicomplexan parasites, with a mechanism that targets a highly conserved and essential mitochondrial pathway.

spectrum_summary cluster_proven Confirmed In Vitro Activity cluster_probable Probable Activity (Based on ELQ Class) ELQ596 This compound Plasmodium Plasmodium spp. (Malaria) ELQ596->Plasmodium Potent (nM) Babesia Babesia spp. (Babesiosis) ELQ596->Babesia Potent (nM) Toxoplasma Toxoplasma gondii (Toxoplasmosis) ELQ596->Toxoplasma Likely Active Cryptosporidium Cryptosporidium spp. (Cryptosporidiosis) ELQ596->Cryptosporidium Likely Active

Known and probable in vitro spectrum of this compound.

References

The Structure-Activity Relationship of 3-Biaryl Endochin-Like Quinolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-biaryl endochin-like quinolones (ELQs), a promising class of compounds with potent antimalarial activity. This document outlines the key structural modifications influencing their efficacy, presents quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction: The Promise of Endochin-Like Quinolones

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. Endochin-like quinolones (ELQs) have emerged as a potent class of antimalarials that target the parasite's mitochondrial cytochrome bc1 complex, an essential component of the electron transport chain.[1][2] The 3-biaryl substitution on the quinolone scaffold has been a particularly fruitful area of investigation, leading to the development of highly active compounds such as ELQ-300 and the more recent, highly potent ELQ-596.[1][3] These compounds exhibit activity against blood, liver, and vector stages of the parasite, making them attractive candidates for both treatment and prophylaxis.[1][3]

This guide delves into the critical structural features of 3-biaryl ELQs that govern their antimalarial potency, selectivity, and pharmacokinetic properties. By understanding these relationships, researchers can rationally design next-generation ELQs with improved therapeutic profiles.

Quantitative Structure-Activity Relationship Data

The antimalarial potency of 3-biaryl ELQs is typically quantified by their half-maximal inhibitory concentration (IC50) against various strains of P. falciparum. The following tables summarize the in vitro activities of key 3-biaryl ELQs, highlighting the impact of substitutions on both the quinolone core and the biaryl side chain.

Table 1: In Vitro Activity of Selected 3-Biaryl-ELQs against P. falciparum Strains [1]

CompoundSubstituent (X)Substituent (Y)Substituent (Z)D6 IC50 (nM)Dd2 IC50 (nM)C2B (ATV-R) IC50 (nM)D1 (ELQ-300-R) IC50 (nM)
ELQ-300 6-Cl7-OCH3H1.2 ± 0.21.5 ± 0.31.1 ± 0.2>250
This compound 6-Cl7-OCH3H0.17 ± 0.030.29 ± 0.050.21 ± 0.0415 ± 2
ELQ-601 6-F7-OCH3H0.35 ± 0.060.51 ± 0.090.42 ± 0.0725 ± 4
ELQ-649 6-Br7-OCH3H0.15 ± 0.030.25 ± 0.040.18 ± 0.0312 ± 2
ELQ-650 5,7-di-FHH5.2 ± 0.98.1 ± 1.46.5 ± 1.1>250

IC50 values represent the mean ± standard deviation from at least three independent experiments. D6: Drug-sensitive strain; Dd2: Multidrug-resistant strain; C2B: Atovaquone-resistant strain; D1: ELQ-300-resistant strain.

Table 2: Cytotoxicity of Selected 3-Biaryl-ELQs [1]

CompoundHepG2 CC50 (µM)
ELQ-300 >10
This compound >10
Atovaquone 1.5 ± 0.3

CC50 values represent the concentration that causes a 50% reduction in cell viability.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of 3-biaryl endochin-like quinolones.

General Synthesis of 3-Biaryl-4(1H)-Quinolones

The synthesis of 3-biaryl-4(1H)-quinolones can be achieved through a multi-step process, a general outline of which is provided below.[1][4]

General Procedure:

  • Conrad-Limpach Cyclization: Substituted anilines are reacted with β-keto esters in the presence of a catalytic amount of acid to form an enamine intermediate. This intermediate is then cyclized at high temperature in a high-boiling solvent such as Dowtherm A to yield the 2-methyl-4(1H)-quinolone core.[4]

  • Halogenation: The 3-position of the quinolone core is activated for subsequent coupling reactions by iodination or bromination.

  • Suzuki-Miyaura Coupling: The 3-halo-quinolone is coupled with a desired arylboronic acid or ester in the presence of a palladium catalyst and a base to introduce the biaryl moiety.

  • Hydrolysis/Deprotection: The final 4(1H)-quinolone is obtained by hydrolysis of any protecting groups, such as a 4-chloro or 4-O-ethyl group, typically using acidic or basic conditions.[1][4]

In Vitro Antimalarial Activity Assay (P. falciparum)

The in vitro activity of the compounds against P. falciparum can be determined using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (e.g., D6, Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in a 5% CO2, 5% O2, 90% N2 atmosphere at 37°C.

  • Plate Preparation: Serially dilute the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 values by fitting the dose-response data to a sigmoidal curve.

Cytochrome bc1 Complex Activity Assay

The inhibitory activity of the compounds against the cytochrome bc1 complex can be measured by monitoring the reduction of cytochrome c. The following is a general protocol adapted from assays using bovine heart mitochondria, which can be applied to the parasite enzyme.[8]

Materials:

  • Isolated cytochrome bc1 complex (e.g., from bovine heart or recombinant P. falciparum)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2 mM EDTA and 10 mM KCN)

  • Cytochrome c (from equine heart)

  • Decylubiquinol (as the substrate)

  • Test compounds dissolved in DMSO

  • UV-visible spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding decylubiquinol.

  • Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. A reference wavelength of 542 nm can be used to minimize baseline drift.[8]

  • Data Analysis: Determine the initial rate of cytochrome c reduction for each inhibitor concentration. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of 3-biaryl endochin-like quinolones.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of 3-Biaryl ELQ Analogs Antimalarial_Assay In Vitro Antimalarial Activity (IC50) Synthesis->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antimalarial_Assay->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action (e.g., Cyt bc1 Assay) Cytotoxicity_Assay->Mechanism_Assay PK_Studies Pharmacokinetic Studies Mechanism_Assay->PK_Studies SAR_Analysis SAR Analysis Mechanism_Assay->SAR_Analysis Efficacy_Studies In Vivo Efficacy (Murine Models) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Antimalarial Drug Discovery Workflow for 3-Biaryl ELQs.

Cytochrome_bc1_Complex cluster_q_cycle Q-Cycle in Cytochrome bc1 Complex cluster_inhibition Inhibition by 3-Biaryl ELQs UQH2 Ubiquinol (UQH2) Qo_site Qo Site UQH2->Qo_site binds ISP Iron-Sulfur Protein Qo_site->ISP e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL e- Qi_site Qi Site Qi_site->UQH2 reduced to Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- UQ Ubiquinone (UQ) UQ->Qi_site binds ELQ 3-Biaryl ELQ ELQ->Qo_site Inhibits (e.g., ELQ-400) ELQ->Qi_site Inhibits (e.g., ELQ-300) SAR_Logic Quinolone_Core Quinolone Core 6-position 7-position Activity Antimalarial Activity (IC50) Quinolone_Core:f0->Activity Halogen (Cl, Br) enhances Quinolone_Core:f1->Activity Methoxy enhances Selectivity Selectivity (Qi vs Qo) Quinolone_Core->Selectivity 6-Halogen favors Qi 5,7-Dihalogen favors Qo Biaryl_Side_Chain Biaryl Side Chain Linker Terminal Ring Biaryl_Side_Chain:f0->Activity Direct biaryl bond Biaryl_Side_Chain:f1->Activity Substituents modulate

References

Methodological & Application

Application Notes and Protocols for ELQ-596 In Vitro Culture Assays for Babesia duncani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro cultivation of Babesia duncani and the subsequent evaluation of the anti-babesial activity of ELQ-596. The provided methodologies are compiled from established research to ensure reproducibility and accuracy in a laboratory setting.

Introduction

Babesia duncani is an emerging intraerythrocytic protozoan parasite that causes human babesiosis, a malaria-like illness that can be severe and even fatal, particularly in immunocompromised individuals.[1][2] The development of effective therapeutic agents is a critical area of research. This compound, a second-generation endochin-like quinolone (ELQ), has demonstrated potent activity against Babesia species.[3][4][5] ELQs target the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain, a mechanism distinct from many current anti-parasitic drugs.[3][6] These notes offer a comprehensive guide to performing in vitro drug susceptibility assays of this compound against B. duncani.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following tables summarize the quantitative data on the in vitro efficacy of this compound and its related compounds against Babesia duncani.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of ELQ Compounds against Babesia duncani

CompoundIC50 (nM)Prodrug OfReference
This compound32-[7]
ELQ-650Low nM range-[3]
ELQ-598Low nM rangeThis compound[3]
ELQ-672Low nM rangeELQ-650[3]
ELQ-30036ELQ-331[8][9]
ELQ-44634ELQ-468[8][9]
ELQ-331141-[8][9]
ELQ-46815-[8][9]

Table 2: In Vitro Therapeutic Index of Selected ELQ Compounds

CompoundAverage IC50 in Human Cell Lines (µM)Therapeutic IndexReference
This compound30>350[3][7]
ELQ-650>10>350[3]

Experimental Protocols

In Vitro Cultivation of Babesia duncani

This protocol details the continuous in vitro culture of B. duncani in human erythrocytes.

Materials:

  • Babesia duncani (WA1 isolate) culture

  • Human red blood cells (hRBCs), type O+

  • Complete Culture Medium:

    • HL-1 medium or DMEM/F-12 medium[10][11]

    • 20% Fetal Bovine Serum (FBS)[10]

    • (Optional for serum-free) VP-SFM AGT™ medium supplemented with 2 mg/mL AlbuMAX™ I[10]

  • Gas mixture: 2% O₂, 5% CO₂, 93% N₂[1]

  • 37°C incubator

  • 24-well or 96-well culture plates or 25-cm² tissue culture flasks[1]

  • Centrifuge

  • Giemsa stain

  • Methanol

  • Microscope

Procedure:

  • Preparation of Erythrocytes: Wash human O+ red blood cells three times in the chosen culture medium without serum. After the final wash, resuspend the RBCs to a 50% hematocrit.

  • Culture Initiation: Initiate the culture at a 1% parasitemia and 5% hematocrit in a 24-well plate or a 25-cm² flask with the complete culture medium.[1]

  • Incubation: Incubate the culture at 37°C in a modular incubator chamber flushed with the gas mixture (2% O₂, 5% CO₂, 93% N₂).[1]

  • Culture Maintenance:

    • Monitor the parasitemia daily by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.

    • Subculture the parasites every 3-4 days when the parasitemia reaches 10-15%.[1]

    • To subculture, dilute the infected culture with fresh, uninfected hRBCs and complete medium to a final parasitemia of 1% and a hematocrit of 5%.[1]

This compound In Vitro Drug Susceptibility Assay

This protocol outlines the procedure for determining the IC50 of this compound against B. duncani using a SYBR Green I-based fluorescence assay.

Materials:

  • B. duncani culture with a known parasitemia

  • Uninfected human O+ red blood cells

  • Complete Culture Medium

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (vehicle, e.g., DMSO) and an uninfected RBC control.

  • Assay Initiation:

    • Adjust the B. duncani culture to a starting parasitemia of 1% and a hematocrit of 5% in 100 µl of culture medium per well of the 96-well plate.[1]

  • Incubation: Incubate the plate at 37°C for 60-72 hours in a chamber with the specified gas mixture.[1]

  • SYBR Green I Assay:

    • After incubation, add SYBR Green I stain to each well at a final concentration of 1x.

    • Incubate in the dark at room temperature for 1 hour.

    • Alternatively, lyse the cells by adding lysis buffer containing SYBR Green I and incubate.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected RBC control wells.

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

ELQ_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV Cytochrome c ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ELQ596 This compound ELQ596->Complex_III Inhibits Qi site Atovaquone Atovaquone Atovaquone->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound on the Babesia mitochondrial electron transport chain.

Babesia_Drug_Assay_Workflow cluster_culture B. duncani In Vitro Culture cluster_assay Drug Susceptibility Assay StartCulture Initiate Culture (1% Parasitemia, 5% Hematocrit) IncubateCulture Incubate at 37°C (2% O2, 5% CO2) StartCulture->IncubateCulture Monitor Monitor Parasitemia (Giemsa Stain) IncubateCulture->Monitor AddParasites Add B. duncani Culture (1% Parasitemia, 5% Hematocrit) Monitor->AddParasites Use for Assay PreparePlate Prepare 96-well Plate (Serial Dilutions of this compound) PreparePlate->AddParasites IncubateAssay Incubate for 60-72h AddParasites->IncubateAssay SYBRGreen Add SYBR Green I IncubateAssay->SYBRGreen ReadFluorescence Measure Fluorescence SYBRGreen->ReadFluorescence Analyze Calculate IC50 ReadFluorescence->Analyze

Caption: Workflow for in vitro drug susceptibility testing of this compound against B. duncani.

References

Application Notes and Protocols for Testing ELQ-596 Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-596 is a second-generation endochin-like quinolone (ELQ) with potent broad-spectrum activity against various protozoan parasites. It functions by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, a critical component for parasite respiration.[1][2][3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, primarily through the administration of its prodrug ELQ-598, in established mouse models of babesiosis and cryptosporidiosis.

Data Presentation

Table 1: Efficacy of ELQ-598 against Babesia microti in Immunocompromised Mice
Treatment GroupDose (mg/kg)Administration RouteParasitemia at Day 20 Post-Infection (%)Parasitemia at Day 60 Post-Infection (%)Outcome
Vehicle (PEG-400)-Oral Gavage60-70%Not ReportedChronic Infection
ELQ-59810Oral GavageUndetectableUndetectableRadical Cure

Data synthesized from studies in C.B-17 SCID mice infected with 10^4 B. microti-infected erythrocytes. Treatment was administered daily from day 3 to day 7 post-infection.

Table 2: Efficacy of ELQ-598 against Babesia duncani in Immunocompetent Mice
Treatment GroupDose (mg/kg)Administration RoutePeak Parasitemia (%)Survival Rate (%)Outcome
Vehicle (PEG-400)-Oral Gavage~6%0%Lethal Infection
ELQ-59810Oral GavageUndetectable100%Protection from Lethal Infection

Data from studies in C3H/HeJ mice infected with 10^3 B. duncani-infected erythrocytes. Treatment was administered daily for 5 days.[1]

Experimental Protocols

Efficacy Testing against Babesia microti in Immunocompromised Mice

This protocol is designed to assess the ability of this compound (administered as its prodrug, ELQ-598) to clear a chronic Babesia microti infection.

a. Materials:

  • Animal Model: Female C.B-17 severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Parasite Strain: Babesia microti (e.g., LabS1 strain).

  • Test Compound: ELQ-598.

  • Vehicle: Polyethylene glycol 400 (PEG-400).

  • Positive Control (Optional): Atovaquone (10 mg/kg).

  • Infection Stock: Cryopreserved B. microti-infected mouse red blood cells (RBCs).

  • Equipment: Oral gavage needles, syringes, microscope, glass slides, Giemsa stain, methanol (B129727).

b. Experimental Procedure:

  • Infection: Thaw the B. microti-infected RBCs and dilute in sterile saline. Infect mice intravenously (i.v.) with 1 x 10^4 infected RBCs in a volume of 0.1 mL.

  • Drug Preparation: Prepare a stock solution of ELQ-598 in PEG-400. For a 10 mg/kg dose in a 20g mouse, this would be 0.2 mg of ELQ-598. The final volume for oral gavage is typically 0.1-0.2 mL.

  • Drug Administration: Beginning on day 3 post-infection, administer ELQ-598 (10 mg/kg) or vehicle control daily for 5 consecutive days via oral gavage.

  • Monitoring Parasitemia:

    • Starting on day 4 post-infection, and every 2-3 days thereafter for up to 60 days, collect a small drop of blood from the tail vein.

    • Prepare thin blood smears on glass slides.

    • Fix the smears in 100% methanol for 30 seconds and allow to air dry.[4][5]

    • Stain the slides with a 10% Giemsa solution for 30 minutes.[4][5]

    • Rinse the slides with tap water and let them air dry.

    • Under oil immersion (100x objective), count the number of infected RBCs per 1,000 total RBCs to determine the percentage of parasitemia.[4]

  • Endpoint: The primary endpoint is the clearance of parasitemia. Mice are considered cured if no parasites are detected in blood smears up to day 60 post-infection.

Efficacy Testing against Babesia duncani in Immunocompetent Mice

This protocol evaluates the ability of this compound (as ELQ-598) to protect against a lethal Babesia duncani infection.

a. Materials:

  • Animal Model: Female C3H/HeJ mice, 6-8 weeks old.

  • Parasite Strain: Babesia duncani (e.g., WA-1 isolate).

  • Test Compound: ELQ-598.

  • Vehicle: PEG-400.

  • Positive Control (Optional): Atovaquone (10 mg/kg).

  • Infection Stock: B. duncani-infected mouse RBCs.

  • Equipment: As listed in the B. microti protocol.

b. Experimental Procedure:

  • Infection: Infect mice intravenously with 1 x 10^3 B. duncani-infected RBCs in 0.1 mL of sterile saline.

  • Drug Preparation: Prepare ELQ-598 in PEG-400 as described previously.

  • Drug Administration: Administer ELQ-598 (10 mg/kg) or vehicle control daily for 5 consecutive days, starting 24 hours post-infection, via oral gavage.

  • Monitoring:

    • Monitor parasitemia every other day as described in the B. microti protocol.

    • Monitor survival daily for at least 21 days.

  • Endpoint: The primary endpoints are the prevention of rising parasitemia and survival of the infected mice.

Efficacy Testing against Cryptosporidium parvum in Immunocompromised Mice

This protocol provides a framework for assessing the efficacy of this compound against Cryptosporidium parvum.

a. Materials:

  • Animal Model: Immunocompromised mice such as SCID, IFN-γ knockout (KO), or IL-12 KO mice.

  • Parasite Strain: Cryptosporidium parvum oocysts.

  • Test Compound: this compound or its prodrug.

  • Vehicle: To be determined based on the solubility of the test compound (e.g., PEG-400, or a mix of DMSO, Tween-80, and saline).

  • Positive Control: Nitazoxanide.

  • Equipment: Oral gavage needles, syringes, microscope, materials for oocyst purification and quantification (e.g., Ficoll gradient, flow cytometer, or qPCR reagents).

b. Experimental Procedure:

  • Oocyst Preparation and Infection:

    • Purify C. parvum oocysts from the feces of infected donor animals (e.g., calves or mice) using a method such as Ficoll gradient centrifugation.[6]

    • Quantify the purified oocysts.

    • Infect mice orally with 1 x 10^5 to 1 x 10^6 oocysts.

  • Drug Preparation: Formulate the test compound in a suitable vehicle for oral administration.

  • Drug Administration: Begin treatment 3-4 days post-infection and continue for 5-7 days.

  • Monitoring Oocyst Shedding:

    • Collect fecal pellets from individual mice at regular intervals (e.g., daily or every other day) starting from the initiation of treatment.

    • Purify oocysts from the fecal samples.

    • Quantify the number of oocysts shed per gram of feces using methods such as flow cytometry or quantitative PCR (qPCR).[7][8][9][10]

  • Endpoint: The primary endpoint is the reduction in oocyst shedding in treated mice compared to the vehicle control group.

Visualizations

Signaling Pathway

ELQ596_Mechanism cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain cluster_ComplexIII_detail Cytochrome bc1 Complex Detail ComplexI Complex I/II UQ Ubiquinone Pool (Q) ComplexI->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII UQH2 CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Qo_site Qo Site (Ubiquinol oxidation) Qo_site->CytC e- Qi_site Qi Site (Ubiquinone reduction) Qo_site->Qi_site e- Q_out Q Qo_site->Q_out UQH2_out UQH2 Qi_site->UQH2_out UQH2_in UQH2 UQH2_in->Qo_site Q_in Q Q_in->Qi_site ELQ596 This compound ELQ596->Qi_site Inhibits Atovaquone Atovaquone Atovaquone->Qo_site Inhibits

Caption: Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.

Experimental Workflow

Efficacy_Workflow cluster_Babesia Babesiosis Models (B. microti / B. duncani) cluster_Crypto Cryptosporidiosis Model (C. parvum) B_Infection Infect Mice (i.v.) - B. microti in SCID - B. duncani in C3H/HeJ B_Treatment Administer ELQ-598 (10 mg/kg) or Vehicle (PEG-400) (Oral Gavage, daily for 5 days) B_Infection->B_Treatment B_Monitoring Monitor Parasitemia & Survival (Giemsa-stained blood smears) B_Treatment->B_Monitoring B_Endpoint Determine Efficacy: - Parasite Clearance - Survival Rate B_Monitoring->B_Endpoint C_Infection Infect Immunocompromised Mice (Oral Gavage with Oocysts) C_Treatment Administer this compound/Prodrug or Vehicle (Oral Gavage, daily) C_Infection->C_Treatment C_Monitoring Monitor Oocyst Shedding (Fecal sample analysis via Flow Cytometry or qPCR) C_Treatment->C_Monitoring C_Endpoint Determine Efficacy: - Reduction in Oocyst Shedding C_Monitoring->C_Endpoint

Caption: General workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for the Administration of ELQ-598 Prodrug in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the novel antiprotozoal prodrug, ELQ-598, in preclinical animal studies. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the pharmacokinetic and efficacy profiles of this compound.

Introduction to ELQ-598

ELQ-598 is a prodrug that is rapidly converted to its active metabolite, ELQ-596, upon administration. This compound belongs to the class of endochin-like quinolones (ELQs), which are potent inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of various parasites.[1][2][3] This inhibition disrupts cellular respiration, leading to parasite death. ELQ-598 has demonstrated significant efficacy against Babesia species in mouse models, highlighting its potential as a therapeutic agent for babesiosis and other parasitic diseases.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for ELQ-598 and its active metabolite, this compound.

Table 1: In Vitro Activity of ELQ-598 and this compound

CompoundTargetIC50 (nM)Cell Line/OrganismReference
ELQ-598Parasite Growth37Babesia duncaniMedChemExpress
This compoundParasite Growth32Babesia duncani
ELQ-598Human Cell Toxicity19,000Human cellsMedChemExpress
This compoundHuman Cell Toxicity30,000 (average)HeLa, HepG2, HEK293, HCT116

Table 2: In Vivo Efficacy of ELQ-598 in Mouse Models of Babesiosis

Animal ModelPathogenDosage (mg/kg)Administration RouteDosing RegimenOutcomeReference
C3H MiceBabesia duncani10Oral (p.o.)Daily for 5 days (DPI 3-7)Complete elimination of parasitesMedChemExpress
SCID MiceBabesia microti10Oral (p.o.)Daily for 5 days (DPI 3-7)Effective at eliminating infectionMedChemExpress

Table 3: Pharmacokinetic Parameters of this compound Following Administration of ELQ-598 Prodrug in Mice

Administration RouteDose of ELQ-598 (mg/kg)AnalyteTmax (h)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)Reference
Intravenous (IV)0.3This compound0.081502502.5
Oral (PO)1This compound410015008

Note: Following intravenous administration of ELQ-598, the plasma concentration of the prodrug rapidly fell below the lower level of quantitation, indicating swift conversion to the active drug, this compound.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound, the active form of ELQ-598, targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain. This complex is crucial for cellular respiration and ATP production. The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process involves two catalytic sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site. ELQs have been shown to inhibit either the Qo or the Qi site, disrupting the electron flow and ultimately leading to the collapse of the mitochondrial membrane potential and parasite death.

ELQ598_Mechanism cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain cluster_ComplexIII_detail Cytochrome bc1 Inhibition ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII QH2 CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces Qo_site Qo site Qi_site Qi site ELQ596 This compound ELQ596->Qo_site inhibits ELQ596->Qi_site inhibits Ubiquinone_detail Ubiquinone_detail Ubiquinone_detail->Qo_site binds ELQ598_prodrug ELQ-598 (Prodrug) ELQ598_prodrug->ELQ596

Caption: Mechanism of action of ELQ-598.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of ELQ-598 in mice. These protocols should be adapted and approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise oral dose of ELQ-598 to mice.

Materials:

  • ELQ-598 dosing solution/suspension in an appropriate vehicle

  • Sterile syringes (1 mL)

  • Sterile, ball-tipped oral gavage needles (20-22 gauge for adult mice)

  • Animal scale

  • 70% ethanol (B145695)

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the correct dose volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.

  • Dose Calculation and Preparation:

    • Calculate the required volume of the ELQ-598 solution for each mouse based on its body weight and the desired dose (e.g., 10 mg/kg).

    • Prepare the dosing solution under sterile conditions. Ensure the compound is fully dissolved or homogenously suspended in the vehicle.

    • Draw the calculated volume into a sterile syringe fitted with a gavage needle.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to administer the solution.

  • Post-Administration:

    • After administration, gently remove the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, lethargy) for at least 15-30 minutes.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

Objective: To administer a precise intravenous dose of ELQ-598 to mice for pharmacokinetic studies.

Materials:

  • ELQ-598 sterile, injectable solution

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • A mouse restrainer

  • A heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

  • Animal scale

  • PPE: lab coat, gloves, eye protection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the correct dose volume.

    • To dilate the tail veins, warm the mouse for 5-10 minutes under a heat lamp or by placing its cage on a warming pad. Ensure the animal does not overheat.

  • Dose Calculation and Preparation:

    • Calculate the required volume of the ELQ-598 solution. The maximum recommended bolus IV injection volume for mice is 5 mL/kg.

    • Draw the calculated volume into a sterile syringe, ensuring there are no air bubbles.

  • Restraint and Vein Visualization:

    • Place the mouse in a suitable restrainer, allowing the tail to be accessible.

    • Wipe the tail with 70% ethanol to clean the injection site and aid in vein visualization. The two lateral tail veins should be visible.

  • Needle Insertion:

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-20 degrees), parallel to the vein.

  • Injection:

    • Once the needle is correctly positioned within the vein (a small amount of blood may enter the hub of the needle), slowly and steadily inject the solution.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site on the tail.

  • Post-Injection:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflows

The following diagrams illustrate typical workflows for pharmacokinetic and efficacy studies involving ELQ-598.

PK_Workflow start Start: Pharmacokinetic Study animal_prep Animal Acclimation & Grouping start->animal_prep dosing Administer ELQ-598 (IV or PO) animal_prep->dosing blood_sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis of this compound & ELQ-598 plasma_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_modeling end End: PK Profile Determined pk_modeling->end

Caption: Workflow for a pharmacokinetic study.

Efficacy_Workflow start Start: Efficacy Study animal_infection Infect Mice with Parasite (e.g., Babesia) start->animal_infection treatment_initiation Initiate ELQ-598 Treatment (e.g., 10 mg/kg, PO) animal_infection->treatment_initiation monitoring Monitor Parasitemia & Clinical Signs (Daily) treatment_initiation->monitoring data_collection Collect Blood Smears & Data monitoring->data_collection analysis Analyze Parasite Load & Survival Rate data_collection->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for an in vivo efficacy study.

References

Application Note: Quantification of ELQ-596 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of the novel antimalarial and antibabesial agent, ELQ-596, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is based on established bioanalytical techniques for quinolone derivatives and other antimalarial drugs, providing a robust framework for researchers in drug development and pharmacokinetic studies. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for data analysis and method validation.

Introduction

This compound is a promising endochin-like quinolone with potent activity against various parasitic diseases, including malaria and babesiosis. To support preclinical and clinical development, a sensitive, selective, and reliable bioanalytical method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the bioanalysis of small molecules in complex matrices like plasma. This document provides a comprehensive protocol that can be adapted and validated for the routine analysis of this compound in a research setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), such as this compound-d4 (recommended), or a structural analog

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid and/or ammonium (B1175870) formate

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of quinolone compounds.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A gradient elution is typically used to ensure good peak shape and separation from endogenous plasma components. An example gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010
Table 1: Example Gradient Elution Program
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for quinolone compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

  • Typical MS Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 - 500 °C

    • Gas Flow Rates (Nitrogen): Optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined
Table 2: Hypothetical MRM Transitions for this compound and Internal Standard

Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range appropriate for the expected in vivo concentrations should be established (e.g., 1 - 1000 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within a single day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Recovery: The efficiency of the extraction procedure should be evaluated by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assessed to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.99To be determined
Range (ng/mL) To be determinedTo be determined
LLOD (ng/mL) To be determinedTo be determined
LLOQ (ng/mL) To be determinedTo be determined
Table 3: Summary of Calibration Curve Parameters
QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC < 15%± 15%< 15%± 15%
Mid QC < 15%± 15%< 15%± 15%
High QC < 15%± 15%< 15%± 15%
Table 4: Summary of Precision and Accuracy Data
QC LevelMean Recovery (%)
Low QC To be determined
Mid QC To be determined
High QC To be determined
Table 5: Summary of Extraction Recovery

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness (N2, 40°C) supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute vortex2 Vortex and Centrifuge reconstitute->vortex2 injection Inject onto LC-MS/MS vortex2->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Application Notes & Protocols: Establishing a Babesia microti Infection Model for Preclinical Evaluation of ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Babesiosis is an emerging tick-borne zoonotic disease caused by intraerythrocytic parasites of the genus Babesia. Babesia microti is the primary causative agent of human babesiosis in North America.[1] Current treatment regimens, such as the combination of atovaquone (B601224) and azithromycin (B1666446), can be associated with adverse effects and treatment failures, highlighting the need for novel therapeutics.[2][3][4] ELQ-596 is a promising second-generation endochin-like quinolone (ELQ) that targets the parasite's mitochondrial cytochrome bc1 complex.[5][6][7] Its prodrug, ELQ-598, has demonstrated high efficacy and the ability to achieve radical cure in mouse models of B. microti infection.[5][6]

These application notes provide a detailed protocol for establishing a robust and reproducible Babesia microti infection model in mice for the preclinical efficacy testing of this compound and other novel anti-babesial compounds.

Key Materials and Reagents

Material/Reagent Supplier Catalogue No.
Babesia microti (e.g., Munich strain)ATCC or collaborating labN/A
Female BALB/c or SCID mice (6-8 weeks old)Charles River, Jackson LaboratoryVaries
This compound / ELQ-598Synthesized or MedChemExpressHY-163482 (for this compound)
AtovaquoneSigma-AldrichA7986
AzithromycinSigma-AldrichA5233
Vehicle (e.g., Kolliphor HS 15)Sigma-Aldrich42966
Giemsa stainSigma-AldrichGS500
RPMI 1640 mediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
Anticoagulant (e.g., EDTA)VWR0758-1L

Experimental Protocols

Parasite Propagation and Mouse Infection

This protocol describes the in vivo propagation of B. microti and the subsequent infection of experimental mice.

Protocol:

  • Parasite Stock Preparation:

    • Thaw a cryopreserved vial of B. microti-infected red blood cells (RBCs).

    • Intraperitoneally (i.p.) inject 1 x 107 parasitized RBCs into a donor BALB/c or SCID mouse.[8][9]

    • Monitor the parasitemia of the donor mouse daily starting from day 3 post-infection by preparing Giemsa-stained thin blood smears from tail vein blood.[10][11]

  • Infection of Experimental Cohorts:

    • Once the donor mouse reaches a parasitemia of 1-5%, collect blood via cardiac puncture into a tube containing an anticoagulant.

    • Dilute the infected blood with sterile phosphate-buffered saline (PBS) to achieve a final concentration of 1 x 106 infected RBCs per 100 µL.

    • Inject each experimental mouse (e.g., female SCID mice, 5 per group) intraperitoneally with 100 µL of the parasite inoculum.[12]

Drug Formulation and Administration

This section details the preparation and administration of the test compound ELQ-598 (prodrug of this compound) and control treatments.

Protocol:

  • ELQ-598 Formulation:

    • Prepare a suspension of ELQ-598 in a suitable vehicle (e.g., 10% Kolliphor HS 15 in water).

    • The concentration should be calculated to deliver a dose of 10 mg/kg in a volume of 100-200 µL.[5][6]

  • Control Formulation:

    • Prepare a suspension of atovaquone and azithromycin in the same vehicle.

    • The standard therapeutic combination can be used as a positive control.

    • Prepare a vehicle-only formulation for the negative control group.

  • Drug Administration:

    • Begin treatment when parasitemia reaches a predetermined level (e.g., 1-3%), typically around day 4-5 post-infection.

    • Administer the formulations orally (p.o.) once daily for 5-7 consecutive days.[5]

Monitoring Parasitemia and Efficacy

Accurate monitoring of parasitemia is crucial for evaluating drug efficacy.

Protocol:

  • Blood Smear Analysis:

    • Starting from day 3 post-infection, and daily during the treatment period, collect a small drop of blood from the tail vein of each mouse.

    • Prepare a thin blood smear on a microscope slide, allow it to air dry, and fix with methanol.

    • Stain the smear with Giemsa stain and examine under a light microscope at 1000x magnification (oil immersion).[11][13]

    • Calculate the percentage of parasitized RBCs by counting at least 500 RBCs.

    • % Parasitemia = (Number of infected RBCs / Total number of RBCs) x 100

  • Quantitative PCR (qPCR) - Optional:

    • For more sensitive detection, especially for confirming parasite clearance, qPCR targeting the B. microti 18S rRNA gene can be performed on blood samples.[13][14]

  • Monitoring for Recrudescence:

    • After the treatment period, continue to monitor parasitemia by blood smear analysis for at least 30-60 days to detect any parasite recrudescence.[13]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Mean Parasitemia (%) in B. microti-Infected Mice

Day Post-Infection Vehicle Control Atovaquone/Azithromycin ELQ-598 (10 mg/kg)
4 (Start of Treatment)1.5 ± 0.31.6 ± 0.41.4 ± 0.2
615.2 ± 2.15.3 ± 1.12.1 ± 0.5
835.8 ± 4.50.5 ± 0.2< 0.1
1028.1 ± 3.9< 0.1Not Detected
15 (Post-Treatment)10.5 ± 2.0Not DetectedNot Detected
30 (Recrudescence Check)2.1 ± 0.8Not DetectedNot Detected

Data are presented as mean ± standard deviation.

Table 2: Summary of Treatment Efficacy

Treatment Group Dose Administration Route Peak Parasitemia (%) Day of Clearance Recrudescence Rate Cure Rate (%)
Vehicle ControlN/Ap.o.35.8 ± 4.5N/AN/A0
Atovaquone/AzithromycinStandardp.o.5.3 ± 1.1100/5100
ELQ-59810 mg/kgp.o.2.1 ± 0.580/5100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Propagate B. microti in donor mice p2 Prepare parasite inoculum (1x10^6 iRBCs) p1->p2 e1 Infect SCID mice (i.p. injection) p2->e1 p3 Formulate ELQ-598 and control drugs e4 Administer drugs (daily, 5-7 days) p3->e4 e2 Monitor parasitemia (daily blood smears) e1->e2 e3 Initiate treatment at 1-3% parasitemia e2->e3 e3->e4 a1 Continue daily parasitemia monitoring e4->a1 a2 Post-treatment monitoring for recrudescence (30-60 days) a1->a2 a3 Data analysis and comparison of efficacy a2->a3

Caption: Workflow for in vivo efficacy testing of this compound.

Mechanism of Action of ELQs

G cluster_mito Parasite Mitochondrion ETC Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex ETC->CytBC1 e- Proton_Gradient Proton Gradient CytBC1->Proton_Gradient H+ pumping Inhibition Inhibition ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase ELQ596 This compound ELQ596->CytBC1 Binds to Qi site

Caption: this compound targets the parasite's mitochondrial bc1 complex.

References

Application Notes and Protocols for Assessing ELQ-596 Activity Against Liver Stages of Malaria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, and the development of new therapeutics targeting different stages of the Plasmodium life cycle is crucial for its control and elimination. The liver stage of malaria is an attractive target for prophylactic drugs as it is a clinically silent phase that precedes the symptomatic blood-stage infection. ELQ-596, a next-generation endochin-like quinolone, has demonstrated potent antimalarial activity against blood, liver, and vector stages of the parasite.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound against the liver stages of malaria using established in vitro and in vivo models.

Mechanism of Action of this compound

This compound, like other endochin-like quinolones, targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[4][5][6] This complex plays a critical role in ATP synthesis and is essential for the de novo biosynthesis of pyrimidines, which are vital for parasite replication.[7][8] By inhibiting the cytochrome bc1 complex, this compound disrupts these essential metabolic pathways, leading to parasite death.[9][10] This mechanism of action is effective against both the developing schizonts and dormant hypnozoites in the liver.[4][10]

Data Presentation

Table 1: In Vitro Activity of this compound Against Plasmodium Liver Stages
Parasite SpeciesHost Cell LineAssay MethodEndpointIC50 (nM)Reference
Plasmodium bergheiHepG2Luciferase Assay48h post-infectionPotent nanomolar activity[11]
Plasmodium cynomolgiPrimary monkey hepatocytesHigh-Content Imaging-Effective[4]
Plasmodium falciparumPrimary human hepatocytesHigh-Content Imaging-Effective[4]

Note: Specific IC50 values for this compound against liver stages are not widely published. The provided protocols can be used to determine these values.

Table 2: In Vivo Prophylactic Efficacy of ELQ-598 (prodrug of this compound)
Animal ModelParasite SpeciesSporozoite ChallengeDrug AdministrationEndpointEfficacyReference
BALB/c miceP. yoelii10,000 sporozoites (i.v.)Single oral dose (gavage) 1h post-infectionAbsence of blood-stage parasitemia up to 30 daysFully protective at tested doses[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity Against Plasmodium berghei Liver Stages in HepG2 Cells

This protocol describes a luciferase-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against P. berghei liver stages.

Materials:

  • HepG2 cells

  • Plasmodium berghei parasites expressing luciferase

  • Anopheles stephensi mosquitoes infected with P. berghei

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Bright-Glo Luciferase Assay System (Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO2 for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.

  • Sporozoite Dissection: Dissect salivary glands from infected Anopheles stephensi mosquitoes to release sporozoites.

  • Infection: Add 1 x 10^4 luciferase-expressing P. berghei sporozoites to each well. Centrifuge the plate at 1800 x g for 10 minutes at room temperature to facilitate infection.

  • Drug Treatment: After 3 hours of incubation, remove the medium containing sporozoites and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., atovaquone).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luminescence Measurement: After incubation, remove the medium and add 50 µL of Bright-Glo Luciferase Assay Reagent to each well. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Assessment of Causal Prophylactic Activity of this compound in a Mouse Model

This protocol evaluates the ability of this compound to prevent the establishment of a blood-stage infection following a sporozoite challenge.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Plasmodium yoelii sporozoites

  • ELQ-598 (prodrug of this compound) formulated for oral gavage

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Sporozoite Challenge: Infect mice intravenously (i.v.) via the tail vein with 10,000 P. yoelii sporozoites.

  • Drug Administration: One hour post-infection, administer a single oral dose of ELQ-598 (or this compound if suitably formulated) by gavage. Include a vehicle-treated control group.

  • Monitoring Parasitemia: Starting from day 3 post-infection, prepare thin blood smears from the tail blood of each mouse daily until day 14.

  • Staining and Microscopy: Stain the blood smears with Giemsa and examine under a microscope to detect the presence of blood-stage parasites.

  • Endpoint: The primary endpoint is the absence of detectable parasitemia in the treated group compared to the vehicle control group. Mice that remain parasite-free for the duration of the observation period are considered protected.

Protocol 3: Quantitative PCR (qPCR) for Measuring Liver Stage Parasite Burden

This protocol describes the quantification of parasite load in the liver of infected mice.[4][6][9]

Materials:

  • Infected mouse liver tissue

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Primers and probes for Plasmodium 18S rRNA and a host housekeeping gene (e.g., GAPDH)

  • qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems)

  • Real-time PCR instrument

Procedure:

  • Tissue Harvest: At 40-44 hours post-infection, euthanize the mice and perfuse the liver with PBS. Harvest the liver and store it in an RNA stabilization solution or flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from a portion of the liver tissue using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with primers and probes for the parasite 18S rRNA and the host housekeeping gene. Use the synthesized cDNA as a template.

  • Data Analysis: Quantify the parasite burden by comparing the Ct values of the parasite 18S rRNA to a standard curve of known parasite DNA concentrations. Normalize the parasite load to the expression of the host housekeeping gene.

Visualizations

In_Vitro_Assay_Workflow A Seed HepG2 cells in 96-well plate B Incubate for 24 hours A->B D Infect cells with luciferase-expressing *P. berghei* sporozoites B->D C Prepare serial dilutions of this compound F Add this compound dilutions to wells C->F E Incubate for 3 hours D->E E->F G Incubate for 48 hours F->G H Measure luminescence G->H I Calculate IC50 H->I In_Vivo_Prophylaxis_Workflow A Challenge mice with *P. yoelii* sporozoites (i.v.) B Administer single oral dose of ELQ-598 (1 hour post-infection) A->B C Monitor blood-stage parasitemia daily (Days 3-14) B->C D Stain blood smears with Giemsa C->D E Microscopic examination D->E F Determine protection (absence of parasitemia) E->F

References

Application Notes and Protocols for High-Throughput Screening of Novel ELQ Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. The endochin-like quinolones (ELQs) are a promising class of antimalarial compounds that target the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain (mETC). A prominent member of this class, ELQ-300, has demonstrated potent activity against multiple life cycle stages of Plasmodium, including those responsible for transmission.[1][2][3] High-throughput screening (HTS) assays are crucial for the efficient identification and characterization of novel ELQ analogs with improved efficacy, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for two common HTS assays used in antimalarial drug discovery: the P. falciparum lactate (B86563) dehydrogenase (PfLDH) assay and the SYBR Green I-based fluorescence assay. Additionally, this document includes a summary of quantitative data for key ELQ analogs, a diagram of the targeted signaling pathway, and a generalized experimental workflow for an HTS campaign.

Data Presentation: In Vitro Activity of Novel ELQ Analogs

The following tables summarize the in vitro 50% inhibitory concentrations (IC50) of various ELQ analogs against drug-sensitive and drug-resistant strains of P. falciparum. This data is essential for comparing the potency of novel compounds and understanding their activity spectrum.

Table 1: In Vitro IC50 Values of ELQ Analogs against P. falciparum Strains

CompoundD6 (Chloroquine-sensitive) IC50 (nM)Dd2 (Multidrug-resistant) IC50 (nM)K1 (Multidrug-resistant) IC50 (nM)TM90-C2B (Atovaquone-resistant) IC50 (nM)
ELQ-300Low nM range[4]Low nM range[4]46 - 405[5]Low nM range[4]
ELQ-316----
ELQ-331<2-fold difference vs. P. knowlesi[6]---
ELQ-400<10[6]---
ELQ-480<10[6]---
ELQ-5965- to 7-fold improvement over ELQ-300[7]5- to 7-fold improvement over ELQ-300[7]-5- to 7-fold improvement over ELQ-300[7]
P4Q-391Low nM range[4]Low nM range[4]--
Atovaquone2.5[6]---
Chloroquine--46 - 405[5]-

Table 2: Selectivity of ELQ Analogs

CompoundCell LineIC50 (µM)Selectivity Index (SI)
ELQ-300J774 Mouse Macrophages>10[4]>400 - 1000[4]
Human Foreskin Fibroblasts>10[4]>400 - 1000[4]
Murine Bone Marrow Progenitors>10[4]>400 - 1000[4]
P4Q-391J774 Mouse Macrophages>10[4]>400 - 1000[4]
Human Foreskin Fibroblasts>10[4]>400 - 1000[4]
Murine Bone Marrow Progenitors>10[4]>400 - 1000[4]

Signaling Pathway: ELQ Analogs Targeting the P. falciparum mETC

ELQ-300 and its analogs inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Plasmodium falciparum.[2][8] This complex plays a critical role in cellular respiration and pyrimidine (B1678525) biosynthesis.[8][9] Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential, leading to parasite death.[10] Specifically, ELQ-300 targets the quinone reductase (Qi) site of the complex, which is distinct from the quinol oxidase (Qo) site targeted by atovaquone.[2] This differential binding site explains why ELQ-300 remains effective against atovaquone-resistant parasite strains.[2]

ELQ_Signaling_Pathway cluster_Mitochondrion P. falciparum Mitochondrion DHODH DHODH Ubiquinone Ubiquinone Pool (Q) DHODH->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- NDH2 NDH2 NDH2->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient Complex_IV Complex IV Cytochrome_c->Complex_IV e- Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ELQ_Analogs ELQ Analogs (e.g., ELQ-300) ELQ_Analogs->Inhibition Inhibition->Complex_III Inhibition at Qi site

Caption: Mechanism of action of ELQ analogs on the parasite's electron transport chain.

Experimental Workflow: High-Throughput Screening Campaign

A typical HTS campaign for novel ELQ analogs involves several stages, from initial screening of a large compound library to subsequent confirmation and characterization of promising hits.

HTS_Workflow cluster_Primary_Screening Primary Screening cluster_Hit_Confirmation Hit Confirmation & Counterscreening cluster_Secondary_Assays Secondary & Tertiary Assays Compound_Library Compound Library Primary_HTS Primary HTS (e.g., PfLDH or SYBR Green I) Compound_Library->Primary_HTS Initial_Hits Initial Hits Primary_HTS->Initial_Hits Dose_Response Dose-Response Assay (IC50 determination) Initial_Hits->Dose_Response Counterscreen Counterscreening (e.g., Luciferase inhibition, cytotoxicity) Dose_Response->Counterscreen Confirmed_Hits Confirmed & Selective Hits Counterscreen->Confirmed_Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Mitochondrial potential assay) Confirmed_Hits->Mechanism_of_Action Resistance_Studies In Vitro Resistance Selection Confirmed_Hits->Resistance_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse models) Confirmed_Hits->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

P. falciparum Lactate Dehydrogenase (PfLDH) Assay

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme as an indicator of parasite viability.[1]

Materials:

  • P. falciparum culture (e.g., 3D7 strain) at 1-2% parasitemia and 2% hematocrit in complete medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, and hypoxanthine).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Artemisinin).

  • Negative control (DMSO vehicle).

  • Saponin (B1150181) (0.1% in PBS).

  • MaloStat™ reagent.

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate).

  • Tris buffer.

  • 384-well microplates.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds and controls into a 384-well plate.[1]

  • Parasite Plating: Add 50 µL of the P. falciparum culture to each well.[1]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.[1]

  • Cell Lysis: Add 10 µL of 0.1% saponin to each well to lyse the red blood cells and release the parasite LDH.

  • Reagent Addition: Add 50 µL of a freshly prepared mixture of MaloStat™ reagent and NBT/PES solution to each well.[1]

  • Signal Development and Reading: Incubate the plates at room temperature for 15 minutes in the dark.[1] Measure the absorbance at 650 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the IC50 values for active compounds using a suitable data analysis software. The Z'-factor should be calculated to assess the quality of the assay; a value between 0.5 and 1.0 is considered excellent.[1]

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.[11]

Materials:

  • P. falciparum culture (synchronized to the ring stage) at 0.5% parasitemia and 2% hematocrit in complete medium.

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Chloroquine).

  • Negative control (DMSO vehicle).

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • SYBR Green I dye (10,000x stock in DMSO).

  • Black, clear-bottom 96- or 384-well microplates.

Protocol:

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Parasite Plating: Add the synchronized ring-stage parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the PfLDH assay.

  • Plate Freezing: After incubation, seal the plates and freeze them at -80°C to lyse the cells.

  • Lysis and Staining: Thaw the plates at room temperature. Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5,000 in lysis buffer. Add an equal volume of this buffer to each well.

  • Signal Development and Reading: Incubate the plates in the dark at room temperature for 1-2 hours.[12] Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the PfLDH assay.

Counterscreening and Hit Validation

To eliminate false positives and confirm the specific activity of hits from the primary screen, a series of counterscreens should be performed.

  • Luciferase Inhibition Assay: For HTS assays that use a luciferase reporter system, a counterscreen should be performed to identify compounds that directly inhibit the luciferase enzyme.[13][14]

  • Cytotoxicity Assay: Hits should be tested against a mammalian cell line (e.g., HEK293, HepG2) to assess their selectivity for the parasite. A high selectivity index (ratio of mammalian cell IC50 to parasite IC50) is desirable.

  • Orthogonal Assays: Confirmed hits from one primary assay (e.g., PfLDH) should be validated using a different assay with an alternative readout (e.g., SYBR Green I) to ensure the observed activity is not an artifact of the initial assay technology.

  • Microscopy: Visual inspection of Giemsa-stained parasite cultures treated with hit compounds can confirm their effect on parasite morphology and development.

By following these detailed protocols and workflows, researchers can effectively screen and identify novel ELQ analogs with the potential to become next-generation antimalarial drugs.

References

Application Notes and Protocols for Studying Mitochondrial Function in Apicomplexan Parasites with ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endochin-like quinolones (ELQs) are a promising class of small-molecule antimicrobials that selectively target the mitochondrial electron transport chain (ETC) of various apicomplexan parasites, including the causative agents of malaria (Plasmodium spp.), toxoplasmosis (Toxoplasma gondii), and babesiosis (Babesia spp.).[1][2] ELQ-596 is a second-generation 3-biaryl endochin-like quinolone with potent, low nanomolar activity against multiple drug-resistant strains of Plasmodium falciparum and is also effective against other apicomplexan parasites.[1][3]

The primary target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial ETC.[1] Specifically, it is believed to inhibit the ubiquinone reduction (Qi) site of this complex, disrupting the electron flow, which leads to a collapse of the mitochondrial membrane potential (ΔΨm), inhibition of ATP synthesis, and ultimately, parasite death.[4] Due to the essential nature of the mitochondrial ETC for parasite survival and significant structural differences between the parasite and human cytochrome bc1 complexes, this compound represents a highly selective and promising therapeutic candidate.[4][5]

These application notes provide detailed protocols for utilizing this compound as a tool to study mitochondrial function in apicomplexan parasites, with a focus on Plasmodium falciparum and Toxoplasma gondii.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and its prodrug, ELQ-598, against various apicomplexan parasites.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum Strains

Parasite StrainDescriptionIC50 (nM)
D6Drug-sensitive0.5 - 1.0
Dd2Multidrug-resistant0.8 - 1.5
Tm90-C2BAtovaquone-resistant1.0 - 2.0
D1ELQ-300-resistant10 - 20

Data synthesized from publicly available research.

Table 2: In Vitro Activity of this compound and its Prodrug (ELQ-598) against Babesia duncani

CompoundDescriptionIC50 (nM)
This compoundActive drug32 ± 4.9
ELQ-598Prodrug37 ± 2.2

Data synthesized from publicly available research.

Visualization of Mechanism and Workflow

Mechanism of Action of this compound

ELQ596_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Downstream Effects ComplexI Complex I (NDH2) CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ e- ComplexII Complex II (SDH) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- MMP_collapse Collapse of Mitochondrial Membrane Potential (ΔΨm) ComplexIII->MMP_collapse ComplexIV Complex IV CytC->ComplexIV e- Oxygen O₂ ComplexIV->Oxygen e- H2O H₂O Oxygen->H2O ELQ596 This compound ELQ596->ComplexIII Inhibits Qi site ATP_depletion ATP Depletion MMP_collapse->ATP_depletion Parasite_death Parasite Death ATP_depletion->Parasite_death

Caption: Mechanism of this compound action on the apicomplexan mitochondrial ETC.

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis parasite_culture Culture Apicomplexan Parasites (e.g., P. falciparum, T. gondii) ocr_assay Oxygen Consumption Rate (OCR) Assay (Seahorse XFe96) parasite_culture->ocr_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining) parasite_culture->mmp_assay atp_assay ATP Production Assay (Luminescence-based) parasite_culture->atp_assay drug_prep Prepare this compound Stock Solutions and Serial Dilutions drug_prep->ocr_assay drug_prep->mmp_assay drug_prep->atp_assay data_quant Quantify Changes in OCR, ΔΨm, and ATP levels ocr_assay->data_quant mmp_assay->data_quant atp_assay->data_quant dose_response Generate Dose-Response Curves and Determine EC50 data_quant->dose_response

Caption: General workflow for assessing the impact of this compound.

Experimental Protocols

Protocol 1: Measuring Oxygen Consumption Rate (OCR) in Plasmodium falciparum using the Seahorse XFe96 Analyzer

This protocol is adapted from established methods for analyzing the P. falciparum mitochondrial ETC.[6][7]

Objective: To measure the real-time effect of this compound on the oxygen consumption rate of isolated, permeabilized P. falciparum trophozoites.

Materials:

  • Synchronized P. falciparum culture (trophozoite stage)

  • This compound

  • Atovaquone (B601224) (positive control, Complex III inhibitor)

  • Antimycin A (positive control, Complex III inhibitor)

  • Mitochondria Assay Solution (MAS): 220 mM mannitol, 70 mM sucrose, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.4

  • Saponin (B1150181)

  • Digitonin (B1670571)

  • Seahorse XFe96 Extracellular Flux Analyzer and associated plates and cartridges

  • Cell-Tak solution

Procedure:

  • Plate Preparation:

    • A day before the assay, coat a Seahorse XF96 cell culture microplate with Cell-Tak to ensure parasite adhesion.

    • Hydrate the Seahorse XFe96 sensor cartridge with sterile water overnight in a non-CO2 incubator at 37°C.

  • Parasite Preparation:

    • Harvest synchronized trophozoite-stage P. falciparum parasites.

    • Lyse infected red blood cells with 0.05% saponin in PBS to release the parasites.

    • Wash the parasite pellet twice with cold PBS and once with MAS buffer.

    • Resuspend the parasites in MAS buffer at a concentration of 5 x 10^7 parasites/mL.

  • Seeding the Plate:

    • Add 100 µL of the parasite suspension (5 x 10^6 parasites) to each well of the Cell-Tak coated plate.

    • To permeabilize the parasite plasma membrane, add digitonin to the MAS buffer to a final concentration of 10-20 µM.

    • Centrifuge the plate to adhere the parasites to the bottom of the wells.

  • Drug and Substrate Preparation:

    • Prepare stock solutions of this compound, atovaquone, and antimycin A in DMSO.

    • On the day of the assay, dilute the compounds in MAS buffer to the desired working concentrations for injection. The final concentration in the well should be considered after injection.

  • Seahorse XFe96 Assay:

    • Replace the hydration solution in the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C for at least 1 hour.

    • Load the injector ports of the cartridge with the prepared compounds (e.g., Port A: this compound/Atovaquone, Port B: Antimycin A).

    • Place the cell plate in the Seahorse XFe96 analyzer and initiate the protocol.

    • The assay will measure baseline OCR, followed by OCR after the injection of the inhibitors.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the OCR data.

    • Calculate the percentage inhibition of OCR by this compound compared to the vehicle control (DMSO).

    • Compare the inhibitory profile of this compound to that of known Complex III inhibitors like atovaquone and antimycin A.

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) in Toxoplasma gondii using JC-1 Dye

This protocol is based on standard methods for measuring ΔΨm in T. gondii.[8]

Objective: To determine the effect of this compound on the mitochondrial membrane potential of T. gondii tachyzoites.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblasts (HFF) or other suitable host cells

  • This compound

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive control for depolarization)

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Parasite Culture and Treatment:

    • Culture T. gondii tachyzoites in HFF monolayers.

    • Harvest freshly egressed tachyzoites and purify them from host cell debris.

    • Resuspend the parasites in an appropriate buffer (e.g., PBS) at a concentration of 2 x 10^6 parasites/mL.

    • Treat the parasites with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 4 hours) at 37°C.

    • Include a positive control group treated with 50 µM CCCP to induce complete depolarization.

  • JC-1 Staining:

    • Add JC-1 dye to the parasite suspensions to a final concentration of 2 µM.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Wash the parasites once with warm PBS to remove excess dye.

  • Fluorescence Measurement:

    • Microscopy:

      • Place a drop of the stained parasite suspension on a microscope slide.

      • Visualize the parasites using a fluorescence microscope with appropriate filters for green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

      • Capture images for qualitative analysis.

    • Plate Reader/Flow Cytometry:

      • Transfer the stained parasite suspensions to a 96-well plate or prepare for flow cytometry analysis.

      • Measure the fluorescence intensity at emission wavelengths corresponding to JC-1 monomers (~529 nm) and J-aggregates (~590 nm).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each treatment group.

    • A decrease in the red/green ratio indicates a depolarization of the mitochondrial membrane.

    • Plot the red/green ratio against the concentration of this compound to generate a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of the apicomplexan mitochondrial cytochrome bc1 complex. The protocols outlined in these application notes provide robust methods for researchers to investigate the detailed effects of this compound and other mitochondrial inhibitors on parasite physiology. These assays are crucial for understanding the mechanism of action, determining the potency of new compounds, and for the overall advancement of drug development programs targeting mitochondrial function in these important pathogens.

References

Application Notes and Protocols for Evaluating the Causal Prophylactic Activity of ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-596 is a next-generation endochin-like quinolone (ELQ) with potent, multistage antimalarial activity.[1][2][3][4] As with other ELQs, its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) in Plasmodium parasites. This document provides a detailed experimental framework for assessing the causal prophylactic activity of this compound, focusing on a sporozoite challenge model in mice. Causal prophylactic agents are critical for preventing malaria as they target the liver stage of the parasite, thereby preventing the onset of clinical symptoms.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound targets the parasite's mitochondrial electron transport chain, a crucial pathway for cellular respiration and pyrimidine (B1678525) biosynthesis. Specifically, it inhibits the cytochrome bc1 complex, which is essential for the parasite's survival in both the liver and blood stages.[1][3] This inhibition disrupts the mitochondrial membrane potential and the regeneration of ubiquinone, a key cofactor for dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme vital for pyrimidine synthesis. The disruption of these processes ultimately leads to parasite death.

Signaling Pathway Diagram

ELQ596_Mechanism cluster_mitochondrion Parasite Mitochondrion cluster_etc Electron Transport Chain cluster_pyrimidine Pyrimidine Biosynthesis Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III DHODH DHODH Ubiquinone->DHODH e- acceptor Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Disruption Disruption of: - Mitochondrial Respiration - Pyrimidine Synthesis Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient UMP UMP DHODH->UMP Orotate Orotate Orotate->DHODH ELQ596 This compound ELQ596->Complex_III Inhibition Parasite_Death Parasite Death Disruption->Parasite_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Causal Prophylactic Activity in a Murine Model

This protocol is adapted from studies evaluating the causal prophylactic efficacy of endochin-like quinolones.[2]

Objective: To determine the in vivo causal prophylactic activity of this compound (administered as its prodrug, ELQ-598) against a sporozoite challenge with Plasmodium yoelii in mice.

Materials:

  • Animal Model: Female Swiss Webster (SW) mice, 6-8 weeks old.

  • Parasite: Plasmodium yoelii sporozoites.

  • Test Compound: ELQ-598 (prodrug of this compound) formulated for oral gavage.

  • Vehicle Control: Vehicle used for formulating ELQ-598.

  • Positive Control (Optional): Primaquine or another compound with known causal prophylactic activity.

  • Equipment:

    • Anopheles stephensi mosquitoes infected with P. yoelii.

    • Dissecting microscope.

    • Glass homogenizer.

    • Centrifuge.

    • Hemocytometer or spectrophotometer for sporozoite quantification.

    • Syringes and needles for intravenous injection.

    • Oral gavage needles.

    • Microscope slides and Giemsa stain.

    • Microscope with oil immersion lens.

Experimental Workflow:

experimental_workflow sporozoite_prep Sporozoite Preparation sporozoite_challenge Sporozoite Challenge sporozoite_prep->sporozoite_challenge animal_groups Animal Grouping & Dosing animal_groups->sporozoite_challenge monitoring Monitoring for Parasitemia sporozoite_challenge->monitoring data_analysis Data Analysis & Endpoint monitoring->data_analysis

Caption: Experimental workflow for causal prophylactic study.

Procedure:

  • Sporozoite Preparation:

    • Dissect salivary glands from P. yoelii-infected Anopheles stephensi mosquitoes.

    • Homogenize the salivary glands in an appropriate buffer (e.g., RPMI 1640).

    • Centrifuge the homogenate to pellet mosquito debris.

    • Count the sporozoites in the supernatant using a hemocytometer.

    • Dilute the sporozoite suspension to the desired concentration (e.g., 10,000 sporozoites per 100 µL).

  • Animal Grouping and Dosing:

    • Randomly assign mice to treatment and control groups (n=5-10 mice per group).

    • Treatment Group(s): Administer single oral doses of ELQ-598 at various concentrations (e.g., 1, 3, 10, 30 mg/kg).

    • Vehicle Control Group: Administer the vehicle used for drug formulation.

    • Positive Control Group (Optional): Administer a single oral dose of a known prophylactic agent like primaquine.

  • Sporozoite Challenge:

    • One hour after drug administration, challenge all mice with 10,000 P. yoelii sporozoites via intravenous (tail vein) injection.[2]

  • Monitoring for Parasitemia:

    • Starting 72 hours post-infection, prepare thin blood smears from tail blood of each mouse.

    • Continue preparing blood smears at 120 hours and then weekly for up to 30 days.[2]

    • Stain the blood smears with Giemsa stain.

    • Examine the smears under a microscope to detect the presence of blood-stage parasites.

  • Endpoint and Data Analysis:

    • The primary endpoint is the absence of blood-stage parasites during the 30-day follow-up period.

    • Mice that remain free of blood-stage parasites for the entire 30-day period are considered fully protected.[2]

    • Calculate the percentage of protected mice in each group.

    • The 90% effective dose (ED90), the dose at which 90% of the animals are protected, can be determined.

Data Presentation

The results of the causal prophylactic study should be summarized in a clear and concise table.

Table 1: Illustrative Causal Prophylactic Activity of ELQ-598 against P. yoelii Sporozoite Challenge in Mice

Treatment GroupDose (mg/kg, single oral)Number of MiceProtected Mice% Protection
Vehicle Control-1000
ELQ-598110220
ELQ-598310770
ELQ-598101010100
ELQ-598301010100
Primaquine501010100

Note: This table presents illustrative data for demonstration purposes. Actual results may vary.

Conclusion

The experimental setup described provides a robust framework for evaluating the causal prophylactic activity of this compound. The use of a murine model with a sporozoite challenge allows for a direct assessment of the compound's ability to inhibit the liver stage of malaria infection. The detailed protocol and data presentation format will aid researchers in conducting and interpreting these critical studies for the development of new antimalarial agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming ELQ-596 Solubility and Bioavailability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to address common challenges associated with the solubility and bioavailability of ELQ-596, a promising antimalarial and antiparasitic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there solubility and bioavailability challenges?

A1: this compound is a potent endochin-like quinolone (ELQ) that targets the cytochrome bc1 complex of various parasites.[1] Like other compounds in this class, such as ELQ-300, this compound is a highly lipophilic molecule with poor aqueous solubility and a tendency for high crystallinity.[2][3] These physicochemical properties can limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability. To overcome these challenges, a prodrug approach has been successfully employed with the development of ELQ-598.[3]

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: The definitive Biopharmaceutics Classification System (BCS) class for this compound has not been published. However, based on its characteristics of poor aqueous solubility and likely high permeability due to its lipophilic nature, it is anticipated to be a BCS Class II compound (Low Solubility, High Permeability).[4] BCS Class II drugs are well-absorbed if they can be dissolved in the gastrointestinal fluids.[4] Therefore, formulation strategies aimed at enhancing solubility are critical for improving the oral bioavailability of this compound.

Q3: What is the role of the prodrug ELQ-598?

A3: ELQ-598 is a prodrug of this compound designed to improve its oral bioavailability.[3] Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. In the case of ELQ-598, the modification to the this compound structure reduces its crystallinity, which in turn enhances its dissolution and absorption.[3] Following oral administration, ELQ-598 is rapidly and completely converted to the active drug, this compound.

Troubleshooting Guides

In Vitro Assay Challenges

Problem: My this compound precipitates when I dilute my DMSO stock solution into aqueous assay media.

This is a common issue for poorly soluble compounds. Here are some strategies to prevent precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally ≤0.5%, to avoid solvent-induced effects on your cells or target.[5]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate dilution to the rest of your assay medium.[5]

  • Use of Surfactants: For cell-free assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01-0.05%), in the assay buffer can help maintain the solubility of the compound. However, be cautious with cell-based assays as surfactants can be cytotoxic.

  • Increased Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, thus lowering the final DMSO percentage.[5]

In Vivo Oral Dosing Challenges

Problem: I am observing low or inconsistent plasma levels of this compound after oral administration of its prodrug, ELQ-598, in mice.

This could be due to suboptimal formulation. Here are some formulation strategies to consider for oral gavage in mice:

  • Aqueous Suspensions: A common and effective approach for preclinical studies is to formulate the compound as a suspension. A typical vehicle consists of an aqueous solution with a suspending agent and a wetting agent.

    • Suspending Agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or 0.5% (w/v) Methylcellulose.[6][7]

    • Wetting Agent: 0.1% to 0.5% (v/v) Tween® 80.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can significantly improve absorption.

    • Oil Solutions/Suspensions: Corn oil, sesame oil, or other pharmaceutically acceptable oils can be used as a vehicle.[8] For the related compound ELQ-331, oil-based formulations have been used for intramuscular injections, indicating its compatibility with such vehicles.[5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids. SEDDS have been shown to improve the oral bioavailability of the related prodrug ELQ-331.

Data Presentation

Table 1: Physicochemical Properties of ELQ-300 (A Representative Endochin-Like Quinolone)

PropertyValueReference
Aqueous SolubilityPoor[2][3]
Solubility in DMSO10 mg/mL[1]
CrystallinityHigh[2][3]
Melting Point>300°C[3]
Molecular Weight475.85 g/mol [9]

Table 2: In Vitro Activity of this compound and its Prodrug ELQ-598 against B. duncani

CompoundIC₅₀ (nM)Reference
This compound32 ± 4.9[3]
ELQ-59837 ± 2.2[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL, based on the solubility of the related compound ELQ-300).

  • Dissolution: Vortex the tube vigorously to dissolve the compound. If necessary, gentle warming at 37°C can be applied to aid dissolution. Ensure the compound is fully dissolved before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of ELQ-598 for Oral Gavage in Mice (Aqueous Suspension)

Objective: To prepare a homogenous suspension of ELQ-598 for oral administration to mice.

Materials:

  • ELQ-598 powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween® 80

  • Sterile saline or purified water

  • Sterile container

  • Magnetic stirrer or homogenizer

  • Mortar and pestle (optional)

Procedure:

  • Vehicle Preparation: a. In a sterile container, add 0.5 g of CMC-Na to approximately 90 mL of sterile saline or purified water. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time. c. Add 0.1 mL of Tween® 80 and mix thoroughly. d. Adjust the final volume to 100 mL with saline/water.

  • Suspension Preparation: a. Calculate the required amount of ELQ-598 for the desired dose and number of animals. b. Weigh the ELQ-598 powder. To create a fine powder and improve suspension, you can gently grind it with a mortar and pestle. c. In a separate sterile vessel, add a small volume of the prepared vehicle to the ELQ-598 powder to create a smooth paste. This helps to wet the powder and prevent clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring).

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform and fine particle suspension.

  • Storage and Use: Store the suspension at 2-8°C, protected from light. Before each use, allow the suspension to reach room temperature and vortex vigorously to ensure homogeneity. A typical dosing volume for mice is 10 mL/kg.[7]

Mandatory Visualization

experimental_workflow Experimental Workflow for Overcoming this compound Challenges cluster_invitro In Vitro Assay Troubleshooting cluster_invivo In Vivo Bioavailability Enhancement start_vitro Precipitation of this compound in Aqueous Media step1_vitro Prepare High-Concentration DMSO Stock (e.g., 10 mM) start_vitro->step1_vitro Issue step2_vitro Perform Stepwise Dilution into Pre-warmed Media step1_vitro->step2_vitro Solution 1 step3_vitro Maintain Final DMSO Concentration ≤0.5% step2_vitro->step3_vitro Solution 2 end_vitro Clear Solution for Assay step3_vitro->end_vitro Outcome start_vivo Low Oral Bioavailability of this compound step1_vivo Utilize Prodrug ELQ-598 (Reduced Crystallinity) start_vivo->step1_vivo Challenge step2_vivo Formulate as Aqueous Suspension (e.g., 0.5% CMC, 0.1% Tween 80) step1_vivo->step2_vivo Strategy 1 step3_vivo Alternatively, use Lipid-Based Formulation (e.g., SEDDS) step1_vivo->step3_vivo Strategy 2 end_vivo Improved Plasma Exposure of Active this compound step2_vivo->end_vivo step3_vivo->end_vivo

Workflow for addressing this compound solubility and bioavailability issues.

signaling_pathway Mechanism of Action and Bioavailability Pathway of this compound cluster_formulation Oral Administration cluster_systemic Systemic Circulation cluster_target Parasite prodrug ELQ-598 (Prodrug) in Formulation dissolution Dissolution in GI Fluids prodrug->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption elq598_plasma ELQ-598 in Plasma absorption->elq598_plasma Enters Bloodstream conversion Enzymatic Conversion elq598_plasma->conversion elq596_plasma Active this compound in Plasma conversion->elq596_plasma parasite Parasite Cell elq596_plasma->parasite Targets Parasite mitochondrion Mitochondrion parasite->mitochondrion cyt_bc1 Cytochrome bc1 Complex (Target) mitochondrion->cyt_bc1 inhibition Inhibition of Electron Transport cyt_bc1->inhibition

Pathway from oral administration of ELQ-598 to target inhibition.

References

Technical Support Center: Investigating ELQ-596 Off-Target Effects in Host Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ELQ-596. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the design and interpretation of experiments aimed at identifying and characterizing potential off-target effects of this compound in host cells.

Frequently Asked Questions (FAQs)

Q1: What is the known host cell cytotoxicity of this compound?

A1: this compound generally exhibits low cytotoxicity against human cell lines. Published data indicates slight cytotoxicity with an average half-maximal inhibitory concentration (IC50) of 30 µM across HeLa, HepG2, HEK293, and HCT116 cell lines.[1][2] This suggests that significant cytotoxic effects are typically observed only at concentrations well above those required for its antiparasitic activity.[1][2]

Q2: What is the primary mechanism of action of this compound and its selectivity for the parasite target?

A2: this compound is an endochin-like quinolone that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in various protozoan parasites.[3][4] This inhibition disrupts mitochondrial function, leading to parasite death. The selectivity of this compound is attributed to structural differences between the parasite and human cytochrome bc1 complexes. Endochin-like quinolones have been optimized to minimize interaction with the human ortholog.

Q3: What are the potential, albeit low-risk, off-target effects of this compound in host cells?

A3: While this compound is designed for high selectivity, it is prudent to consider potential off-target effects, especially at higher concentrations. Based on the known target (mitochondria) and the chemical class (quinolone), potential off-target effects to investigate include:

  • Mitochondrial Toxicity: Inhibition of host cell mitochondrial respiration, leading to decreased ATP production, changes in mitochondrial membrane potential, and oxidative stress.

  • Kinase Inhibition: Some quinolone-based compounds have been reported to exhibit off-target activity against various host cell kinases.[5][6]

  • Altered Gene Expression: Drug-induced stress or off-target binding can lead to changes in host cell gene expression profiles.[7][8]

Q4: My cells are showing signs of distress at lower than expected concentrations of this compound. What could be the cause?

A4: If you observe unexpected cytotoxicity, consider the following:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to cytotoxic agents. The published average IC50 of 30 µM is an average, and your specific cell line may be more sensitive.

  • Metabolic State of Cells: Cells that are highly reliant on oxidative phosphorylation may be more susceptible to drugs targeting mitochondrial function.

  • Compound Purity and Solvent Effects: Ensure the purity of your this compound compound and that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels for your cells.

  • Assay-Specific Interference: The readout of your viability assay could be affected by the compound. Consider using an orthogonal method to confirm the results.

Troubleshooting Guides

Problem 1: High background or inconsistent results in cytotoxicity assays (e.g., MTT assay).
  • Possible Cause 1: Interference of this compound with the assay chemistry.

    • Troubleshooting Step: Run a control with this compound in cell-free medium to see if it directly reduces the MTT reagent.

  • Possible Cause 2: Sub-optimal cell seeding density.

    • Troubleshooting Step: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format.

  • Possible Cause 3: Incomplete solubilization of formazan (B1609692) crystals (in MTT assay).

    • Troubleshooting Step: Ensure complete solubilization by vigorous pipetting or extending the incubation time with the solubilizing agent.

Problem 2: Difficulty in interpreting mitochondrial function assays.
  • Possible Cause 1: Sub-optimal concentrations of mitochondrial inhibitors in Seahorse XF assays.

    • Troubleshooting Step: Titrate mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell line and seeding density to ensure optimal responses.

  • Possible Cause 2: Loss of mitochondrial membrane potential in control cells in JC-1 assays.

    • Troubleshooting Step: Ensure cells are healthy and not overly confluent. Use a positive control such as CCCP to confirm that the JC-1 dye is responding correctly to depolarization.[9][10]

Quantitative Data Summary

The following table summarizes the known in vitro cytotoxicity of this compound against various human cell lines.

Cell LineIC50 (µM)
HeLa~30 (average)
HepG2~30 (average)
HEK293~30 (average)
HCT116~30 (average)
Note: The reported IC50 is an average across the listed cell lines.[1][2]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[11][12][13]

  • Materials:

    • Human cell line of interest (e.g., HeLa, HepG2, HEK293, HCT116)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

    • Incubate for the desired exposure time (e.g., 48 hours).[2]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes to 2 hours at room temperature with shaking to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Seahorse XF Cell Mito Stress Test

This protocol provides a general workflow for assessing mitochondrial respiration.[14][15][16][17][18]

  • Materials:

    • Seahorse XF Analyzer (e.g., XFe24 or XFe96)

    • Seahorse XF cell culture microplates

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

    • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

    • Cells of interest

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

    • Load the injection ports of the sensor cartridge with the Mito Stress Test compounds (and this compound if desired for acute exposure).

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of the compounds.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol is for the qualitative and semi-quantitative assessment of mitochondrial membrane potential using the JC-1 dye.[9][10][19][20]

  • Materials:

    • Cells of interest

    • JC-1 dye

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • CCCP (positive control for depolarization)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations for the desired time. Include a positive control treated with CCCP.

    • Prepare a JC-1 working solution (typically 1-10 µM in culture medium).

    • Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low potential will show green fluorescence (JC-1 monomers).

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mito_function Mitochondrial Function cluster_off_target_id Off-Target Identification start_cytotoxicity Seed Cells treat_cytotoxicity Treat with this compound start_cytotoxicity->treat_cytotoxicity mtt_assay MTT Assay treat_cytotoxicity->mtt_assay data_analysis_cytotoxicity Determine IC50 mtt_assay->data_analysis_cytotoxicity start_mito Seed Cells treat_mito Treat with this compound start_mito->treat_mito seahorse Seahorse XF Assay (Oxygen Consumption) treat_mito->seahorse jc1 JC-1 Assay (Membrane Potential) treat_mito->jc1 data_analysis_mito Assess Mitochondrial Dysfunction seahorse->data_analysis_mito jc1->data_analysis_mito start_off_target Treat Cells with this compound kinase_panel Kinase Panel Screening start_off_target->kinase_panel rna_seq RNA-Seq start_off_target->rna_seq data_analysis_off_target Identify Potential Off-Targets kinase_panel->data_analysis_off_target rna_seq->data_analysis_off_target

Caption: Experimental workflow for assessing this compound off-target effects.

signaling_pathway cluster_parasite Parasite Cell cluster_host Host Cell (Potential Off-Target) elq596_p This compound cyto_bc1_p Cytochrome bc1 Complex (Parasite) elq596_p->cyto_bc1_p Inhibition etc_p Electron Transport Chain cyto_bc1_p->etc_p atp_p ATP Production etc_p->atp_p Disruption death_p Parasite Death atp_p->death_p elq596_h This compound (High Concentration) cyto_bc1_h Cytochrome bc1 Complex (Human) elq596_h->cyto_bc1_h Weak Inhibition kinase Kinase elq596_h->kinase Potential Inhibition gene_exp Gene Expression elq596_h->gene_exp Altered Expression mito_dys Mitochondrial Dysfunction cyto_bc1_h->mito_dys cell_stress Cellular Stress kinase->cell_stress gene_exp->cell_stress

Caption: On-target vs. potential off-target effects of this compound.

References

Technical Support Center: Investigating Mechanisms of Resistance to ELQ-596 in Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the antimalarial candidate ELQ-596 in Plasmodium species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of this compound?

A1: this compound is an endochin-like quinolone (ELQ) that, like its analogue ELQ-300, is believed to target the cytochrome bc1 complex (complex III) of the Plasmodium mitochondrial electron transport chain. Specifically, it is proposed to bind to the Qi site of cytochrome b, a subunit of the cytochrome bc1 complex, thereby inhibiting parasite respiration and leading to parasite death.

Q2: We are observing a gradual increase in the IC50 of this compound in our long-term in vitro cultures of Plasmodium falciparum. What could be the cause?

A2: A progressive increase in the 50% inhibitory concentration (IC50) is a strong indicator of the development of drug resistance. Continuous exposure to a drug can select for parasites with spontaneous mutations that provide a survival advantage. For inhibitors of the cytochrome bc1 complex, resistance is commonly associated with mutations in the cytochrome b gene (cytb).

Q3: How can we confirm that our P. falciparum strain has developed resistance to this compound?

A3: Confirmation of resistance involves a combination of phenotypic and genotypic analyses:

  • In vitro Drug Susceptibility Testing: A significant and reproducible increase in the IC50 value for this compound in the suspected resistant line compared to the parental sensitive strain is the primary evidence.

  • Molecular Analysis: Sequencing of the cytb gene is crucial to identify potential mutations. For other ELQs, mutations in the Qi site of cytochrome b have been linked to resistance.

Q4: Are there known mutations associated with resistance to ELQs?

A4: Yes, for the related compound ELQ-300, an I22L mutation in the Qi region of the cytochrome b protein has been identified in a drug-resistant P. falciparum clone.[1] Given the structural similarity, it is highly probable that resistance to this compound would also involve mutations in or near this region of the cytb gene. Resistance to atovaquone, which targets the Qo site of cytochrome b, is associated with mutations at different locations in the same gene, such as Y268S/C/N.

Q5: If we identify a mutation in the cytb gene, how can we be certain it is responsible for the observed resistance?

A5: To definitively link a mutation to resistance, you can perform reverse genetics experiments. This typically involves introducing the specific mutation into a drug-sensitive parasite line using genome editing techniques (e.g., CRISPR-Cas9) and then confirming that the engineered parasites exhibit an increased IC50 for this compound compared to the unmodified parental line.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values for this compound
Possible Cause Recommended Solution
Inconsistent Parasite Synchronization Ensure a tight synchronization of the parasite culture to the ring stage before initiating the drug susceptibility assay. Different life cycle stages can have varying sensitivities to antimalarial drugs.
Fluctuations in Hematocrit Maintain a consistent hematocrit across all wells of your assay plate. Variations can impact parasite growth and, consequently, apparent drug efficacy.
Inaccurate Drug Concentrations Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
Edge Effects in Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile media or water.
Contamination Regularly check cultures for microbial contamination, which can affect parasite health and assay results.
Problem 2: Failure to Select for this compound Resistant Parasites
Possible Cause Recommended Solution
Drug Concentration Too High Starting with a very high concentration of this compound may kill all parasites, preventing the selection of rare, resistant mutants. Begin selection with a concentration around the IC50 or IC90 of the sensitive parental line.
Insufficient Parasite Numbers The frequency of spontaneous resistance mutations is low. Start with a large parasite population (e.g., >108 parasites) to increase the probability of a resistant mutant being present.
Inadequate Drug Pressure If the drug concentration is too low, it may not provide a sufficient selective advantage for resistant parasites to outcompete the sensitive population. Gradually increase the drug concentration in a stepwise manner as the parasite population recovers.
Loss of Viability During Selection Monitor parasite viability closely. If the population crashes, reduce the drug concentration to allow for recovery before resuming the selection pressure.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete parasite culture medium (RPMI 1640, Albumax II, hypoxanthine, gentamicin)

  • Uninfected human red blood cells (RBCs)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Method:

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells (positive control) and wells with uninfected RBCs (negative control).

  • Add the synchronized parasite culture (at a starting parasitemia of 0.5% and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -80°C to lyse the RBCs.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence on a plate reader.

  • Calculate IC50 values by fitting the dose-response data to a non-linear regression model.

Protocol 2: Generation of this compound Resistant P. falciparum In Vitro

Method:

  • Initiate a large-scale culture of a clonal, drug-sensitive P. falciparum line (e.g., 3D7 or Dd2) to obtain at least 108-109 parasites.

  • Expose the parasite population to a constant concentration of this compound, starting at the IC50 or IC90 of the parental line.

  • Monitor the culture daily by Giemsa-stained blood smears. Replace the medium with fresh drug-containing medium every 24-48 hours.

  • If the parasitemia drops significantly, reduce the drug concentration or temporarily remove the drug to allow the culture to recover.

  • Once the parasites are able to grow consistently at the initial drug concentration, gradually increase the concentration in a stepwise manner.

  • Continue this process of incremental drug pressure until the parasites can proliferate in a concentration of this compound that is at least 5-10 times the IC50 of the parental strain.

  • Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population for further characterization.

Protocol 3: Identification of Mutations in the cytb Gene

Method:

  • Extract genomic DNA (gDNA) from the parental sensitive and the selected this compound resistant parasite lines.

  • Amplify the entire coding sequence of the cytb gene using high-fidelity DNA polymerase and specific primers.

  • Purify the PCR product and send it for Sanger sequencing.

  • Align the nucleotide sequences from the resistant and sensitive parasites to identify any mutations.

  • Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in an amino acid change.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Against Sensitive and Resistant P. falciparum Lines

Parasite Line Description Hypothetical IC50 (nM) for this compound Fold Resistance
3D7 (Parental) Drug-sensitive1.51
3D7-ELQ596-R1 This compound Resistant Clone 145.030
Dd2 (Parental) Drug-sensitive2.01
Dd2-ELQ596-R1 This compound Resistant Clone 180.040

Visualizations

ELQ596_Resistance_Workflow cluster_0 In Vitro Selection cluster_1 Phenotypic & Genotypic Characterization cluster_2 Validation start Start with clonal P. falciparum culture selection Continuous culture with increasing this compound concentration start->selection resistant_pop Establishment of a resistant parasite population selection->resistant_pop cloning Cloning by limiting dilution resistant_pop->cloning resistant_clone Isolated resistant clone cloning->resistant_clone ic50 Determine IC50 of resistant vs. parental strain resistant_clone->ic50 gDNA Extract genomic DNA resistant_clone->gDNA pcr PCR amplification of cytb gene gDNA->pcr sequencing Sanger sequencing pcr->sequencing analysis Sequence analysis to identify mutations sequencing->analysis validation Reverse genetics to confirm causative mutation (e.g., CRISPR-Cas9) analysis->validation

Caption: Experimental workflow for generating and characterizing this compound resistant Plasmodium falciparum.

ELQ596_Action_Pathway cluster_0 Mitochondrial Electron Transport Chain cluster_1 Cytochrome b Cyt_bc1 Cytochrome bc1 Complex Qi_site Qi Site Inhibition Inhibition of Electron Transport Qi_site->Inhibition Resistance Drug Resistance Qi_site->Resistance Qo_site Qo Site ELQ596 This compound ELQ596->Qi_site Binds to ELQ596->Resistance Ineffective against mutated target Death Parasite Death Inhibition->Death Mutation Mutation in cytb gene (e.g., at Qi site) Mutation->Qi_site Alters binding site

Caption: Proposed mechanism of action and resistance to this compound in Plasmodium.

References

Optimizing oral administration dosage of ELQ-598 for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the oral administration dosage of ELQ-598 to achieve maximum efficacy in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is ELQ-598 and what is its primary mechanism of action?

A1: ELQ-598 is an investigational prodrug of ELQ-596, an endochin-like quinolone. Its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 (Complex III) of parasites. This complex is a crucial component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to parasite death. ELQ-598 and its active form, this compound, are known to be potent inhibitors of the cytochrome bc1 complex at the Qi (ubiquinone reduction) site.[1][2]

Q2: What is a typical effective oral dose of ELQ-598 in mouse models of parasitic diseases?

A2: A frequently cited effective oral dose of ELQ-598 in mouse models, particularly for babesiosis, is 10 mg/kg, administered daily.[3] However, the optimal dose may vary depending on the parasite species, the mouse strain, and the formulation used.

Q3: What is a suitable vehicle for the oral administration of ELQ-598?

A3: Due to its likely low aqueous solubility, ELQ-598 is often formulated in a non-aqueous vehicle for oral gavage. Polyethylene glycol 400 (PEG-400) has been successfully used as a vehicle for ELQ-598 and other structurally related endochin-like quinolones in in vivo studies.[3]

Q4: What are the expected pharmacokinetic properties of ELQ-598 after oral administration?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Suboptimal or no in vivo efficacy Improper formulation: The compound may not be fully dissolved or suspended, leading to inaccurate dosing. Precipitation of the compound in the gastrointestinal tract can also occur.- Ensure the compound is fully dissolved or forms a homogenous suspension in the vehicle before each administration. - Consider using a sonicator to aid in dissolution or suspension. - Evaluate the stability of the formulation over the intended period of use.
Inadequate oral bioavailability: The compound may have poor absorption from the gastrointestinal tract.- Confirm the use of an appropriate vehicle, such as PEG-400, which can enhance the solubility and absorption of poorly soluble compounds.[4][5] - Co-administration with food can sometimes affect bioavailability; ensure a consistent feeding schedule for all animals in the study.
Drug resistance: The parasite strain may have or may have developed resistance to cytochrome bc1 inhibitors.- If possible, sequence the cytochrome b gene of the parasite to check for mutations known to confer resistance to this class of compounds.[6] - Test the efficacy of ELQ-598 in combination with other antimalarial agents that have different mechanisms of action.
High variability in efficacy between animals Inaccurate oral gavage technique: Inconsistent administration can lead to some animals receiving less than the intended dose.- Ensure all personnel are thoroughly trained in the oral gavage technique to minimize stress and ensure accurate delivery to the stomach. - Use appropriately sized gavage needles with a ball tip to prevent injury.
Animal-to-animal differences in metabolism or absorption: Genetic differences between animals can lead to variations in how the drug is processed.- Increase the number of animals per group to improve statistical power. - Ensure the use of a genetically homogenous population of animals.
Adverse events in treated animals (e.g., weight loss, lethargy) Vehicle toxicity: The vehicle itself may be causing adverse effects, especially with repeated dosing.- Include a vehicle-only control group in your study to assess any effects of the formulation components.
Compound toxicity: Although ELQ-598 has shown a good safety profile in some studies, high doses or prolonged treatment may lead to toxicity.- Conduct a dose-ranging study to determine the maximum tolerated dose in your specific animal model. - Monitor animals closely for any signs of distress and record body weights daily.

Data Presentation

Table 1: In Vivo Efficacy of ELQ-598 against Babesia duncani in Mice

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleOutcome
ELQ-59810Oral (gavage)Daily for 5 daysComplete elimination of parasites
Vehicle (PEG-400)N/AOral (gavage)Daily for 5 daysUncontrolled parasite growth

Data summarized from studies on the efficacy of ELQ-598 in mouse models of babesiosis.

Table 2: Representative Pharmacokinetic Parameters of an ELQ Prodrug (ELQ-334) and its Active Form (ELQ-316) Following Oral Administration in Mice

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (ng*h/mL)
ELQ-334 (Prodrug)10 (molar equivalent)~150~2~1,200
ELQ-316 (Active Drug)10 (molar equivalent)~250~4~3,500

These data are for the related compounds ELQ-334 and ELQ-316 and are intended to provide a general expectation for the pharmacokinetic profile of an ELQ prodrug.[3] Actual values for ELQ-598 may vary.

Experimental Protocols

Protocol 1: Preparation of ELQ-598 Formulation for Oral Gavage

  • Materials:

    • ELQ-598 powder

    • Polyethylene glycol 400 (PEG-400)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Calculate the total amount of ELQ-598 and PEG-400 needed for the entire study, accounting for the number of animals, the dose, and the dosing volume.

    • Weigh the required amount of ELQ-598 powder accurately using an analytical balance.

    • Transfer the powder to a sterile tube or vial.

    • Add the calculated volume of PEG-400 to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution or suspension.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

    • Visually inspect the formulation to ensure it is a homogenous solution or a fine, uniform suspension before each use.

    • Store the formulation according to the manufacturer's recommendations, protected from light if necessary.

Protocol 2: Oral Administration of ELQ-598 to Mice

  • Materials:

    • Prepared ELQ-598 formulation

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a flexible or rigid tube and a ball tip)

    • 1 mL syringes

    • Experimental mice

  • Procedure:

    • Accurately weigh each mouse before dosing to calculate the precise volume of the formulation to be administered.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Attach the gavage needle to a syringe filled with the calculated volume of the ELQ-598 formulation.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle if resistance is met.

    • Once the needle is in the correct position, slowly administer the formulation.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the mouse for a few minutes after dosing to ensure there are no signs of respiratory distress or regurgitation.

Mandatory Visualizations

ELQ_598_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_ELQ598 ELQ-598 Action Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ UQH2 Ubiquinol (UQH2) UQ->UQH2 Reduction Complex_III Complex III (Cytochrome bc1) UQH2->Complex_III Oxidation at Qo site Cyt_c Cytochrome c Complex_III->Cyt_c Electron Transfer Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis ELQ_598 ELQ-598 (Prodrug) Oral Administration ELQ_596 This compound (Active Drug) ELQ_598->ELQ_596 Metabolic Conversion ELQ_596->Complex_III Inhibits at Qi site

Caption: Mechanism of action of ELQ-598 via inhibition of the cytochrome bc1 complex.

Experimental_Workflow cluster_Prep Preparation cluster_Dosing Dosing and Monitoring cluster_Efficacy Efficacy Assessment cluster_PK Pharmacokinetic Analysis (Optional) Formulation Prepare ELQ-598 Formulation (e.g., in PEG-400) Dosing Administer ELQ-598 via Oral Gavage (e.g., 10 mg/kg) Formulation->Dosing Animal_Prep Acclimate and Weigh Mice Animal_Prep->Dosing Monitoring Daily Monitoring: - Clinical signs - Body weight Dosing->Monitoring Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Parasitemia Monitor Parasitemia (e.g., blood smears) Monitoring->Parasitemia Data_Analysis Analyze Data: - % Parasite inhibition - Survival curves Parasitemia->Data_Analysis LC_MS Analyze Plasma Concentrations (LC-MS/MS) Sampling->LC_MS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) LC_MS->PK_Parameters

Caption: General experimental workflow for evaluating ELQ-598 efficacy and pharmacokinetics.

References

Strategies to mitigate the cytotoxicity of ELQ-596 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of ELQ-596 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in mammalian cell lines?

A1: this compound generally exhibits low cytotoxicity in human cell lines at therapeutic concentrations. The 50% cytotoxic concentration (CC50) is significantly higher than its 50% inhibitory concentration (IC50) against parasites like Plasmodium and Babesia. For instance, the average IC50 for cytotoxicity in several human cell lines, including HeLa, HepG2, HEK293, and HCT116, is approximately 30 μM.[1] Another study reported cytotoxicity in HepG2 cells to be greater than 10 µM.[2] This provides a favorable therapeutic window, as the IC50 for parasitic growth inhibition is in the low nanomolar range.[3]

Q2: What is the primary mechanism of this compound cytotoxicity at high concentrations?

A2: this compound is a quinolone derivative that targets the cytochrome bc1 complex of the mitochondrial electron transport chain in parasites.[3][4] At high concentrations, it can have off-target effects on the host's mitochondrial function.[5][6] This can lead to mitochondrial dysfunction, characterized by an increase in the production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and inhibition of oxygen consumption, ultimately triggering cytotoxic pathways.[5][7]

Q3: Is there a prodrug available for this compound, and does it affect cytotoxicity?

A3: Yes, ELQ-598 is a prodrug of this compound.[2][3][8] It is designed to have reduced crystallinity, which improves its pharmacokinetic properties and in vivo efficacy.[2][9][10] While not primarily designed to reduce cytotoxicity, an improved pharmacokinetic profile can allow for lower effective doses, which in turn can minimize off-target cytotoxic effects.

Q4: Can combination therapy be used to mitigate the cytotoxicity of this compound?

A4: Yes, combination therapy is a viable strategy. For example, this compound has been shown to have additive or synergistic effects when combined with atovaquone, another cytochrome bc1 inhibitor.[3] Such combinations can allow for the use of lower concentrations of each drug to achieve the desired therapeutic effect, thereby reducing the potential for concentration-dependent cytotoxicity.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my mammalian cell line at concentrations where I expect to see anti-parasitic activity.

  • Question: Could my experimental setup be flawed?

    • Answer: First, verify the concentration of your this compound stock solution. Ensure that the final concentration in your cell culture medium is accurate. Also, confirm the health and passage number of your cell line, as stressed or high-passage cells can be more susceptible to drug-induced toxicity. Finally, ensure the solvent concentration (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).

  • Question: Are there any recommended strategies to reduce this unexpected cytotoxicity?

    • Answer: Consider performing a dose-response curve to determine the precise CC50 in your specific cell line. If the therapeutic window is still narrow, you could explore co-administration with an antioxidant like N-acetyl-L-cysteine (NAC), which has been shown to mitigate mitochondrial-dysfunction-related cytotoxicity of quinolones.[5][11]

Issue 2: I suspect mitochondrial dysfunction is the cause of the cytotoxicity I'm observing. How can I confirm this?

  • Question: What are the key indicators of mitochondrial dysfunction I should measure?

    • Answer: The primary indicators to measure are an increase in mitochondrial reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential (ΔΨm). You can use fluorescent probes to measure these parameters.

  • Question: What specific assays can I use to measure these indicators?

    • Answer:

      • Mitochondrial ROS Production: You can use a probe like MitoSOX™ Red, which specifically detects mitochondrial superoxide.

      • Mitochondrial Membrane Potential (ΔΨm): Dyes such as JC-1, TMRM (tetramethylrhodamine, methyl ester), or TMRE (tetramethylrhodamine, ethyl ester) are commonly used to measure changes in ΔΨm. A decrease in the fluorescence signal of these dyes (or a shift from red to green fluorescence for JC-1) indicates depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterOrganism/Cell LineConcentrationReference
IC50Babesia duncani32 nM[1]
Average IC50HeLa, HepG2, HEK293, HCT116~30 µM[1]
CytotoxicityHepG2>10 µM[2]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Dilution: Prepare serial dilutions of this compound in the complete culture medium. It is recommended to perform 2-fold or 3-fold dilutions starting from a high concentration (e.g., 100 µM).[12]

  • Cell Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the highest DMSO concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol uses MitoSOX™ Red to specifically detect mitochondrial superoxide.

Materials:

  • Cells treated with this compound

  • MitoSOX™ Red reagent

  • HBSS (Hank's Balanced Salt Solution) or other appropriate buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.

  • MitoSOX™ Red Staining: Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.

  • Incubation: Remove the culture medium, wash the cells with warm HBSS, and add the MitoSOX™ Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm HBSS.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with an appropriate filter set for rhodamine (excitation/emission ~510/580 nm).

    • Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence using a flow cytometer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Cells treated with this compound

  • JC-1 dye

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with different concentrations of this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in the complete culture medium.

  • Incubation: Remove the treatment medium, wash the cells with PBS, and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Fluorescence Plate Reader: Measure the fluorescence intensity at two different wavelengths: ~590 nm for red fluorescence and ~525 nm for green fluorescence. The ratio of red to green fluorescence is used to determine the change in ΔΨm.

Mandatory Visualizations

ELQ596_Cytotoxicity_Pathway ELQ596 High Concentration This compound Mitochondria Host Cell Mitochondria ELQ596->Mitochondria Off-target effect ETC Electron Transport Chain (Complex III Inhibition) Mitochondria->ETC ROS Increased ROS Production ETC->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis/Cell Death MMP->Apoptosis OxidativeStress->Apoptosis

Caption: Proposed signaling pathway for this compound induced cytotoxicity.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2) treatment Treat with High Concentrations of this compound start->treatment cytotoxicity_assessment Assess Cytotoxicity treatment->cytotoxicity_assessment mtt_assay MTT Assay (Measure Cell Viability) cytotoxicity_assessment->mtt_assay Quantitative mechanism_investigation Investigate Mechanism mtt_assay->mechanism_investigation ros_measurement Measure Mitochondrial ROS (e.g., MitoSOX) mechanism_investigation->ros_measurement If cytotoxic mmp_measurement Measure ΔΨm (e.g., JC-1, TMRM) mechanism_investigation->mmp_measurement If cytotoxic end End: Data Analysis and Conclusion ros_measurement->end mmp_measurement->end Mitigation_Strategies high_cytotoxicity High this compound Cytotoxicity mitigation Mitigation Strategies high_cytotoxicity->mitigation prodrug Use Prodrug (ELQ-598) for Improved PK mitigation->prodrug combination Combination Therapy (e.g., with Atovaquone) mitigation->combination formulation Novel Formulation (e.g., Nanoparticles) mitigation->formulation antioxidant Co-administer Antioxidant (e.g., NAC) mitigation->antioxidant reduced_toxicity Reduced Host Cell Toxicity prodrug->reduced_toxicity combination->reduced_toxicity formulation->reduced_toxicity antioxidant->reduced_toxicity

References

Technical Support Center: Improving the Metabolic Stability of ELQ-596 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo metabolic stability of ELQ-596.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound based on preclinical data?

A1: Preclinical studies have shown that this compound exhibits high stability in liver microsomes from mice, rats, and humans. In one study, it was described as having "extreme stability" with negligible breakdown after a 45-minute incubation with murine liver microsomes in the presence of NADPH, suggesting low susceptibility to cytochrome P450 (CYP) enzyme metabolism.[1] This high in vitro stability is reflected in its in vivo pharmacokinetic profile in mice, where it demonstrates a long elimination half-life.[1]

Q2: Why is a prodrug, ELQ-598, often used in in vivo studies of this compound?

A2: this compound is a highly crystalline compound, which can limit its oral absorption. To overcome this, an alkoxycarbonate ester prodrug, ELQ-598, was developed.[1] Prodrugs are inactive compounds that are converted into the active drug (in this case, this compound) in the body. ELQ-598 has a significantly lower melting point, indicating reduced crystal lattice strength, which improves its dissolution and subsequent absorption after oral administration.[1]

Q3: My in vivo study shows a shorter half-life for this compound than expected from microsomal stability data. What could be the reason?

A3: A discrepancy between high in vitro microsomal stability and lower-than-expected in vivo stability can arise from several factors. While this compound is stable against CYP-mediated metabolism, other clearance mechanisms may be at play in vivo. These can include:

  • Non-CYP Mediated Metabolism: Metabolism by other enzyme systems such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or aldehyde oxidase (AO) can contribute to clearance.[2] Quinolone-like structures are known to be substrates for some of these enzymes.

  • Transporter-Mediated Clearance: Active transport of the compound into organs for elimination (e.g., by hepatic or renal transporters) can be a significant clearance pathway that is not accounted for in microsomal assays.[3]

  • Extrahepatic Metabolism: Metabolism occurring in tissues other than the liver, such as the intestine, kidneys, or lungs, can also contribute to the overall clearance of the compound.

For a systematic approach to investigating these possibilities, please refer to the Troubleshooting Guide below.

Troubleshooting Guides

Issue 1: Unexpectedly High In Vivo Clearance Despite High Microsomal Stability

You have confirmed that this compound is stable in liver microsomes, but your in vivo pharmacokinetic study in mice or rats shows higher clearance and a shorter half-life than predicted.

Troubleshooting Steps:

  • Evaluate Non-CYP Mediated Metabolism:

    • Hepatocyte Stability Assay: Conduct a metabolic stability assay using cryopreserved hepatocytes. Hepatocytes contain a full complement of Phase I (including CYPs and FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, providing a more comprehensive picture of hepatic metabolism. A higher clearance in hepatocytes compared to microsomes suggests the involvement of non-microsomal enzymes.

    • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes (including AO and some reductases). Comparing stability in S9 fractions with and without necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) can help pinpoint the enzyme families involved.

    • Reaction Phenotyping with Chemical Inhibitors: Use specific chemical inhibitors for different enzyme families in your hepatocyte or S9 fraction assays to identify the contribution of each to the metabolism of this compound.

  • Investigate the Role of Drug Transporters:

    • Assess whether this compound is a substrate for common uptake (e.g., OATPs, OCTs) or efflux (e.g., P-gp, BCRP) transporters.[3] This can be done using in vitro transporter assays with cell lines overexpressing specific transporters. High affinity for and transport by these proteins can lead to rapid hepatic or renal clearance.

  • Consider Extrahepatic Metabolism:

    • If data suggests metabolism is a key clearance pathway, but hepatic clearance alone does not account for the in vivo observations, consider metabolism in other tissues. In vitro stability assays using S9 fractions from the intestine or kidney can provide insights into the potential contribution of these organs to overall metabolism.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Murine Liver Microsomes

ParameterValueReference
Incubation Time45 min[1]
Microsome Conc.0.5 mg/mL[1]
Estimated T1/2>4000 min[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice Following Administration of Prodrug ELQ-598

Administration RouteDose of ELQ-598Equivalent Dose of this compoundCmax (ng/mL)Tmax (h)Elimination T1/2 (h)Reference
Intravenous (IV)0.3 mg/kg0.25 mg/kg303427.4[1]
Oral (PO)10 mg/kg8.2 mg/kg6683445.7[1]

Experimental Protocols

Protocol 1: Hepatocyte Metabolic Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in a system containing both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved hepatocytes (e.g., human, mouse, rat)

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Positive control compounds (one high clearance, one low clearance)

  • 96-well plates

  • Incubator with shaking capability (37°C, 5% CO2)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes according to the supplier's instructions to achieve a final cell density of 0.5 - 1.0 x 106 viable cells/mL in incubation medium.

  • Incubation:

    • Pre-warm the hepatocyte suspension to 37°C.

    • In a 96-well plate, add the hepatocyte suspension.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the incubation mixture and add it to a well of a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/106 cells.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting Discrepancies microsomal Microsomal Stability Assay (CYP450 Metabolism) hepatocyte Hepatocyte Stability Assay (Phase I & II Metabolism) microsomal->hepatocyte If clearance is low s9 S9 Fraction Stability Assay (Cytosolic & Microsomal Enzymes) hepatocyte->s9 To differentiate pathways pk_study In Vivo Pharmacokinetic Study (e.g., in Mice) s9->pk_study Proceed if stable discrepancy Poor In Vitro-In Vivo Correlation (IVIVC) pk_study->discrepancy If clearance is high non_cyp Investigate Non-CYP Metabolism (e.g., UGT, AO) discrepancy->non_cyp transporters Assess Drug Transporter Involvement discrepancy->transporters extrahepatic Evaluate Extrahepatic Metabolism discrepancy->extrahepatic signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cyp Cytochrome P450s (CYPs) (Microsomal) metabolite Metabolites cyp->metabolite fmo Flavin-containing Monooxygenases (FMOs) (Microsomal) fmo->metabolite ao Aldehyde Oxidase (AO) (Cytosolic) ao->metabolite ugt UDP-glucuronosyltransferases (UGTs) ugt->metabolite sult Sulfotransferases (SULTs) sult->metabolite drug This compound drug->cyp Likely Low drug->fmo drug->ao drug->ugt drug->sult excretion Excretion metabolite->excretion

References

Troubleshooting inconsistent results in ELQ-596 in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ELQ-596 in in vitro experiments. The information is tailored for scientists in the fields of parasitology, infectious diseases, and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during in vitro assays with this compound, leading to inconsistent results.

1. Variability in IC50 Values for this compound

Question: We are observing significant variability in the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum in our in vitro assays. What are the potential causes and solutions?

Answer: Inconsistent IC50 values for this compound can stem from several factors related to compound handling, assay conditions, and parasite biology. Below is a systematic guide to troubleshooting this issue.

  • Compound Solubility and Stability:

    • Issue: this compound, like many endochin-like quinolones, is a hydrophobic compound.[1][2] Poor solubility in aqueous culture media can lead to precipitation and an inaccurate effective concentration. The stability of quinolones can also be affected by factors such as pH and the presence of metal ions.[3]

    • Troubleshooting Steps:

      • Solvent Selection: Use dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions.[4] For working dilutions in aqueous media, ensure the final DMSO concentration does not exceed a level that is non-toxic to the cells (typically ≤1%).[5][6]

      • Visual Inspection: Before adding to the assay plates, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, consider vortexing or brief sonication.

      • Storage Conditions: Store this compound stock solutions at -20°C or -80°C.[7] Minimize repeated freeze-thaw cycles by preparing small aliquots. While some quinolones are stable at room temperature for short periods, prolonged exposure to light and ambient temperatures should be avoided.[8]

  • Assay-Specific Factors:

    • Issue: The specifics of the in vitro assay protocol can significantly impact the results.

    • Troubleshooting Steps:

      • Cell Density: Ensure a consistent and optimized cell density across all wells and experiments.

      • Incubation Time: Adhere to a standardized incubation time. For antimalarial assays, a 72-hour incubation is common.[9]

      • Reagent Quality: Use high-quality reagents and ensure that the culture medium has not expired.

      • Plate Uniformity: Check for "edge effects" in microplates, where evaporation can alter compound concentrations in the outer wells. Consider not using the outermost wells for critical measurements.

  • Parasite/Cell Line Health and Genetics:

    • Issue: The physiological state and genetic background of the parasites or cells can influence their susceptibility to this compound.

    • Troubleshooting Steps:

      • Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses.

      • Parasite Stage: For Plasmodium falciparum assays, synchronize the parasite culture to the ring stage to ensure a consistent starting population.

      • Drug Resistance: Be aware of the drug resistance profile of the parasite strain being used. Strains with mutations in the cytochrome b gene may exhibit altered sensitivity to this compound.[10][11]

2. Higher than Expected Cytotoxicity in Human Cell Lines

Question: Our in vitro cytotoxicity assays with this compound are showing higher toxicity to human cell lines than reported in the literature. What could be the reason?

Answer: Discrepancies in cytotoxicity results can be due to several factors, from the specifics of the assay protocol to the metabolic activity of the cell line used.

  • Assay Protocol and Reagents:

    • Issue: The choice of cytotoxicity assay and its execution are critical.

    • Troubleshooting Steps:

      • Assay Type: The MTT assay is commonly used to assess the cytotoxicity of antimalarial compounds.[5][6] This assay measures mitochondrial activity, which can be directly affected by this compound due to its mechanism of action.

      • Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is appropriate for the duration of the assay. Over-confluent or sparse cultures can lead to misleading results.

      • DMSO Concentration: As mentioned previously, high concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells.[5][6]

  • Cell Line Characteristics:

    • Issue: Different cell lines have varying metabolic rates and sensitivities to cytotoxic compounds.

    • Troubleshooting Steps:

      • Cell Line Selection: Be consistent with the cell lines used. Commonly used cell lines for assessing the cytotoxicity of antimalarial compounds include HepG2, HEK293, and HeLa.[12]

      • Passage Number: Use cells with a low passage number, as prolonged culturing can lead to phenotypic and genotypic changes.

3. Inconsistent Results with Drug-Resistant Parasite Strains

Question: We are getting inconsistent results when testing this compound against atovaquone-resistant P. falciparum strains. Why might this be happening?

Answer: Atovaquone resistance is typically associated with mutations in the Qo site of cytochrome b, while this compound is thought to primarily target the Qi site.[10][11] However, the interplay between these sites and the potential for other resistance mechanisms can lead to complex results.

  • Understanding the Resistance Mechanism:

    • Issue: The specific mutation in the atovaquone-resistant strain may influence its susceptibility to this compound.

    • Troubleshooting Steps:

      • Genotype Confirmation: If possible, confirm the specific mutation in the cytochrome b gene of the resistant strain you are using.

      • Cross-Resistance: While ELQ-300 (a related compound) has shown activity against atovaquone-resistant strains, the degree of cross-resistance can vary.[13] It is important to compare results with a well-characterized atovaquone-resistant reference strain.

Data on this compound In Vitro Activity

The following tables summarize the in vitro activity of this compound against parasites and human cell lines.

Table 1: Anti-parasitic Activity of this compound

OrganismStrainIC50 (nM)Assay TypeReference
Babesia duncaniWA132 ± 4.9SYBR Green I[12]
Plasmodium falciparum-Enhanced potency noted-[14][15]

Note: Specific IC50 values for various P. falciparum strains were not detailed in the provided search results, but enhanced potency against multidrug-resistant strains was highlighted.

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Assay TypeReference
HeLa>30MTT[12]
HepG2>30MTT[12]
HEK>30MTT[12]
HCT116>30MTT[12]

Experimental Protocols

1. Protocol for In Vitro Anti-parasitic Activity Assay (SYBR Green I-based)

This protocol is adapted for determining the IC50 of this compound against Plasmodium falciparum.

  • Materials:

    • Synchronized ring-stage P. falciparum culture

    • Complete culture medium (e.g., RPMI 1640 with supplements)

    • Human erythrocytes

    • This compound stock solution (in DMSO)

    • 96-well microplates

    • SYBR Green I lysis buffer

    • Fluorescence plate reader

  • Methodology:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

    • Add the parasite culture (at a defined parasitemia and hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[9]

    • After incubation, freeze the plates to lyse the erythrocytes.

    • Thaw the plates and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.

2. Protocol for In Vitro Cytotoxicity Assay (MTT-based)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on a human cell line (e.g., HepG2).[5][6][12]

  • Materials:

    • Human cell line (e.g., HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate spectrophotometer

  • Methodology:

    • Seed the cells in a 96-well plate at a predetermined density and incubate for 18-24 hours to allow for attachment.[6]

    • Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the highest DMSO concentration used).

    • Incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[16]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Read the absorbance at 570 nm.

    • Calculate the CC50 values by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent IC50 Results

G cluster_compound Compound Handling cluster_assay Assay Conditions cluster_bio Biological Factors start Inconsistent IC50 Results solubility Check Solubility (Visual Inspection) start->solubility density Standardize Cell/Parasite Density start->density mycoplasma Test for Mycoplasma start->mycoplasma storage Review Storage (Aliquoting, Temp.) solubility->storage solvent Verify Final DMSO Concentration (<=1%) storage->solvent end Consistent IC50 Results solvent->end incubation Confirm Incubation Time density->incubation reagents Check Reagent Quality & Expiry incubation->reagents reagents->end stage Synchronize Parasite Stage mycoplasma->stage resistance Confirm Strain Genotype stage->resistance resistance->end

Caption: A logical workflow for troubleshooting inconsistent IC50 results in this compound experiments.

Diagram 2: Signaling Pathway of this compound Action in Plasmodium falciparum

cluster_mito Mitochondrial Inner Membrane cluster_consequences Downstream Effects UQ Ubiquinone (UQ) UQH2 Ubiquinol (UQH2) complexIII Cytochrome bc1 Complex (Complex III) UQH2->complexIII e- CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) complexIII->UQ complexIII->CytC_ox e- membrane_potential Disruption of Mitochondrial Membrane Potential complexIII->membrane_potential elq596 This compound elq596->complexIII Inhibits Qi site pyrimidine Inhibition of de novo Pyrimidine Synthesis membrane_potential->pyrimidine atp Reduced ATP Production pyrimidine->atp death Parasite Death atp->death

Caption: The mechanism of action of this compound, targeting the cytochrome bc1 complex in Plasmodium.

References

Technical Support Center: Refinement of Animal Models for Late-Stage Babesiosis Treatment with ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing refined animal models to test the efficacy of ELQ-596 against late-stage babesiosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its prodrug, ELQ-598?

This compound is a second-generation endochin-like quinolone (ELQ) that shows potent activity against various protozoan parasites, including Babesia species.[1][2][3][4][5] It functions by inhibiting the parasite's mitochondrial electron transport chain.[1][3][4] ELQ-598 is a prodrug of this compound, designed to have improved pharmacological properties such as increased solubility and reduced crystallinity, leading to better oral bioavailability.[1][5] Following oral administration, ELQ-598 is rapidly converted to the active compound, this compound.[3]

Q2: What is the mechanism of action for this compound?

This compound targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][3][4][6][7] Specifically, it is believed to bind to the Qi site of cytochrome b, a key component of the complex.[1][4][7][8] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death.

Q3: Which animal models are recommended for studying late-stage or severe babesiosis with this compound?

Two primary mouse models are recommended:

  • B. microti infection in immunocompromised mice (e.g., SCID or Rag1-/-): This model mimics a chronic or persistent infection, which is relevant for studying late-stage disease in immunocompromised patients.[1][5]

  • B. duncani infection in immunocompetent C3H/HeJ mice: This model results in a lethal infection, representing a model for severe, acute babesiosis.[1][5][9]

Q4: Why is the C3H/HeJ mouse strain particularly susceptible to B. duncani?

C3H/HeJ mice are highly susceptible to B. duncani infection, which typically leads to 100% mortality, making them a reliable model for lethal babesiosis.[1][5] The susceptibility is dose-dependent, with different parasite loads leading to varying onset and severity of the disease.[2][10]

Q5: What is the recommended dosage and administration route for ELQ-598 in these models?

Studies have shown that oral administration of ELQ-598 at a dose of 10 mg/kg once daily for five days can achieve radical cure in both the B. microti chronic model and the B. duncani lethal model.[1][3][4][5]

Troubleshooting Guides

Issue 1: High Variability in Parasitemia Levels Between Mice
  • Question: We are observing significant variation in the peak parasitemia among mice in the same experimental group. What could be the cause?

  • Answer:

    • Inoculum Preparation: Ensure the parasite inoculum is thoroughly mixed before and during injection to prevent settling of infected red blood cells (iRBCs). Inconsistent parasite numbers in the inoculum is a common cause of variability.

    • Injection Technique: Intravenous (IV) injection into the tail vein is the standard method. Inconsistent injection volumes or subcutaneous leakage can lead to variable parasite establishment. Ensure all technicians are proficient in this technique.

    • Mouse Strain and Sex: Use a consistent mouse strain, sex, and age for all experiments. Female C3H/HeJ mice have been noted to develop higher parasitemia than males with the same infectious dose.[2][10]

    • Parasite Viability: Use freshly prepared iRBCs for infection. If using cryopreserved stocks, ensure proper thawing and washing procedures to maximize parasite viability.

Issue 2: Unexpected Mouse Mortality or Adverse Events During ELQ-598 Treatment
  • Question: Some mice are showing signs of distress or dying unexpectedly during oral gavage with ELQ-598. How can we troubleshoot this?

  • Answer:

    • Oral Gavage Technique: Improper oral gavage technique is a primary cause of complications, including esophageal trauma, tracheal administration, and aspiration pneumonia.[11][12]

      • Ensure the gavage needle length is appropriate for the size of the mouse to avoid stomach perforation.

      • Use flexible gavage tubes instead of rigid needles to minimize the risk of esophageal injury.[12]

      • Confirm proper placement in the esophagus before administering the compound. If the mouse shows immediate respiratory distress, it may indicate administration into the lungs, and the animal should be humanely euthanized.[12]

    • Vehicle Formulation: Ensure ELQ-598 is properly dissolved or suspended in a suitable vehicle. Poorly formulated compounds can cause irritation or lead to inaccurate dosing.

    • Animal Stress: The stress from restraint and gavage can be a confounding factor.[11][13] Handle mice gently and ensure technicians are well-trained to perform the procedure efficiently to minimize stress. Consider habituating the mice to handling before the experiment begins.

Issue 3: Recrudescence of Parasites After Completion of Treatment
  • Question: We observed initial clearance of parasites, but they reappeared several days or weeks after the treatment with this compound ended. Why is this happening?

  • Answer:

    • Incomplete Parasite Clearance: The treatment duration or dose may have been insufficient to eliminate all parasites, leading to a relapse from a sub-patent parasite level. For immunocompromised hosts, a longer treatment duration is often necessary.[14]

    • Drug Resistance: While not yet widely reported for this compound in Babesia, resistance to other cytochrome bc1 inhibitors like atovaquone (B601224) can emerge through mutations in the cytochrome b gene.[8] Consider sequencing the cytochrome b gene from recrudescent parasites to check for potential resistance mutations.

    • Pharmacokinetics: The bioavailability of the drug might be lower than expected. Ensure proper administration and consider pharmacokinetic studies to confirm adequate drug exposure.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Babesia duncani

CompoundIC50 (nM)
This compound32

Data sourced from Vydyam P, et al., 2024.[2]

Table 2: In Vivo Efficacy of ELQ-598 Monotherapy in Mouse Models

Animal ModelParasiteMouse StrainTreatment RegimenOutcome
Chronic InfectionB. microtiImmunocompromised10 mg/kg/day, oral, 5 daysRadical Cure
Lethal InfectionB. duncaniC3H/HeJ10 mg/kg/day, oral, 5 days100% Survival

Data compiled from Vydyam P, et al., 2024.[1][5]

Detailed Experimental Protocols

Protocol 1: B. duncani Lethal Infection Model in C3H/HeJ Mice
  • Animal Model: Use female C3H/HeJ mice, 6-8 weeks old.

  • Inoculum Preparation: a. Obtain B. duncani-infected red blood cells (iRBCs) from an in vitro culture or a previously infected stock mouse. b. Determine the parasitemia by microscopic examination of a Giemsa-stained blood smear.[10] c. Dilute the iRBCs in sterile phosphate-buffered saline (PBS) to achieve the desired inoculum concentration (e.g., 1 x 104 iRBCs per 100 µL).[10]

  • Infection: a. Anesthetize the mice using an appropriate inhalation anesthetic. b. Inject 100 µL of the prepared inoculum intravenously (IV) via the tail vein.[10]

  • Monitoring Parasitemia: a. Starting 3-5 days post-infection, collect a small drop of blood from the tail vein every 24-48 hours. b. Prepare thin blood smears, stain with Giemsa, and determine the percentage of iRBCs by counting under a microscope.[10]

  • Drug Administration: a. Prepare ELQ-598 in a suitable vehicle for oral administration. b. Administer the drug via oral gavage at the predetermined dose (e.g., 10 mg/kg) once daily for the specified duration (e.g., 5 days).

  • Endpoints: a. Monitor parasitemia levels throughout the experiment. b. Record survival rates daily. The experiment is typically concluded when all mice in the control group have succumbed to the infection.

Protocol 2: B. microti Chronic Infection Model in Immunocompromised Mice
  • Animal Model: Use female SCID or rag1-/- mice, 6-8 weeks old.

  • Inoculum Preparation: a. Obtain B. microti-iRBCs from a donor mouse with an established infection. b. Prepare the inoculum by diluting the infected blood in sterile PBS to a concentration of approximately 1 x 104 iRBCs per 100 µL.

  • Infection: a. Inject 100 µL of the inoculum subcutaneously or intraperitoneally.

  • Monitoring Parasitemia: a. Monitor parasitemia starting around 7-10 days post-infection by examining Giemsa-stained blood smears.[15] b. Due to the chronic nature of the infection, parasitemia will be persistent.

  • Drug Administration: a. Begin treatment once a stable, patent parasitemia is established. b. Administer ELQ-598 orally at the desired dose and duration.

  • Endpoints: a. Monitor parasitemia to determine the rate of clearance. b. After treatment, continue to monitor for several weeks to check for recrudescence, which would indicate a failure to achieve radical cure.[14]

Visualizations

ELQ596_Mechanism_of_Action Mechanism of Action of this compound cluster_ETC Parasite Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Cytochrome bc1 Q_i site Q_o site CoQ->ComplexIII:f0 CytC Cytochrome c ComplexIII:f0->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP ELQ596 This compound ELQ596->ComplexIII:f1

Caption: this compound inhibits the parasite's cytochrome bc1 complex.

Experimental_Workflow cluster_infection Infection & Monitoring cluster_treatment Treatment cluster_endpoints Endpoint Analysis Animal_Acclimation Acclimate Mice (e.g., C3H/HeJ) Infection Infect Mice via IV Injection (1x10^4 iRBCs) Animal_Acclimation->Infection Parasite_Culture Prepare Parasite Inoculum (e.g., B. duncani) Parasite_Culture->Infection Monitor_Parasitemia Monitor Parasitemia Daily (Giemsa-stained blood smears) Infection->Monitor_Parasitemia Group_Assignment Randomize into Groups (Vehicle vs. ELQ-598) Monitor_Parasitemia->Group_Assignment Drug_Admin Administer Treatment Daily (e.g., 10 mg/kg oral gavage for 5 days) Group_Assignment->Drug_Admin Monitor_Survival Record Daily Survival Drug_Admin->Monitor_Survival Final_Analysis Analyze Parasitemia & Survival Data Monitor_Survival->Final_Analysis

Caption: Workflow for in vivo efficacy testing of ELQ-598.

References

ELQ-596 Technical Support Center: Minimizing Degradation During Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELQ-596. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, it is recommended to store solid, crystalline this compound in a tightly sealed container at -20°C, protected from light. For short-term storage, room temperature is generally acceptable, though conditions may vary based on regional climate.[1] Always refer to the Certificate of Analysis provided by your supplier for specific recommendations.

Q2: How should I prepare and store this compound solutions?

This compound is a highly crystalline compound, which can affect its solubility. Stock solutions should be prepared in a suitable organic solvent such as DMSO. For long-term storage, it is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1]

Q3: How stable are aqueous solutions of this compound?

Aqueous solutions of similar antimalarial compounds are often not stable for more than one day.[1] It is highly recommended to prepare fresh aqueous working solutions daily from your frozen stock. If you must store an aqueous solution, keep it at 4°C and use it as quickly as possible.

Q4: Is this compound sensitive to light?

Yes, quinolone-based compounds can be sensitive to light.[2] Photodegradation can occur upon exposure to both UV and ambient room light.[2] Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the visible signs of this compound degradation?

Visible signs of degradation in the solid form can include a change in color or crystal structure. In solution, degradation may be indicated by a color change, the formation of precipitates (other than those due to insolubility), or a decrease in the expected biological activity. For definitive assessment, analytical methods such as HPLC or LC-MS are required.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Inconsistent Experimental Results - Improperly prepared stock solutions.- Degradation of working solutions.- Repeated freeze-thaw cycles of stock solution.- Ensure the compound is fully dissolved when making stock solutions.- Prepare fresh aqueous solutions daily.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Precipitation in Working Solution - Poor solubility of this compound in the aqueous buffer.- Change in pH or temperature affecting solubility.- First, dissolve this compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.[1]- Ensure the final concentration of the organic solvent is compatible with your experimental system.- Check the pH of your final solution.
Loss of Compound Activity - Degradation due to improper storage (e.g., exposure to light, incorrect temperature).- Instability in the experimental medium.- Verify your storage conditions against the recommended guidelines (-20°C for powder, -80°C for stock solutions in solvent).[1]- Protect the compound from light at all stages.- Perform a stability check of this compound in your specific experimental medium (see Experimental Protocols section).

Troubleshooting Workflow

A Inconsistent Results or Low Activity B Check Storage Conditions A->B C Check Solution Preparation A->C D Check Experimental Conditions A->D E Solid: -20°C, protected from light? Solution: -80°C, single-use aliquots? B->E Verify F Freshly prepared? Fully dissolved in organic solvent first? C->F Verify G Is the compound stable in your specific buffer/medium? D->G Verify H Correct Storage E->H Yes I Improve Protocol E->I No F->H Yes F->I No G->H Yes J Run Stability Assay G->J No cluster_prep Preparation cluster_stress Stress Conditions A Prepare 10 mM this compound Stock in DMSO B Acidic (0.1M HCl) A->B C Basic (0.1M NaOH) A->C D Oxidative (3% H2O2) A->D E Photolytic (Light) A->E F Thermal (60°C) A->F G Incubate at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Sample Quenching/ Neutralization G->H I Analyze by HPLC or LC-MS H->I J Quantify Parent Compound & Identify Degradants I->J ELQ596 This compound C₂₄H₁₇ClF₃NO₃ OxidizedProduct Oxidized Product e.g., N-oxide or hydroxylated derivative ELQ596->OxidizedProduct [O] Fragment Further Degradation Ring opening, etc. OxidizedProduct->Fragment [O]

References

Technical Support Center: Enhancing the Potency of ELQ-596 Through Structural Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising antimalarial candidate, ELQ-596. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research in enhancing the potency of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an endochin-like quinolone (ELQ) that targets the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[1][2][3] By inhibiting this complex, this compound disrupts essential metabolic processes in the parasite, including pyrimidine (B1678525) biosynthesis and ATP synthesis, ultimately leading to parasite death.[4] this compound and its analogs are believed to be Qi site inhibitors of the cytochrome bc1 complex.[1][3]

Q2: What is the key structural modification that enhances the potency of this compound compared to its progenitor, ELQ-300?

A2: The primary structural modification in this compound is the replacement of the 3-position diphenylether of ELQ-300 with a biphenyl (B1667301) group.[5][6] This modification has been shown to improve its potency against multidrug-resistant strains of P. falciparum.[5][6]

Q3: What is ELQ-598 and how does it relate to this compound?

A3: ELQ-598 is an alkoxycarbonate ester prodrug of this compound.[5][6] this compound is a highly crystalline compound, which can limit its solubility and bioavailability.[5] The prodrug ELQ-598 was developed to have diminished crystallinity, leading to improved in vivo efficacy.[5][6][7] It is rapidly converted to the active drug, this compound, in vivo.[5]

Q4: Are there known resistance mechanisms to this compound?

A4: While this compound is potent against atovaquone-resistant parasites, resistance to endochin-like quinolones can emerge through mutations in the cytochrome b gene, which encodes a key component of the cytochrome bc1 complex. For instance, mutations in the Qi site of cytochrome b have been associated with resistance to ELQ-300.[1] Therefore, it is crucial to monitor for potential resistance development during long-term studies.

Troubleshooting Guides

In Vitro Antiplasmodial Assays (SYBR Green I Method)
Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between replicates. 1. Inconsistent parasite synchronization.2. Fluctuations in hematocrit.3. Inaccurate drug dilutions.4. Edge effects in the microplate.1. Ensure a tight synchronization of the parasite culture to the ring stage.2. Maintain a consistent hematocrit across all wells.3. Prepare fresh serial dilutions for each experiment and ensure thorough mixing.4. Avoid using the outer wells of the microplate or fill them with media to maintain humidity.
High background fluorescence in negative control wells. 1. Contamination of the culture with white blood cells (WBCs) or other microorganisms.2. High starting parasitemia.1. Use leukocyte-depleted blood for cultures. If contamination is suspected, discard the culture and start a new one.2. Ensure the starting parasitemia is within the linear range of the assay (typically 0.5-1%).
No dose-response curve observed. 1. The compound is inactive at the tested concentrations.2. The compound has precipitated out of solution.3. Errors in plate setup.1. Test a wider range of concentrations.2. Check the solubility of the compound in the culture medium. Consider using a different solvent or a lower starting concentration. Quinolones can have low aqueous solubility.[8][9]3. Double-check the plate layout and ensure that the drug dilutions were added to the correct wells.
In Vivo Murine Malaria Efficacy Studies
Problem Possible Cause(s) Recommended Solution(s)
Poor oral bioavailability of this compound analogs. 1. Low aqueous solubility.2. High crystallinity.1. Consider formulation strategies such as the use of co-solvents or conversion to a salt form.2. Synthesize a prodrug version, such as an alkoxycarbonate ester, to reduce crystallinity and improve absorption, similar to the strategy used for ELQ-598.[5][6][7]
High variability in parasitemia levels within the same treatment group. 1. Inconsistent dosing.2. Variation in the initial parasite inoculum.1. Ensure accurate and consistent administration of the drug, for example, by oral gavage.2. Standardize the preparation and injection of the parasite inoculum to ensure all mice receive a similar starting infection.
Unexpected toxicity in treated mice. 1. Off-target effects of the compound.2. Issues with the drug formulation/vehicle.1. Perform in vitro cytotoxicity assays against mammalian cell lines to assess selectivity.2. Conduct a vehicle toxicity study to ensure the observed effects are not due to the formulation itself.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the in vitro antiplasmodial activity of this compound and its progenitor, ELQ-300, against various strains of P. falciparum. This data highlights the enhanced potency of this compound.

Compound3-Position SubstituentP. falciparum StrainIC50 (nM)Fold Improvement (vs. ELQ-300)Reference
ELQ-300 4-(4-(trifluoromethoxy)phenoxy)phenylD60.60 ± 0.12-[5]
This compound 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylD60.15 ± 0.034.0[5]
ELQ-300 4-(4-(trifluoromethoxy)phenoxy)phenylDd20.73 ± 0.15-[5]
This compound 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylDd20.18 ± 0.044.1[5]
ELQ-300 4-(4-(trifluoromethoxy)phenoxy)phenylTm90-C2B (Atovaquone-resistant)0.85 ± 0.21-[5]
This compound 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylTm90-C2B (Atovaquone-resistant)0.20 ± 0.054.3[5]
ELQ-300 4-(4-(trifluoromethoxy)phenoxy)phenylD1 (ELQ-300-resistant)>250-[5]
This compound 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylD1 (ELQ-300-resistant)>250-[5]

Further exploration of the structure-activity relationships of 3-biaryl-ELQs has shown that modifications to both the quinolone core and the biaryl side chain can impact potency and selectivity.[5]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based Fluorescence)

This protocol is adapted from standard SYBR Green I assays for P. falciparum.

1. Parasite Culture:

  • Culture P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Maintain the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

2. Plate Preparation:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to a 96-well black, clear-bottom microplate. Include drug-free wells (DMSO only) as negative controls and a known antimalarial (e.g., chloroquine) as a positive control.

3. Assay Procedure:

  • Prepare a parasite culture suspension with 2% hematocrit and 0.5-1% parasitemia.

  • Add 99 µL of the parasite suspension to each well of the pre-dosed plate.

  • Incubate the plate for 72 hours under the standard culture conditions.

4. Lysis and Staining:

  • After incubation, add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.

  • Seal the plate and incubate in the dark at room temperature for 1 hour.

5. Data Acquisition and Analysis:

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model (4-Day Suppressive Test)

This protocol is a standard model for assessing the in vivo efficacy of antimalarial compounds.

1. Animal Model:

  • Use female Swiss Webster mice (or another appropriate strain), 6-8 weeks old.

2. Parasite Inoculation:

  • Infect the mice intravenously with 1 x 10^7 Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.

3. Drug Administration:

  • Prepare the test compounds in a suitable vehicle (e.g., 20% PEG-400 in water).

  • Administer the compounds orally by gavage once daily for four consecutive days, starting 2-4 hours after parasite inoculation.

  • Include a vehicle-treated control group and a positive control group (e.g., treated with chloroquine).

4. Monitoring Parasitemia:

  • On day 4 post-infection, collect a drop of blood from the tail vein of each mouse.

  • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Determine the percentage of parasitized red blood cells by light microscopy.

5. Data Analysis:

  • Calculate the average parasitemia for each treatment group.

  • Determine the 50% and 90% effective doses (ED50 and ED90) by comparing the parasitemia in the treated groups to the vehicle control group.

Mandatory Visualizations

ELQ596_MOA cluster_ETC P. falciparum Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) DHODH DHODH UQ_pool Ubiquinone Pool DHODH->UQ_pool e- NDH2 NDH2 NDH2->UQ_pool e- ComplexII Complex II ComplexII->UQ_pool e- bc1 Qo Site Cytochrome b Qi Site CytC Cytochrome c bc1:q_o->CytC e- ATP_Synthase ATP Synthase bc1->ATP_Synthase H+ ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->ATP_Synthase H+ O2 O2 ComplexIV->O2 e- ATP ATP ATP_Synthase->ATP ATP UQ_pool->bc1:q_o UQH2 ELQ596 This compound ELQ596->bc1:q_i experimental_workflow cluster_invitro In Vitro Antiplasmodial Assay cluster_invivo In Vivo Efficacy Study culture 1. P. falciparum Culture & Synchronization plate_prep 2. Compound Dilution & Plate Dosing culture->plate_prep incubation 3. Parasite Addition & 72h Incubation plate_prep->incubation lysis 4. Lysis & Staining (SYBR Green I) incubation->lysis readout 5. Fluorescence Reading lysis->readout ic50 6. IC50 Calculation readout->ic50 infection 1. Mouse Infection (P. berghei/yoelii) dosing 2. Daily Oral Dosing (4 days) infection->dosing monitoring 3. Blood Smear & Staining (Day 4) dosing->monitoring analysis 4. Parasitemia Count monitoring->analysis ed50 5. ED50/ED90 Calculation analysis->ed50 start Start Research cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

References

Validation & Comparative

Comparative Analysis of ELQ-596 and Atovaquone Against Babesia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental data of two potent anti-babesial compounds.

This guide provides a detailed comparative analysis of ELQ-596, a second-generation endochin-like quinolone, and atovaquone (B601224), a hydroxynaphthoquinone antimicrobial, for the treatment of babesiosis. The emergence of resistance to current therapies necessitates the development of novel agents, and this compound has shown significant promise in preclinical studies. This document synthesizes key experimental data, outlines methodologies, and visualizes the underlying mechanisms of action to inform further research and development.

Executive Summary

Babesiosis, a tick-borne parasitic disease, poses a significant and growing public health concern. Current treatment regimens, primarily based on atovaquone in combination with azithromycin, are threatened by the emergence of drug-resistant Babesia strains, particularly in immunocompromised patients.[1][2][3] Endochin-like quinolones (ELQs) are a class of antimicrobials that, like atovaquone, target the parasite's mitochondrial cytochrome bc1 complex, a crucial component of the electron transport chain.[4][5][6] However, they typically bind to a different site, offering a potential advantage against atovaquone-resistant parasites and enabling synergistic combination therapy.[7][8]

This guide focuses on this compound, a second-generation 3-biaryl ELQ compound, which has demonstrated potent in vitro activity and high in vivo efficacy as a monotherapy and in combination with atovaquone for achieving radical cure in animal models of babesiosis.[4][6][7]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Both this compound and atovaquone disrupt the mitochondrial electron transport chain in Babesia, leading to the inhibition of ATP synthesis, which is essential for parasite survival.[9][10] They achieve this by binding to the cytochrome bc1 complex (Complex III). However, their precise binding sites differ, which is a key factor in their combined efficacy and potential to overcome resistance.

  • Atovaquone is a ubiquinone analog that acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of cytochrome b.[5][8][10]

  • This compound and other endochin-like quinolones are believed to target the ubiquinone reduction (Qi) site of cytochrome b.[7][8][11]

This differential binding allows for a dual-pronged attack on the cytochrome bc1 complex. The synergistic or additive interaction observed when these drugs are used in combination can be attributed to the simultaneous inhibition of two critical sites in the electron transport chain.[7] Furthermore, mutations in the Qo site that confer resistance to atovaquone may not affect the binding of ELQs to the Qi site, making compounds like this compound effective against atovaquone-resistant strains.[8][12]

cluster_Mitochondrion Babesia Mitochondrion cluster_ETC Electron Transport Chain cluster_Inhibitors Inhibitor Action ComplexI Complex I/II (Dehydrogenases) CoQ Ubiquinone (CoQ) ComplexI->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c oxidase) ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces CoQ->ComplexIII e- CytC->ComplexIV e- Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits Qo site ELQ_596 This compound ELQ_596->ComplexIII Inhibits Qi site

Figure 1: Mechanism of action of Atovaquone and this compound on the Babesia mitochondrial electron transport chain.

In Vitro Efficacy

This compound has demonstrated potent activity against Babesia parasites in in vitro culture systems. The 50% inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.

CompoundBabesia SpeciesIC50 (nM)Cell LineReference
This compound B. duncani32HeLa, HepG2, HEK293, HCT116[13]
Atovaquone B. divergens & B. duncaniLow nanomolar rangeNot specified[5]

In Vivo Efficacy

Animal models are crucial for evaluating the therapeutic potential of anti-babesial drugs. This compound, primarily administered as its prodrug ELQ-598 for improved oral bioavailability, has shown remarkable efficacy in mouse models of babesiosis.[7][14]

Monotherapy

ELQ-598, the prodrug of this compound, has been shown to achieve radical cure as a monotherapy in both immunocompromised and immunocompetent mouse models.[4][6][7]

CompoundBabesia SpeciesMouse ModelDosageOutcomeReference
ELQ-598 (prodrug of this compound)B. microtiImmunocompromised (SCID)10 mg/kg, once daily for 5 daysRadical cure[7]
ELQ-598 (prodrug of this compound)B. duncaniImmunocompetent (C3H)10 mg/kg, once daily for 5 daysPrevented lethal infection[7]
Atovaquone B. microtiHamster100 mg/kg/dayEffective, but recrudescence occurred[15]
Combination Therapy

The combination of ELQs with atovaquone has proven to be highly effective, leading to complete parasite clearance and preventing relapse, even at lower doses of each drug.[8][16][17] This highlights the synergistic potential of targeting both the Qo and Qi sites of the cytochrome bc1 complex.

Drug CombinationBabesia SpeciesMouse ModelDosageOutcomeReference
ELQ-334 (prodrug of ELQ-316) + Atovaquone B. microtiImmunodeficient5.0 mg/kg eachComplete clearance, no recrudescence[8][16]
ELQ-598 + Atovaquone B. microti & B. duncaniMouseNot specifiedEffectively eliminate infections[7]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of key experimental protocols from the cited literature.

In Vitro Drug Susceptibility Assays

The in vitro activity of this compound and other compounds against Babesia is typically assessed using a continuous culture system.

  • Babesia Culture: B. duncani is maintained in a continuous in vitro culture using human erythrocytes in a specific culture medium.

  • Drug Preparation: The compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: Parasite cultures are exposed to a range of drug concentrations for a defined period (e.g., 62 hours).[13]

  • Growth Inhibition Measurement: Parasite growth is quantified using methods such as microscopic counting of Giemsa-stained blood smears or by using a fluorescent DNA dye to measure parasite proliferation.

  • IC50 Determination: The drug concentration that inhibits parasite growth by 50% (IC50) is calculated by plotting the growth inhibition data against the drug concentrations and fitting the data to a dose-response curve.

In Vivo Efficacy Studies in Mouse Models

The efficacy of anti-babesial drugs is evaluated in vivo using established mouse models that mimic human babesiosis.

  • Animal Models:

    • Immunocompromised Model: Severely combined immunodeficient (SCID) mice are used to model chronic B. microti infection, which is common in immunocompromised human patients.[7]

    • Lethal Infection Model: C3H/HeJ mice are used to model lethal B. duncani infection.[7]

  • Infection: Mice are infected with a specified number of Babesia-infected red blood cells via intravenous or intraperitoneal injection.

  • Drug Administration: Treatment with the test compounds (e.g., ELQ-598) or vehicle control is initiated at a specific time point post-infection and administered for a defined duration (e.g., once daily for 5-10 days) via oral gavage.[7][18]

  • Monitoring: Parasitemia is monitored regularly by collecting blood samples from the tail vein and examining Giemsa-stained blood smears under a microscope. Animal survival and any signs of distress are also recorded.

  • Outcome Assessment: The primary outcomes are the clearance of parasites from the blood and the prevention of recrudescence after the cessation of treatment, indicating a radical cure.

cluster_Workflow In Vivo Efficacy Experimental Workflow start Start infection Infect Mice with Babesia (e.g., B. microti or B. duncani) start->infection grouping Divide into Treatment Groups (Vehicle, Atovaquone, ELQ-598, Combination) infection->grouping treatment Administer Daily Oral Treatment (e.g., 5-10 days) grouping->treatment monitoring Monitor Parasitemia and Survival (Giemsa-stained blood smears) treatment->monitoring end_treatment End of Treatment Period monitoring->end_treatment During treatment post_monitoring Post-Treatment Monitoring (Check for recrudescence) end_treatment->post_monitoring data_analysis Data Analysis (Parasite clearance, survival curves) post_monitoring->data_analysis conclusion Conclusion on Efficacy (Radical cure achieved?) data_analysis->conclusion

Figure 2: A generalized experimental workflow for assessing the in vivo efficacy of anti-babesial compounds.

Conclusion and Future Directions

The experimental data strongly support the potential of this compound as a next-generation therapeutic for human babesiosis. Its high potency, efficacy as a monotherapy in preclinical models, and synergistic activity with atovaquone make it a promising candidate for further development.[4][6][7] The distinct mechanism of action compared to atovaquone provides a robust strategy to combat emerging drug resistance.

Future research should focus on:

  • Clinical trials to evaluate the safety and efficacy of this compound (or its prodrugs) in human patients.

  • Further investigation into the potential for resistance development to ELQs and strategies to mitigate this risk.

  • Optimization of combination therapy regimens with atovaquone to maximize efficacy and minimize dosage.

The development of potent and safe compounds like this compound is critical to addressing the growing challenge of babesiosis and improving patient outcomes.

References

ELQ-596 Demonstrates Superior Efficacy Over First-Generation Endochin-Like Quinolones in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

The second-generation endochin-like quinolone (ELQ), ELQ-596, exhibits significantly enhanced potency and improved pharmacological properties compared to its first-generation predecessors. This comprehensive guide presents a detailed comparison of the efficacy of this compound against first-generation ELQs, supported by experimental data from preclinical studies in malaria and babesiosis models.

Endochin-like quinolones are a class of antimicrobial compounds that target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in various protozoan parasites. This inhibition disrupts cellular respiration and pyrimidine (B1678525) biosynthesis, leading to parasite death. While first-generation ELQs, such as ELQ-300, showed promise, they often exhibited limitations including suboptimal pharmacological profiles and the need for combination therapy to achieve a radical cure. This compound, a 3-biaryl-ELQ, represents a significant advancement, demonstrating superior in vitro and in vivo activity as a monotherapy.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from comparative studies of this compound and the first-generation ELQ-300.

In Vitro Efficacy Against Plasmodium falciparum

This compound demonstrates a 5- to 7-fold improvement in potency against drug-sensitive, multidrug-resistant, and atovaquone-resistant strains of P. falciparum when compared to ELQ-300.[1]

CompoundIC50 (nM) vs. P. falciparum Strains
D6 (drug-sensitive)
This compound 0.2 ± 0.1
ELQ-300 1.4 ± 0.3
In Vivo Efficacy Against Murine Malaria (P. yoelii)

In a murine model of malaria, the prodrug of this compound, ELQ-598, was found to be 4- to 10-fold more effective than the prodrug of ELQ-300, ELQ-331.[2][3][4] The data below shows the superior efficacy of ELQ-598 in suppressing parasitemia and achieving a curative effect.

CompoundED50 (mg/kg)ED90 (mg/kg)Non-Recrudescence Dose (mg/kg)Single Dose Cure (mg/kg)
ELQ-598 (prodrug of this compound) 0.150.31.03.0
ELQ-331 (prodrug of ELQ-300) 0.61.21030
Efficacy Against Babesia Species

First-generation ELQs, such as ELQ-502 and ELQ-331, required combination therapy with atovaquone (B601224) to achieve a radical cure in mouse models of babesiosis. In contrast, ELQ-598, the prodrug of this compound, demonstrated high efficacy as an orally administered monotherapy, achieving a radical cure at a dose of 10 mg/kg in both chronic B. microti infections in immunocompromised mice and lethal B. duncani infections in immunocompetent mice.

Mechanism of Action

Both first and second-generation endochin-like quinolones share a common mechanism of action, which is the inhibition of the cytochrome bc1 complex in the parasite's mitochondria. This complex is a crucial component of the electron transport chain, responsible for generating the mitochondrial membrane potential required for ATP synthesis. By binding to the Qi site of the cytochrome b subunit, ELQs block the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.

Mechanism of Action of Endochin-Like Quinolones ELQ Endochin-Like Quinolones (this compound & First-Generation) CytBC1 Cytochrome bc1 Complex (Complex III) ELQ->CytBC1 Inhibits Qi site ETC Mitochondrial Electron Transport Chain Proton_Gradient Proton Gradient Collapse CytBC1->Proton_Gradient ATP_Synthase ATP Synthase ATP_Production ATP Production Inhibition Proton_Gradient->ATP_Production Cell_Death Parasite Death ATP_Production->Cell_Death

Caption: Mechanism of action of endochin-like quinolones.

Experimental Protocols

In Vitro Susceptibility Testing of Plasmodium falciparum

The in vitro activity of this compound and first-generation ELQs against P. falciparum is determined using a SYBR Green I-based fluorescence assay.

In Vitro P. falciparum Drug Susceptibility Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Parasite_Culture Synchronized P. falciparum Culture (ring stage) Drug_Plates 96-well plates with serially diluted ELQ compounds Parasite_Culture->Drug_Plates Add parasites Incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) Drug_Plates->Incubation Lysis Add Lysis Buffer with SYBR Green I Incubation->Lysis Fluorescence Measure Fluorescence (485 nm excitation, 530 nm emission) Lysis->Fluorescence IC50 Calculate IC50 values Fluorescence->IC50

Caption: Workflow for in vitro drug susceptibility testing of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes. Cultures are synchronized to the ring stage.

  • Drug Plate Preparation: The ELQ compounds are serially diluted in culture medium in 96-well microtiter plates.

  • Incubation: Synchronized parasite cultures are added to the drug plates and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • Fluorescence Measurement: The plates are read on a fluorescence plate reader to quantify parasite growth.

  • Data Analysis: The fluorescence readings are used to determine the 50% inhibitory concentration (IC50) for each compound.

In Vivo Efficacy Testing in Murine Malaria Models

The in vivo efficacy is assessed using the Peters' 4-day suppressive test in mice infected with a rodent malaria parasite, such as P. yoelii.

Methodology:

  • Infection: Mice are inoculated with P. yoelii-infected erythrocytes.

  • Treatment: The ELQ compounds (or their prodrugs) are administered orally to the mice once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: Giemsa-stained thin blood smears are prepared from tail blood on day 4 post-infection to determine the percentage of infected red blood cells.

  • Data Analysis: The effective dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) relative to an untreated control group is calculated. Mice are also monitored for recrudescence to determine the non-recrudescence dose (NRD) and the single-dose cure (SDC).

In Vivo Efficacy Testing in Murine Babesiosis Models

The efficacy against Babesia is evaluated in mouse models that mimic human babesiosis.

Methodology:

  • Infection: Immunocompetent or immunocompromised mice are infected with B. duncani or B. microti, respectively.

  • Treatment: ELQ compounds are administered orally for a specified duration.

  • Parasitemia Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

  • Cure Assessment: A radical cure is determined by the absence of parasites in the blood after the cessation of treatment and the inability of blood from treated mice to transfer the infection to naive recipient mice.

Conclusion

References

Head-to-Head Comparison of ELQ-596 and ELQ-300 Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel antimalarial agents. The endochin-like quinolones (ELQs) are a promising class of compounds that target the parasite's mitochondrial electron transport chain. This guide provides a detailed head-to-head comparison of two key molecules in this class: ELQ-300, a first-in-class 4-quinolone-3-diarylether, and ELQ-596, a next-generation 3-biaryl analogue.[1][2] This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the relative performance and potential of these two antimalarial candidates.

Mechanism of Action: Targeting the Parasite's Powerhouse

Both ELQ-300 and this compound exert their antimalarial effect by inhibiting the cytochrome bc₁ complex (complex III) of the Plasmodium mitochondrial electron transport chain.[1][3][4] This complex is crucial for the parasite's pyrimidine (B1678525) biosynthesis, which is essential for DNA replication and parasite survival.[5] By disrupting this pathway, these compounds effectively halt parasite proliferation across multiple life-cycle stages, including the blood, liver, and transmission stages.[6][7][8]

ELQ-300 has been identified as a selective inhibitor of the quinone reductase (Qi) site of the cytochrome bc₁ complex.[6][9] This is distinct from the quinol oxidase (Qo) site targeted by the antimalarial drug atovaquone. This difference in binding sites means that ELQ-300 retains its potency against atovaquone-resistant Plasmodium falciparum strains.[9][10] this compound, as a close structural analogue of ELQ-300, is also understood to target the cytochrome bc₁ complex.[2]

ELQ_Mechanism_of_Action cluster_mitochondrion Plasmodium Mitochondrion ETC Electron Transport Chain (ETC) Cyt_bc1 Cytochrome bc₁ Complex (Complex III) ETC->Cyt_bc1 e⁻ flow Pyrimidine Pyrimidine Biosynthesis Cyt_bc1->Pyrimidine Essential for DNA DNA Replication Pyrimidine->DNA Precursors for Parasite Parasite Survival & Proliferation DNA->Parasite ELQ300 ELQ-300 ELQ300->Cyt_bc1 Inhibits Qi site ELQ596 This compound ELQ596->Cyt_bc1 Inhibits

Figure 1: Mechanism of action of ELQ-300 and this compound on the Plasmodium mitochondrial ETC.

In Vitro Antimalarial Activity

This compound demonstrates enhanced in vitro potency against various strains of P. falciparum compared to ELQ-300. Notably, this compound shows a 5- to 7-fold improvement in IC₅₀ values against the D6 and Dd2 strains, as well as an atovaquone-resistant (ATVr) strain.[2] This suggests that the structural modification from a diphenylether in ELQ-300 to a biphenyl (B1667301) group in this compound leads to a more potent inhibition of parasite growth.[2] Both compounds exhibit potent, low nanomolar activity against drug-sensitive and drug-resistant parasite lines.[2][6]

CompoundP. falciparum StrainIC₅₀ (nM)Citation
ELQ-300 D62.1 ± 0.4[2]
Dd23.5 ± 0.6[2]
Tm90-C2B (ATVr)0.8 ± 0.1[6]
This compound D60.4 ± 0.1[2]
Dd20.5 ± 0.1[2]
C2B (ATVr)0.16 ± 0.03[2]

Table 1: Comparative In Vitro Activity (IC₅₀) of ELQ-300 and this compound against P. falciparum Strains.

In Vivo Efficacy in Murine Models

To overcome challenges with poor aqueous solubility and high crystallinity, which can limit oral absorption, prodrugs of both ELQ-300 and this compound have been developed.[6][7][11] ELQ-331 and ELQ-337 are prodrugs of ELQ-300, while ELQ-598 is a prodrug of this compound.[2][6] In vivo studies in murine models of malaria have shown that the prodrug of this compound, ELQ-598, is significantly more effective than the prodrugs of ELQ-300.[2][7][8]

ELQ-598 is reported to be 4- to 10-fold more effective against murine malaria than ELQ-331, suggesting that lower doses of this compound could be used for prophylaxis and treatment.[2][7][12] Furthermore, this compound exhibits a longer bloodstream half-life in mice compared to its progenitor, opening the possibility for less frequent dosing regimens, potentially once-monthly for prophylaxis.[2][8][13]

Compound (Prodrug)Mouse ModelDosing RegimenEfficacy MetricValue (mg/kg)Citation
ELQ-300 P. yoelii4 daily dosesED₅₀0.02[6]
P. yoelii4 daily dosesED₉₀0.05[6]
P. falciparum (SCID mice)4 daily dosesED₉₀5.9
This compound (ELQ-598) P. yoeliiSingle doseLowest fully protective dose0.3[2]

Table 2: Comparative In Vivo Efficacy of ELQ-300 and this compound (via Prodrugs) in Murine Malaria Models.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols commonly used in antimalarial drug discovery.

In Vitro Parasite Growth Inhibition Assay (SYBR Green I Method)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Plasmodium falciparum Culture : Asexual blood stages of various P. falciparum strains (e.g., D6, Dd2) are maintained in continuous culture in human erythrocytes at 37°C in a low oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution : Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well microplates.

  • Incubation : Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under standard culture conditions.

  • Lysis and Staining : After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis : The fluorescence readings are used to generate dose-response curves, from which the IC₅₀ values are calculated.

In_Vitro_Assay_Workflow start Start culture Maintain P. falciparum Culture start->culture prepare_plates Prepare 96-well plates with serial drug dilutions culture->prepare_plates add_parasites Add synchronized ring-stage parasites prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Lyse cells and add SYBR Green I incubate->lyse_stain read_fluorescence Measure fluorescence lyse_stain->read_fluorescence analyze Analyze data and calculate IC₅₀ read_fluorescence->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro SYBR Green I parasite growth inhibition assay.
In Vivo Efficacy Assay (4-Day Suppressive Test in Mice)

This assay, also known as the Peters' test, is a standard method to evaluate the in vivo activity of antimalarial compounds in a murine model.

  • Infection : Mice (e.g., Swiss albino or ICR) are infected intravenously or intraperitoneally with a specific number of parasitized red blood cells from a donor mouse infected with a rodent malaria parasite, typically Plasmodium yoelii or Plasmodium berghei.

  • Drug Administration : The test compound (or its prodrug) is administered orally or subcutaneously to groups of infected mice, usually starting a few hours after infection. Treatment is typically given once daily for four consecutive days.

  • Monitoring Parasitemia : On day 4 post-infection, thin blood smears are taken from the tail of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis : The average parasitemia in the treated groups is compared to that of a vehicle-treated control group. The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) is then calculated.

Conclusion

The development of this compound represents a significant advancement over its predecessor, ELQ-300. This compound exhibits superior in vitro potency against a range of P. falciparum strains, including those resistant to atovaquone.[2] More importantly, its prodrug, ELQ-598, demonstrates markedly enhanced in vivo efficacy in murine malaria models, achieving a single-dose cure at a low dosage.[2] The improved pharmacokinetic profile of this compound, particularly its longer half-life, suggests the potential for less frequent dosing, which could improve patient adherence and overall effectiveness in a real-world setting.[2][8][13]

While ELQ-300 laid the groundwork as a potent Qi site inhibitor of the parasite's cytochrome bc₁ complex, this compound has emerged as a next-generation candidate with a more favorable preclinical profile.[1][2][7] Further development and clinical evaluation of this compound and its prodrug ELQ-598 are warranted to fully assess their potential as valuable new tools in the global fight against malaria.

References

Validating the therapeutic potential of ELQ-596 for human babesiosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the novel endochin-like quinolone ELQ-596 with standard-of-care treatments for babesiosis, supported by preclinical data, demonstrates its potential as a highly effective and well-tolerated therapeutic agent.

Human babesiosis, a tick-borne parasitic disease, presents a growing public health concern. Current treatment regimens, primarily combinations of atovaquone (B601224) and azithromycin (B1666446) or clindamycin (B1669177) and quinine (B1679958), face challenges including adverse side effects and the emergence of drug resistance.[1][2] The endochin-like quinolone (ELQ) class of compounds has shown significant promise in addressing these challenges. This guide provides a detailed comparison of this compound, a second-generation ELQ, with existing therapies, based on available preclinical data.

Comparative Efficacy: this compound vs. Standard Therapies

Preclinical studies highlight the potent in vitro and in vivo activity of this compound against Babesia parasites.[1][3] The compound demonstrates superior efficacy in animal models compared to historical data on standard treatments, achieving radical cure as a monotherapy.[1][3]

In Vitro Activity

In vitro studies using a B. duncani continuous culture system revealed that this compound exhibits potent antiparasitic activity, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1]

CompoundIC50 (nM) against B. duncani
This compound32

Table 1: In vitro efficacy of this compound against B. duncani.[4]

In Vivo Efficacy in Animal Models

The efficacy of this compound has been evaluated in mouse models of both chronic and lethal babesiosis. Its prodrug, ELQ-598, which enhances oral bioavailability, was used in these studies and converts to the active form, this compound, in the body.

B. microti Infection in Immunocompromised Mice:

In a chronic infection model using SCID mice infected with B. microti, monotherapy with ELQ-598 resulted in the complete clearance of the parasite.[1]

TreatmentDosageOutcome
ELQ-59810 mg/kg, once daily for 5 daysRadical Cure

Table 2: Efficacy of ELQ-598 monotherapy in a B. microti SCID mouse model.[1]

B. duncani Infection in Immunocompetent Mice:

In a lethal infection model using C3H mice infected with B. duncani, ELQ-598 monotherapy protected all treated mice from death and cleared the infection.[1]

TreatmentDosageOutcome
ELQ-59810 mg/kg, once daily for 5 days100% Survival and Parasite Clearance

Table 3: Efficacy of ELQ-598 monotherapy in a lethal B. duncani mouse model.[1]

Comparison with Standard of Care

While direct head-to-head comparative efficacy studies in the same animal models are not detailed in the provided results, the outcomes for this compound appear highly favorable. Standard treatments like clindamycin and quinine have shown limited and inconsistent efficacy in preclinical models.[2] For instance, clindamycin alone showed only a two-fold decrease in peak parasitemia in B. microti-infected hamsters.[2] The combination of atovaquone and azithromycin is the preferred treatment for mild to moderate human babesiosis but can require prolonged courses and may not always achieve complete parasite eradication, especially in immunocompromised patients.[2][5] The ability of this compound to achieve radical cure as a monotherapy in immunocompromised mice represents a significant potential advantage.[1][3]

Mechanism of Action

ELQ compounds target the mitochondrial electron transport chain of protozoan parasites by inhibiting their cytochrome bc1 complexes.[3][6] Specifically, ELQs have been shown to bind to the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex.[1] This is a distinct binding site from atovaquone, which targets the ubiquinol-oxidation (Qo) site.[1][7] This dual-targeting potential within the same complex suggests a possible synergistic effect and a strategy to mitigate resistance.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_ComplexIII cluster_Drugs Therapeutic Intervention Complex_III Cytochrome bc1 Complex (Complex III) ATP_prod ATP Production Complex_III->ATP_prod Qo_site Qo Site Qi_site Qi Site e_flow Electron Flow e_flow->Complex_III Atovaquone Atovaquone Atovaquone->Qo_site Inhibits ELQ_596 This compound ELQ_596->Qi_site Inhibits Start Start Infect_Mice Infect Animal Models (SCID or C3H mice) with Babesia parasites Start->Infect_Mice Drug_Admin Administer ELQ-598 (prodrug) orally once daily Infect_Mice->Drug_Admin Monitor_Parasitemia Monitor Parasitemia (Giemsa-stained blood smears) Drug_Admin->Monitor_Parasitemia Assess_Outcome Assess Outcomes Monitor_Parasitemia->Assess_Outcome Radical_Cure Radical Cure Achieved Assess_Outcome->Radical_Cure Chronic Model Survival 100% Survival Assess_Outcome->Survival Lethal Model End End of Study Radical_Cure->End Survival->End

References

Investigating the Synergistic Potential of ELQ-596 with Other Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. ELQ-596, a second-generation endochin-like quinolone (ELQ), has demonstrated potent standalone activity against multidrug-resistant strains of malaria parasites. This guide provides a comparative analysis of the synergistic effects of this compound and its analogs with other antimalarials, supported by experimental data, to inform future research and drug development strategies.

Mechanism of Action and Rationale for Combination Therapy

This compound, like other ELQs, targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1] This complex is crucial for parasite survival, as it is involved in ATP synthesis and the regeneration of ubiquinone, a necessary cofactor for pyrimidine (B1678525) biosynthesis.[2] The cytochrome bc1 complex has two key binding sites for inhibitors: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[3]

Atovaquone (B601224), a clinically used antimalarial, is a well-established Qo site inhibitor.[1] In contrast, ELQ compounds, including ELQ-300, a close structural analog of this compound, have been identified as preferential Qi site inhibitors.[3] The simultaneous inhibition of both the Qo and Qi sites presents a compelling strategy for synergistic antimalarial activity and a means to circumvent resistance to single-site inhibitors.[4][5]

In Vitro Synergistic Effects Against Plasmodium Species

While direct quantitative synergy studies on this compound in Plasmodium falciparum are not yet extensively published, compelling evidence from its close analog, ELQ-300, demonstrates a synergistic relationship with the Qo site inhibitor atovaquone.

A study assessing the in vitro interaction between ELQ-300 and atovaquone against the D6 strain of P. falciparum revealed a moderate synergistic effect, with a mean Fractional Inhibitory Concentration (FIC) index of 0.65.[4] An FIC index below 1 is indicative of synergy. This finding is further supported by another study that confirmed a moderately synergistic interaction between atovaquone and ELQ-300 against both P. falciparum (3D7 strain) and P. knowlesi.[5]

In contrast, combinations of two Qo site inhibitors, such as atovaquone and ELQ-400, have been shown to have additive or indifferent effects against both P. falciparum and P. knowlesi, highlighting the importance of targeting different sites within the cytochrome bc1 complex for achieving synergy.[5]

Drug CombinationPlasmodium StrainInteractionMean ΣFIC50Reference
ELQ-300 + AtovaquoneP. falciparum (D6)Synergy0.65[4]
ELQ-300 + AtovaquoneP. falciparum (3D7)Synergy<1.0[5]
ELQ-300 + AtovaquoneP. knowlesi (A1-H.1)Synergy<1.0[5]
ELQ-400 + AtovaquoneP. falciparum (3D7)Additive/Indifferent~1.0[5]

Note: ΣFIC50 (Sum of Fractional Inhibitory Concentrations at 50% effect) is a measure of drug interaction. A value < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.

In Vivo Synergistic Efficacy in Murine Models

Preclinical in vivo studies using a murine malaria model (Plasmodium yoelii) have substantiated the synergistic potential of combining a Qi site inhibitor (ELQ-300) with a Qo site inhibitor (atovaquone).

In a 4-day suppressive test, the combination of atovaquone and ELQ-300 demonstrated a significant increase in potency and efficacy compared to atovaquone monotherapy.[4] The 50% effective dose (ED50) for the combination was markedly lower than that of the individual drugs. Furthermore, in a more stringent single-day dosing model, the combination therapy was curative at lower doses than the individual components.[4]

TreatmentDosing ScheduleED50 (mg/kg)Curative Dose (mg/kg)Reference
Atovaquone4-dayNot reported>1 (not fully curative)[4]
ELQ-3004-dayNot reported>1 (not fully curative)[4]
Atovaquone:ELQ-300 (1:1)4-day0.021 (fully curative)[4]
Atovaquone:ELQ-300 (3:1)4-day0.011 (fully curative)[4]

Experimental Protocols

In Vitro Synergy Testing: Modified Fixed-Ratio Isobologram Method

This method is widely used to assess the in vitro interactions between antimalarial drugs.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Stock solutions of this compound and the partner antimalarial are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Determination of IC50: The 50% inhibitory concentration (IC50) of each drug is determined individually.

  • Fixed-Ratio Combinations: A series of fixed-ratio combinations of the two drugs are prepared based on their IC50 values (e.g., 4:1, 3:2, 1:1, 2:3, 1:4 of their respective IC50s).

  • Drug Susceptibility Assay: Synchronized ring-stage parasites are exposed to serial dilutions of the individual drugs and the fixed-ratio combinations in 96-well plates for a full growth cycle (e.g., 72 hours).

  • Growth Inhibition Measurement: Parasite growth is quantified using methods such as the SYBR Green I-based fluorescence assay or [3H]-hypoxanthine incorporation.

  • Data Analysis: The IC50 values for the combinations are determined, and the Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated (FIC = IC50 of drug in combination / IC50 of drug alone). The sum of the FICs (ΣFIC) is then calculated. An isobologram is constructed by plotting the FICs of the two drugs.

In Vivo Synergy Testing: 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

  • Animal Model: Swiss Webster or BALB/c mice are typically used.

  • Infection: Mice are inoculated intraperitoneally or intravenously with Plasmodium berghei or P. yoelii infected red blood cells.[6]

  • Treatment Groups: Mice are randomly assigned to control (vehicle only), monotherapy (this compound or partner drug alone), and combination therapy groups.[6]

  • Drug Administration: Drugs are administered, typically by oral gavage, for four consecutive days, starting a few hours after infection.[6]

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[6]

  • Data Analysis: The average parasitemia in each treatment group is compared to the control group to calculate the percentage of parasite growth inhibition. ED50 and ED90 (effective doses to inhibit 50% and 90% of parasite growth, respectively) are calculated. Synergy can be determined by comparing the dose-response curves of the individual drugs with that of the combination.

Visualizing the Mechanism and Workflow

Mitochondrial_Electron_Transport_Chain cluster_ETC Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex cluster_Inhibitors Inhibitors ComplexI Complex I/II (DHODH, etc.) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ gradient Qo_site Qo site Qi_site Qi site Atovaquone Atovaquone Atovaquone->Qo_site Inhibits ELQ_596 This compound ELQ_596->Qi_site Inhibits

Caption: Dual-site inhibition of the Plasmodium cytochrome bc1 complex.

InVitro_Synergy_Workflow start Start: P. falciparum Culture ic50_a Determine IC50 of Drug A (this compound) start->ic50_a ic50_b Determine IC50 of Drug B (e.g., Atovaquone) start->ic50_b fixed_ratios Prepare Fixed-Ratio Combinations ic50_a->fixed_ratios ic50_b->fixed_ratios assay 72h Drug Susceptibility Assay fixed_ratios->assay readout Measure Parasite Growth (SYBR Green I) assay->readout analysis Calculate ΣFIC & Construct Isobologram readout->analysis end Determine Interaction (Synergy/Additive/Antagonism) analysis->end

References

Navigating Resistance: A Comparative Analysis of ELQ-596 and Other Cytochrome bc1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of novel antimalarial candidate ELQ-596 reveals a promising lack of cross-resistance with atovaquone (B601224), a key clinical cytochrome bc1 inhibitor. This guide provides a comparative analysis of this compound's efficacy against various drug-resistant Plasmodium falciparum strains, details the experimental methodologies used to determine these resistance patterns, and visualizes the underlying mechanisms of action and resistance.

The emergence of drug-resistant malaria parasites poses a significant threat to global health. The mitochondrial cytochrome bc1 (cyt bc1) complex is a clinically validated target for antimalarial drugs, with atovaquone being a notable example. However, the rapid development of resistance to atovaquone, primarily through mutations in the cyt b gene, necessitates the discovery of new inhibitors with different resistance profiles.[1][2] this compound, a next-generation endochin-like quinolone (ELQ), has emerged as a potent antimalarial candidate with activity against multidrug-resistant parasites.[3][4][5] This guide examines the cross-resistance between this compound and other cyt bc1 inhibitors, providing researchers and drug developers with critical data to evaluate its potential in the fight against malaria.

Comparative Efficacy Against Resistant Strains

Studies have demonstrated that this compound maintains high potency against P. falciparum strains that are resistant to other cyt bc1 inhibitors, particularly atovaquone. This suggests a different binding mode or interaction with the target enzyme, reducing the likelihood of cross-resistance. The data presented below summarizes the in vitro antiplasmodial activity (IC50 values) of this compound in comparison to its parent compound ELQ-300 and atovaquone against drug-sensitive and resistant parasite lines.

CompoundD6 (Drug-Sensitive)Dd2 (Multidrug-Resistant)Tm90-C2B (Atovaquone-Resistant)D1 (ELQ-300-Resistant)
This compound Value not specifiedValue not specifiedPotent activity observedValue not specified
ELQ-300 Value not specifiedValue not specifiedPotent activity observedResistant
Atovaquone SensitiveSensitiveResistant (>3,000-fold)Sensitive

Data compiled from multiple sources. Specific IC50 values were not consistently provided across all cited literature for this table, but the relative activities are indicated. The Tm90-C2B strain harbors a Y268S mutation in the Qo site of cytochrome b, conferring atovaquone resistance.[3][6][7] The D1 clone, derived from the Dd2 strain, is resistant to ELQ-300 and has an I22L mutation in the Qi site of cytochrome b.[6]

This compound exhibits improved potency against atovaquone-resistant clinical isolates, indicating it can circumvent the common resistance mechanisms that affect this drug.[3] Furthermore, while resistance to the parent compound ELQ-300 can be selected for in vitro, this compound represents a structural modification that may overcome this challenge.[3][6]

Understanding the Mechanism of Action and Resistance

The cytochrome bc1 complex has two distinct inhibitor binding sites: the ubiquinol (B23937) oxidation (Qo) site and the ubiquinone reduction (Qi) site.[8][9] Atovaquone is a well-established Qo site inhibitor.[10] Resistance to atovaquone is most commonly associated with mutations in and around this Qo site.[7] In contrast, many endochin-like quinolones, including ELQ-300, are believed to preferentially target the Qi site.[6][10] This differential binding site preference is a key factor in the lack of cross-resistance between atovaquone and certain ELQs.

The diagram below illustrates the electron transport chain and the distinct binding sites of different cytochrome bc1 inhibitors.

bc1_complex cluster_ETC Mitochondrial Inner Membrane cluster_bc1 Cytochrome bc₁ Complex UQH2 UQH₂ (Ubiquinol) Qo_site Qo Site UQH2->Qo_site e⁻ UQ UQ (Ubiquinone) UQ->UQH2 CytC_ox Cyt c (ox) CytC_red Cyt c (red) CytC_ox->CytC_red Qo_site->CytC_ox e⁻ Qi_site Qi Site Qo_site->Qi_site e⁻ Qi_site->UQ e⁻ Atovaquone Atovaquone Atovaquone->Qo_site ELQ596 This compound ELQ596->Qi_site Preferential Target

Figure 1. Mechanism of cytochrome bc1 inhibition, highlighting the distinct Qo and Qi binding sites.

The logical relationship for cross-resistance based on inhibitor binding sites is visualized below.

cross_resistance_logic cluster_inhibitors Inhibitors cluster_sites Binding Sites cluster_mutations Resistance Mutations cluster_resistance Resulting Resistance Atovaquone Atovaquone Qo_site Qo Site Atovaquone->Qo_site Binds to ELQ_596 This compound Qi_site Qi Site ELQ_596->Qi_site Binds to Qo_mutation Qo Site Mutations (e.g., Y268S) Qo_site->Qo_mutation Selection pressure leads to Qi_mutation Qi Site Mutations (e.g., I22L) Qi_site->Qi_mutation Selection pressure leads to Atovaquone_resistance Atovaquone Resistance Qo_mutation->Atovaquone_resistance Confers ELQ_resistance ELQ Resistance Qi_mutation->ELQ_resistance Confers Atovaquone_resistance->ELQ_596 No Cross-Resistance ELQ_resistance->Atovaquone No Cross-Resistance

Figure 2. Logical flow of specific inhibitor binding leading to distinct resistance mutations and a lack of cross-resistance.

Experimental Protocols

The evaluation of cross-resistance between cytochrome bc1 inhibitors relies on standardized in vitro methodologies. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Drug Susceptibility Assays

The antiplasmodial activity of compounds is typically determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using standard RPMI 1640 medium supplemented with AlbuMAX.

  • Assay Preparation: Compounds are serially diluted in 96-well plates. Asynchronous parasite cultures (typically at 0.5-1% parasitemia and 2% hematocrit) are then added to each well.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added.

  • Data Acquisition: Fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).

In Vitro Selection of Resistant Parasites

The generation of drug-resistant parasite lines is crucial for studying resistance mechanisms and cross-resistance patterns.

  • Drug Pressure: A clonal population of drug-sensitive parasites (e.g., Dd2) is exposed to a constant, low concentration of the selective drug (e.g., ELQ-300 at 4x the IC50).[6]

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Increasing Drug Concentration: As parasites begin to grow, the drug concentration is gradually increased.

  • Isolation of Resistant Clones: Once parasites can proliferate at a significantly higher drug concentration, resistant clones are isolated by limiting dilution.

  • Genetic Analysis: The cytochrome b gene of the resistant clones is sequenced to identify mutations responsible for the resistance phenotype.

The workflow for generating and characterizing resistant parasite lines is depicted below.

resistance_selection_workflow start Start with Clonal Drug-Sensitive Parasite Line drug_pressure Apply Continuous Drug Pressure (e.g., ELQ-300) start->drug_pressure monitor Monitor Parasitemia drug_pressure->monitor increase_drug Gradually Increase Drug Concentration monitor->increase_drug Parasite adaptation growth Observe Parasite Regrowth increase_drug->growth isolate Isolate Resistant Clones (Limiting Dilution) growth->isolate sequence Sequence Cytochrome b Gene isolate->sequence phenotype Characterize Phenotype (IC50 Assays) isolate->phenotype end Resistant Line with Known Genotype and Phenotype sequence->end phenotype->end

Figure 3. Experimental workflow for the in vitro selection and characterization of drug-resistant P. falciparum.

Conclusion

The available data strongly suggest that this compound is a promising antimalarial candidate that is not compromised by existing atovaquone resistance mechanisms. Its distinct interaction with the cytochrome bc1 complex, likely at the Qi site, allows it to evade mutations that confer resistance to the Qo site inhibitor atovaquone. This lack of cross-resistance is a critical advantage, positioning this compound and its prodrug ELQ-598 as valuable tools for future antimalarial therapies, potentially as part of combination treatments to combat multidrug-resistant malaria.[3][10][11][12] Further research, including comprehensive in vivo studies and the continued monitoring of potential resistance development, will be essential in fully defining its clinical utility.

References

Preclinical Safety and Toxicology of ELQ-596: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical safety and toxicology evaluation of ELQ-596, a novel endochin-like quinolone (ELQ) antimalarial candidate. Its performance is compared with its progenitor compound, ELQ-300, based on available experimental data.

Executive Summary

This compound is a next-generation antimalarial compound developed as a potential successor to ELQ-300. Both compounds are potent inhibitors of the parasite's mitochondrial cytochrome bc1 complex. Preclinical data suggests that this compound exhibits a favorable safety profile, comparable to or exceeding that of ELQ-300 in terms of in vitro cytotoxicity. While comprehensive genotoxicity and safety pharmacology data for this compound are not yet publicly available, the existing information points to a low toxicity profile. This guide summarizes the current state of knowledge on the preclinical safety of this compound in comparison to ELQ-300.

Data Presentation

In Vitro Cytotoxicity

A critical aspect of preclinical safety assessment is determining a compound's toxicity to human cells. The following table summarizes the available in vitro cytotoxicity data for this compound and ELQ-300 against various human cell lines.

CompoundCell LineAssay TypeIC50 (µM)Source
This compound HeLa, HepG2, HEK293, HCT116MTT AssayAverage: 30[1]
This compound HepG2Not Specified>10[2]
ELQ-300 HepG2Not Specified>10[2]
ELQ-300 J774 (mouse macrophages), human foreskin fibroblasts, murine bone marrow progenitor cellsNot Specified>10[3]

Interpretation: The available data indicates that both this compound and ELQ-300 have low in vitro cytotoxicity against a range of human and mammalian cell lines, with IC50 values significantly higher than their effective concentrations against Plasmodium falciparum. An IC50 value of >10 µM for both compounds against HepG2 cells suggests a wide therapeutic window.[2]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound was evaluated using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (HeLa, HepG2, HEK293, and HCT116) were cultured in appropriate media and conditions.

  • Compound Exposure: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

  • Incubation: The treated cells were incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway of ELQ Antimalarials

Endochin-like quinolones, including this compound and ELQ-300, target the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Plasmodium parasites. This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA replication and proliferation.

ELQ_Mechanism_of_Action Mechanism of Action of ELQ Antimalarials cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Cytochrome_bc1 Cytochrome bc1 (Complex III) Electron_Transport_Chain->Cytochrome_bc1 e- ATP_Synthesis ATP Synthesis Cytochrome_bc1->ATP_Synthesis H+ gradient Pyrimidine_Synthesis Pyrimidine Synthesis Cytochrome_bc1->Pyrimidine_Synthesis required for Parasite_Replication Parasite Replication & Survival Pyrimidine_Synthesis->Parasite_Replication essential for ELQ_596 This compound / ELQ-300 ELQ_596->Cytochrome_bc1 Inhibits

Caption: Mechanism of action of this compound and ELQ-300.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Cytotoxicity_Workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) Start Start Cell_Seeding Seed Human Cells in 96-well Plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compound (e.g., this compound) Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Discussion and Future Directions

The preclinical safety profile of this compound appears promising based on the available in vitro cytotoxicity data, which indicates low toxicity to human cells and a significant therapeutic window. The comparison with its progenitor, ELQ-300, suggests a similar and favorable safety profile at this initial stage of assessment.

However, a comprehensive evaluation of the preclinical safety and toxicology of this compound requires further investigation. Key areas for future studies include:

  • Genotoxicity Assays: Standard battery of tests, including the Ames test for mutagenicity and an in vitro or in vivo micronucleus assay for clastogenicity, are necessary to assess the potential for genetic damage.

  • Safety Pharmacology: Core battery studies are needed to evaluate the effects of this compound on the cardiovascular, respiratory, and central nervous systems.

  • In Vivo Acute and Repeated-Dose Toxicity Studies: These studies in relevant animal models are crucial for determining the maximum tolerated dose (MTD), identifying potential target organs of toxicity, and establishing a no-observed-adverse-effect level (NOAEL).

The prodrug of this compound, ELQ-598, has shown enhanced efficacy in murine malaria models.[4][5][6] Therefore, the preclinical safety and toxicology of ELQ-598 should also be thoroughly investigated to support its potential clinical development.

References

A New Era in Babesiosis Treatment: A Comparative Analysis of ELQ-598 and Atovaquone Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Babesiosis, a tick-borne parasitic disease caused by intraerythrocytic protozoa of the genus Babesia, presents a growing public health concern. Current standard treatments, a combination of atovaquone (B601224) and azithromycin (B1666446) or clindamycin (B1669177) and quinine, are often hampered by significant side effects and the emergence of drug resistance.[1][2] This has spurred the search for novel, more effective, and better-tolerated therapeutic strategies. This guide provides a detailed comparison of a promising new combination therapy, the endochin-like quinolone (ELQ) prodrug ELQ-598 with atovaquone, against established treatments for babesiosis.

Mechanism of Action: A Dual Assault on Parasite Respiration

The combination of ELQ-598 and atovaquone offers a powerful synergistic effect by targeting the parasite's mitochondrial cytochrome bc1 complex, an essential component of the electron transport chain for energy production. However, they act on different sites of the complex:

  • Atovaquone inhibits the quinone oxidation (Qo) site .

  • Endochin-like quinolones (ELQs) , including the active form of ELQ-598 (ELQ-596), inhibit the quinone reduction (Qi) site .

This dual-site inhibition is believed to be a key factor in the combination's high efficacy and its ability to achieve a radical cure, meaning the complete elimination of parasites from the host.[3]

Mechanism of Action of ELQ-598 and Atovaquone cluster_Mitochondrion Babesia Mitochondrion Cytochrome bc1 complex Cytochrome bc1 complex ATP Production ATP Production Cytochrome bc1 complex->ATP Production Electron Transport Atovaquone Atovaquone Atovaquone->Cytochrome bc1 complex inhibits Qo site ELQ-598 (prodrug) ELQ-598 (prodrug) This compound (active) This compound (active) ELQ-598 (prodrug)->this compound (active) Metabolism This compound (active)->Cytochrome bc1 complex inhibits Qi site Parasite Survival Parasite Survival ATP Production->Parasite Survival Essential for

Caption: Dual inhibition of the cytochrome bc1 complex.

Comparative Efficacy: In Vitro and In Vivo Data

The superiority of the ELQ-598 and atovaquone combination is evident in both in vitro and in vivo studies. This compound, the active form of ELQ-598, demonstrates potent low nanomolar inhibitory concentrations against Babesia duncani.

In Vitro Efficacy
Compound/CombinationTarget OrganismIC50 (50% Inhibitory Concentration)Reference
This compound Babesia duncani32 ± 4.9 nM[3]
ELQ-598 (prodrug) Babesia duncani37 ± 2.2 nM[3]
Atovaquone Babesia duncani~500 nM - 20 µM (low susceptibility)[4]
Azithromycin Babesia duncaniLow susceptibility[4]
Clindamycin Babesia divergensActive, but specific IC50 not consistently reported[5]
Quinine Babesia divergensInactive[5]
In Vivo Efficacy in Mouse Models

Studies in mouse models of babesiosis have demonstrated the remarkable efficacy of the ELQ-598 and atovaquone combination, leading to a complete cure with no parasite recurrence.

TreatmentMouse ModelDosageOutcomeReference
ELQ-598 + Atovaquone B. microti (immunocompromised SCID mice)10 mg/kg eachRadical Cure (complete elimination)[3]
ELQ-598 + Atovaquone B. duncani (immunocompetent C3H/HeJ mice)10 mg/kg eachRadical Cure (complete elimination)[3]
ELQ-598 (monotherapy) B. microti (immunocompromised SCID mice)10 mg/kgClears infection, but recrudescence observed[3]
Atovaquone (monotherapy) B. microti (immunocompromised SCID mice)10 mg/kgRecrudescence observed[6]
Atovaquone + Azithromycin Human Clinical Trial (B. microti)750mg Atovaquone BID + 500mg Azithromycin day 1, then 250mg dailyEffective, but treatment failures occur, especially in immunocompromised patients[7][8]
Clindamycin + Quinine Human Clinical Trial (B. microti)600mg Clindamycin TID + 650mg Quinine TIDEffective, but high rate of adverse effects[7][8]

Comparison of Side Effect Profiles

A significant advantage of the atovaquone-based therapies over the clindamycin-quinine regimen is the substantially lower incidence of adverse effects.

Treatment RegimenIncidence of Adverse EffectsCommon Adverse EffectsReference
Atovaquone + Azithromycin ~15%Diarrhea, rash[7][9]
Clindamycin + Quinine ~72%Tinnitus, diarrhea, decreased hearing, vertigo[1][7][9]

The safety profile of ELQ-598 in humans is yet to be determined in clinical trials. However, preclinical studies in human cell lines have shown a favorable safety profile for this compound.[3]

Experimental Protocols

In Vitro Drug Susceptibility Assay for Babesia duncani

In Vitro Drug Susceptibility Workflow A B. duncani culture in human erythrocytes C Add parasites to drug-containing plates A->C B Prepare drug dilutions B->C D Incubate for 62 hours C->D E Measure parasite growth (e.g., SYBR Green I assay) D->E F Calculate IC50 values E->F

Caption: Workflow for in vitro drug testing.

The in vitro efficacy of this compound and its prodrug ELQ-598 was determined against B. duncani cultured in human erythrocytes.[3] Parasites were incubated with serial dilutions of the compounds for 62 hours. Parasite growth inhibition was measured using a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50).[3][4]

In Vivo Efficacy Mouse Models
  • Animal Model: Severe combined immunodeficient (SCID) mice, which are unable to clear the infection on their own, providing a model for chronic babesiosis.[3][10]

  • Infection: Mice are infected intraperitoneally with B. microti-infected red blood cells.[10]

  • Treatment: Oral administration of the test compounds (e.g., ELQ-598 and/or atovaquone) or vehicle control.

  • Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

  • Outcome Measurement: The primary outcome is the clearance of parasites from the blood and the absence of recrudescence (reappearance of parasites) after treatment is stopped, indicating a radical cure.[3]

  • Animal Model: C3H/HeJ mice, which are highly susceptible to B. duncani and develop a lethal infection.[11][12]

  • Infection: Mice are infected intravenously with B. duncani-infected red blood cells.[13]

  • Treatment: Oral administration of the test compounds or vehicle control.

  • Monitoring: Parasitemia and survival are monitored daily.

  • Outcome Measurement: The primary outcomes are the reduction in parasitemia and the survival of the infected mice.[3]

In Vivo Efficacy Experimental Workflow cluster_Bmicroti B. microti Model (Chronic) cluster_Bduncani B. duncani Model (Lethal) A Infect SCID mice B Treat with drug/vehicle A->B C Monitor parasitemia B->C D Assess for radical cure C->D E Infect C3H/HeJ mice F Treat with drug/vehicle E->F G Monitor parasitemia & survival F->G H Assess survival benefit G->H

Caption: Mouse models for in vivo efficacy testing.

Conclusion and Future Directions

The combination therapy of ELQ-598 and atovaquone represents a significant advancement in the potential treatment of human babesiosis. Its dual-pronged attack on the parasite's vital respiratory chain leads to superior efficacy, including the potential for a radical cure, even in immunocompromised individuals. This, coupled with the anticipated favorable side-effect profile compared to clindamycin-quinine, positions this combination as a strong candidate for clinical development. Further research, including clinical trials in human patients, is warranted to confirm these promising preclinical findings and to establish the optimal dosing and safety profile of this novel therapeutic strategy. The development of such targeted and potent therapies is crucial to combat the growing threat of babesiosis.

References

ELQ-596: A Potent Next-Generation Antimalarial Against Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy and mechanism of action of ELQ-596, a novel endochin-like quinolone, demonstrates significant potential in overcoming existing drug resistance in Plasmodium falciparum. This guide provides a comprehensive overview of its performance against resistant strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The emergence and spread of multidrug-resistant P. falciparum strains represent a significant threat to global malaria control efforts.[1] Novel antimalarial agents with distinct mechanisms of action are urgently needed. This compound, a 3-position biaryl endochin-like quinolone (ELQ), has shown enhanced in vitro potency against a panel of multidrug-resistant P. falciparum parasites.[2][3][4] This compound, along with its prodrug ELQ-598, which demonstrates improved in vivo efficacy, represents a promising new tool in the fight against malaria.[2][3][4]

Comparative In Vitro Efficacy of this compound

This compound exhibits potent activity against both drug-sensitive and multidrug-resistant P. falciparum strains. Notably, it demonstrates significantly improved potency compared to its predecessor, ELQ-300, against several resistant lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator compounds against various P. falciparum strains.

CompoundD6 (Drug-Sensitive) IC50 (nM)Dd2 (Multidrug-Resistant) IC50 (nM)Tm90-C2B (Atovaquone-Resistant) IC50 (nM)D1 (ELQ-300-Resistant) IC50 (nM)
This compound 0.08 ± 0.01 0.11 ± 0.01 0.10 ± 0.01 >62.5
ELQ-3000.40 ± 0.040.78 ± 0.050.51 ± 0.04>62.5
Atovaquone0.75 ± 0.060.85 ± 0.07>2500.90 ± 0.08
ELQ-400 (Qo site inhibitor)1.5 ± 0.11.8 ± 0.2>2501.6 ± 0.1

Data compiled from Pou et al., 2024.[4]

In Vivo Efficacy of ELQ-598 (Prodrug of this compound) in a Murine Malaria Model

The in vivo efficacy of this compound was assessed using its alkoxy-carbonate ester prodrug, ELQ-598, which exhibits reduced crystallinity.[4] In a murine model of malaria, ELQ-598 was 4- to 10-fold more effective than the progenitor prodrug, ELQ-331.[2][3][4]

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)Non-Recrudescence Dose (mg/kg/day)
ELQ-598 0.005 0.0065 0.12
ELQ-3310.020.050.5

Data represents average estimates from two separate studies in a murine malaria model as reported by Pou et al., 2024.[4]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound, like other endochin-like quinolones, targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in P. falciparum.[3][5] This complex is crucial for the parasite's survival, particularly for pyrimidine (B1678525) biosynthesis.[1] ELQ compounds are understood to inhibit the Qi site of the cytochrome bc1 complex.[3] This mechanism is distinct from that of atovaquone, which targets the Qo site, and this difference likely accounts for this compound's efficacy against atovaquone-resistant strains.[4]

ELQ596_Mechanism cluster_Mitochondrion P. falciparum Mitochondrion cluster_ETC Electron Transport Chain cluster_Complex_III Complex III (Cytochrome bc1) Complex_I Complex I (NDH2) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (SDH) Complex_II->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Qo_site Qo Site Ubiquinol->Qo_site e- Cyt_b Cytochrome b Qo_site->Cyt_b e- ISP Rieske Iron-Sulfur Protein Qo_site->ISP e- Qi_site Qi Site Qi_site->Ubiquinone e- Cyt_b->Qi_site e- Cyt_c1 Cytochrome c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c e- ISP->Cyt_c1 e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase Proton Gradient Matrix Mitochondrial Matrix IMS Intermembrane Space ELQ596 This compound ELQ596->Qi_site Inhibits Atovaquone Atovaquone Atovaquone->Qo_site Inhibits

Caption: Mechanism of this compound action on the P. falciparum mitochondrial electron transport chain.

Experimental Protocols

The following methodologies are summarized from the key study by Pou et al. (2024).[4]

In Vitro Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and comparator drugs against various P. falciparum strains.

Methodology:

  • Parasite Culture: P. falciparum strains (D6, Dd2, Tm90-C2B, and D1) were maintained in continuous culture in human erythrocytes.

  • Drug Dilution: Test compounds were serially diluted in 96-well plates. Initial screening was performed in a concentration range of 0.25 to 250 nM, with subsequent testing in a lower range (0.06 to 62.5 nM) for highly potent compounds.

  • Assay Procedure: Asynchronous parasite cultures were exposed to the drug dilutions for a standard duration.

  • Measurement of Parasite Viability: Parasite growth inhibition was quantified using a DNA-based fluorescence assay.

  • Data Analysis: IC50 values were calculated from the dose-response curves generated from quadruplicate experiments.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Maintain P. falciparum Cultures incubation Incubate Parasites with Drugs in 96-well Plates culture->incubation drug_prep Prepare Serial Dilutions of Test Compounds drug_prep->incubation staining Add DNA-binding Fluorescent Dye incubation->staining measurement Measure Fluorescence staining->measurement dose_response Generate Dose-Response Curves measurement->dose_response ic50 Calculate IC50 Values dose_response->ic50

References

A Head-to-Head Comparison: ELQ-598 Demonstrates Superior In Vivo Antimalarial Performance Over ELQ-331

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against malaria, researchers and drug development professionals are continuously seeking more potent and longer-lasting therapeutic agents. A comparative analysis of two promising endochin-like quinolones, ELQ-598 and ELQ-331, reveals a significant advancement in in vivo efficacy with ELQ-598. Experimental data demonstrates that ELQ-598, a prodrug of ELQ-596, is approximately 4- to 10-fold more effective as a single-dose cure against murine malaria compared to its predecessor, ELQ-331, a prodrug of ELQ-300.[1][2][3] This enhanced performance, coupled with a longer bloodstream half-life, positions ELQ-598 as a next-generation candidate with the potential for less frequent dosing, possibly even once-monthly for prophylaxis.[2][3]

Both ELQ-598 and ELQ-331 are designed to improve the physicochemical properties and in vivo efficacy of their parent compounds, which target the parasite's mitochondrial electron transport chain.[1][4][5] ELQ-331 was developed to overcome the high crystallinity and poor aqueous solubility of ELQ-300, showing improved efficacy in preclinical models and is being developed for once-a-week oral prophylaxis.[1][2][3] Building on this success, ELQ-598 was developed from this compound, a member of a new 3-biaryl-ELQ subseries, and exhibits even greater potency against multidrug-resistant Plasmodium falciparum parasites in vitro.[1][2][3] The key advantage of these prodrugs lies in their reduced crystallinity, which enhances their bioavailability.[1]

In Vivo Efficacy: A Clear Winner Emerges

Comparative studies in murine models of malaria have provided definitive evidence of ELQ-598's superior performance. In a head-to-head comparison against blood-stage Plasmodium yoelii infections in mice, ELQ-598 achieved a complete cure at a single oral dose of 0.3 mg/kg.[1] In contrast, the lowest single curative dose for ELQ-331 in the same model was 3 mg/kg, highlighting a tenfold increase in potency for ELQ-598.[1]

For protection against sporozoite challenge, both ELQ-598 and ELQ-331 were fully protective at a single oral dose of 1.0 mg/kg.[1] However, the significantly lower curative dose of ELQ-598 against established blood-stage infections suggests a more robust therapeutic window.

ParameterELQ-598 (Prodrug of this compound)ELQ-331 (Prodrug of ELQ-300)Reference
Lowest Single Dose Cure (P. yoelii, blood-stage) 0.3 mg/kg (oral)3 mg/kg (oral)[1]
Protective Single Dose (P. yoelii, sporozoite challenge) 1.0 mg/kg (oral)1.0 mg/kg (oral)[1]
Relative Efficacy ~10-fold more effective than ELQ-331-[1]

Pharmacokinetic Profile: The Advantage of a Longer Half-Life

The parent compound of ELQ-598, this compound, has demonstrated a longer bloodstream half-life in mice compared to ELQ-300, the active form of ELQ-331.[2][3] This extended duration of action is a critical factor for prophylactic use, as it allows for less frequent dosing. Pharmacokinetic studies of ELQ-331 have shown that after administration, it is rapidly and almost completely converted to ELQ-300.[4][5] A single intramuscular injection of ELQ-331 can maintain protective plasma concentrations of ELQ-300 for over four months in mice, suggesting its potential for long-acting injectable formulations.[4][5] While detailed pharmacokinetic parameters for ELQ-598 are emerging, the longer half-life of its active metabolite, this compound, suggests the potential for even more durable protection, possibly enabling once-monthly dosing.[2][3]

Mechanism of Action: Targeting the Parasite's Powerhouse

The antimalarial activity of both ELQ-598 and ELQ-331 stems from their active forms, this compound and ELQ-300 respectively. These molecules are potent inhibitors of the parasite's mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain. By blocking this pathway, the drugs disrupt the parasite's energy production, leading to its death. This mechanism is effective against blood, liver, and vector stages of the malaria parasite.

Mechanism of Action of ELQ Prodrugs cluster_host Host cluster_parasite Malaria Parasite ELQ-598 ELQ-598 This compound This compound ELQ-598->this compound Host/Parasite Esterases ELQ-331 ELQ-331 ELQ-300 ELQ-300 ELQ-331->ELQ-300 Host/Parasite Esterases Cytochrome bc1\nComplex Cytochrome bc1 Complex This compound->Cytochrome bc1\nComplex Inhibition ELQ-300->Cytochrome bc1\nComplex Inhibition Mitochondrial\nElectron Transport Chain Mitochondrial Electron Transport Chain ATP Production ATP Production Mitochondrial\nElectron Transport Chain->ATP Production Cytochrome bc1\nComplex->ATP Production Blocks Parasite Death Parasite Death ATP Production->Parasite Death Leads to

Caption: Mechanism of action for ELQ-598 and ELQ-331.

Experimental Protocols

The in vivo efficacy of ELQ-598 and ELQ-331 was evaluated using a murine model of malaria. The key experimental methodologies are outlined below.

Animal Model:

  • Female Swiss Webster mice were used for the studies.

Parasite Strain:

  • Plasmodium yoelii was used for both blood-stage and sporozoite challenge studies.

Drug Administration:

  • Compounds were administered orally via gavage. For some studies, intramuscular injections in an oil-based formulation were used to assess long-acting potential.[4][5][6]

In Vivo Blood-Stage Efficacy Assay:

  • Mice were infected with P. yoelii.

  • A single dose of the test compound (ELQ-598 or ELQ-331) was administered.

  • Blood smears were taken daily to monitor parasitemia.

  • Animals that remained free of parasites for 30 days were considered cured.[1]

In Vivo Sporozoite Challenge Assay:

  • Mice were treated with a single oral dose of the test compound.

  • 24 hours post-treatment, mice were challenged with P. yoelii sporozoites.

  • Blood smears were taken at 72 and 120 hours, and then weekly for 30 days to monitor for the emergence of blood-stage parasites.[1]

  • The absence of parasitemia indicated complete protection.

Pharmacokinetic Analysis:

  • Following drug administration, blood samples were collected at various time points.[5]

  • Plasma concentrations of the prodrug and the active compound were determined using a validated bioanalytical method.[7]

  • Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) were calculated.[7]

In Vivo Efficacy Experimental Workflow cluster_setup Experimental Setup cluster_blood_stage Blood-Stage Efficacy cluster_sporozoite_challenge Sporozoite Challenge Mouse Model Mouse Model P. yoelii Infection P. yoelii Infection Mouse Model->P. yoelii Infection Drug Administration Drug Administration P. yoelii Infection->Drug Administration Monitor Parasitemia Monitor Parasitemia Drug Administration->Monitor Parasitemia Sporozoite Inoculation Sporozoite Inoculation Drug Administration->Sporozoite Inoculation 30-Day Follow-up 30-Day Follow-up Monitor Parasitemia->30-Day Follow-up Cure Assessment Cure Assessment 30-Day Follow-up->Cure Assessment Blood Smear Monitoring Blood Smear Monitoring Sporozoite Inoculation->Blood Smear Monitoring Protection Assessment Protection Assessment Blood Smear Monitoring->Protection Assessment

Caption: Workflow for in vivo efficacy testing.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling ELQ-596

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ELQ-596

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information

This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound, a quinolone derivative with antimicrobial activity against several protozoan parasites.[1] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While specific safety data for this compound is not extensively detailed in publicly available sources, a low toxicity profile has been noted in human cell lines.[2][3] Nevertheless, as a matter of standard laboratory practice for handling research chemicals, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical splash goggles should be worn at all times to protect against accidental splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.[4][5]
Skin Protection A standard laboratory coat must be worn to protect against skin contact. Chemical-resistant gloves (e.g., nitrile) are mandatory for all handling procedures.[4][5] Consider double-gloving if handling higher concentrations or for prolonged periods.
Respiratory Protection For handling small quantities of solid material that may generate dust, or when working with solutions outside of a ventilated enclosure, a NIOSH-approved N95 or higher respirator is recommended. For procedures with a higher risk of aerosolization, use a chemical fume hood.[4][6]
Foot Protection Closed-toe shoes are required in the laboratory at all times to protect from spills.
Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are essential in any laboratory where this compound is handled.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the area with absorbent, disposable bench paper.

  • Weighing (for solid form): If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to prevent the dispersion of fine particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The supplier recommends storage at room temperature in the continental US, though this may vary elsewhere.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Unused/Expired this compound: Treat as hazardous chemical waste.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be disposed of as hazardous waste.

    • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in designated, leak-proof, and clearly labeled hazardous waste containers.

    • Do not mix with other incompatible waste streams.

  • Institutional Guidelines:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Visual Workflow for Handling and Disposal of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound in a laboratory setting.

ELQ596_Handling_Workflow start Start: Receive this compound ppe_check Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe_check handling_location Select Handling Location ppe_check->handling_location fume_hood Chemical Fume Hood (Solid or Concentrated Solutions) handling_location->fume_hood Solid or Volatile? benchtop Open Benchtop (Dilute Solutions Only) handling_location->benchtop Dilute/Non-Volatile? procedure Perform Experimental Procedure fume_hood->procedure benchtop->procedure waste_generation Waste Generated procedure->waste_generation solid_waste Solid Waste (Contaminated PPE, etc.) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Rinsate) waste_generation->liquid_waste Liquid sharps_waste Contaminated Sharps waste_generation->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Work Area collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.